molecular formula C16H14O6 B1643298 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Cat. No.: B1643298
M. Wt: 302.28 g/mol
InChI Key: URBNKMKLIWQQRO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one has been reported in Scutellaria indica with data available.

Properties

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-4-2-3-5-9(8)17/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1

InChI Key

URBNKMKLIWQQRO-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=CC=C3O)O)O

Canonical SMILES

COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the flavanone (B1672756) 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a naturally occurring phenolic compound. The primary documented natural source of this flavanone is the root of Scutellaria baicalensis Georgi (Baikal skullcap), a plant with a long history of use in traditional medicine.[1][2] This document details the known natural occurrences of this compound, outlines a generalized experimental protocol for its extraction and isolation, and explores its potential biological activities, drawing inferences from closely related compounds due to the limited specific research on the target molecule. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel flavonoids.

Natural Sources

This compound is a flavonoid that has been isolated from the roots of Scutellaria baicalensis, a member of the Lamiaceae family.[1][2] This plant is a significant source of various flavonoids, with baicalin, wogonoside, baicalein, and wogonin (B1683318) being the most abundant.[3][4] While the presence of this compound in Scutellaria baicalensis is confirmed, there is a notable lack of quantitative data in the currently available scientific literature regarding its specific concentration in the plant material. The focus of most quantitative analyses has been on the more predominant flavonoids.

Table 1: Documented Natural Source of this compound

Plant SpeciesFamilyPlant Part
Scutellaria baicalensis GeorgiLamiaceaeRoot

Experimental Protocols: Extraction and Isolation

General Workflow for Extraction and Isolation

The following diagram outlines a typical experimental workflow for the isolation of flavonoids from Scutellaria baicalensis root.

experimental_workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis and Identification plant_material Dried Scutellaria baicalensis Root Powder maceration Maceration with Methanol (B129727) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract partitioning Partitioning against n-hexane, Chloroform (B151607), and Ethyl Acetate (B1210297) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel_cc Silica (B1680970) Gel Column Chromatography ethyl_acetate_fraction->silica_gel_cc fractions Collection of Fractions silica_gel_cc->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound spectroscopic_analysis Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopic_analysis

Figure 1: Generalized experimental workflow for the isolation of this compound.
Detailed Methodologies

2.2.1. Plant Material Preparation:

  • Obtain dried roots of Scutellaria baicalensis.

  • Grind the dried roots into a coarse powder (approximately 20-40 mesh).

  • Dry the powder in an oven at 50-60°C to a constant weight to remove residual moisture.

2.2.2. Solvent Extraction:

  • Macerate the dried root powder in methanol (MeOH) at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 24-72 hours with occasional agitation.

  • Filter the extract through cheesecloth followed by filter paper (e.g., Whatman No. 1).

  • Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude methanolic extract.

2.2.3. Liquid-Liquid Partitioning:

  • Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).

  • Perform successive liquid-liquid partitioning with solvents of increasing polarity.

    • First, partition against n-hexane to remove non-polar compounds such as lipids and chlorophylls.

    • Next, partition the aqueous methanolic layer against chloroform (CHCl₃) and then ethyl acetate (EtOAc). Flavanones are typically enriched in the ethyl acetate fraction.

2.2.4. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the target compound.

    • Further purify the enriched fraction using preparative HPLC on a C18 column.

    • Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

2.2.5. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Direct research on the biological activities and associated signaling pathways of this compound is limited. However, studies on structurally similar flavonoids provide insights into its potential therapeutic effects.

Potential Neuroprotective Effects

A study on the structurally related compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, isolated from Abacopteris penangiana, has demonstrated significant neuroprotective effects. This compound was shown to protect PC12 cells from dopamine-induced toxicity and improve cognitive performance in mice.[6] The underlying mechanism was linked to the upregulation of brain-derived neurotrophic factor (BDNF) and the phosphorylation of the cAMP-response element-binding protein (CREB).[6] Given the structural similarity, it is plausible that this compound may exert similar neuroprotective activities through the modulation of the CREB signaling pathway.

The proposed signaling pathway for the neuroprotective effects of a structurally similar flavanone is depicted below.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular flavanone This compound (Proposed) adenylyl_cyclase Adenylyl Cyclase flavanone->adenylyl_cyclase Activates (Hypothesized) camp cAMP adenylyl_cyclase->camp pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates bdnf_gene BDNF Gene Transcription creb->bdnf_gene Promotes bdnf_protein BDNF Protein bdnf_gene->bdnf_protein neuronal_survival Neuronal Survival and Growth bdnf_protein->neuronal_survival Promotes

Figure 2: Proposed neuroprotective signaling pathway of this compound, based on a structurally similar compound.

Conclusion

This compound is a flavanone of interest found in the roots of Scutellaria baicalensis. While its presence is documented, further research is required to quantify its concentration in its natural source and to develop specific and optimized isolation protocols. Based on evidence from structurally related compounds, this flavanone holds potential for neuroprotective activities, possibly through the modulation of the CREB signaling pathway. This technical guide serves as a foundational resource for researchers and drug development professionals, highlighting the current knowledge and identifying key areas for future investigation into the therapeutic applications of this natural product.

References

In-Depth Technical Guide on the Bioactivity Screening of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid compound that has been isolated from medicinal plants such as those belonging to the Scutellaria genus.[1][2] Flavonoids as a class are known to possess a wide range of biological activities, and compounds with similar structures to this compound have demonstrated potential antioxidant, anti-inflammatory, and anticancer properties. This guide provides a framework for the bioactivity screening of this specific flavanone, including detailed experimental protocols for key assays and a discussion of potential signaling pathways involved. While specific quantitative bioactivity data for this compound is not extensively available in public literature, this document serves as a comprehensive resource for researchers aiming to investigate its therapeutic potential.

Data Presentation

Quantitative data from bioactivity screening is crucial for comparing the potency of a compound across different assays and against reference compounds. The following tables are structured to present such data clearly.

Table 1: Antioxidant Activity Data

Assay TypeTest Concentration(s)% InhibitionIC50 Value (µM)Reference CompoundReference IC50 (µM)
DPPH Radical ScavengingData not availableData not availableData not availableAscorbic Acid / TroloxData not available
ABTS Radical ScavengingData not availableData not availableData not availableAscorbic Acid / TroloxData not available
Ferric Reducing Antioxidant Power (FRAP)Data not availableData not availableData not availableFeSO₄Data not available

Table 2: Anti-inflammatory Activity Data

Assay TypeCell LineTest Concentration(s)% Inhibition of NO ProductionIC50 Value (µM)Reference CompoundReference IC50 (µM)
Nitric Oxide (NO) Inhibition (Griess Assay)RAW 264.7 / BV2Data not availableData not availableData not availableL-NAME / DexamethasoneData not available
COX-2 InhibitionData not availableData not availableData not availableData not availableCelecoxibData not available

Table 3: Cytotoxic Activity Data

Cell LineHistologyTest Concentration(s)% Cell ViabilityIC50 Value (µM)Reference CompoundReference IC50 (µM)
e.g., MCF-7Breast AdenocarcinomaData not availableData not availableData not availableDoxorubicinData not available
e.g., A549Lung CarcinomaData not availableData not availableData not availableDoxorubicinData not available
e.g., HCT116Colon CarcinomaData not availableData not availableData not availableDoxorubicinData not available

Experimental Protocols

Detailed methodologies are essential for the replication and validation of bioactivity screening results.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3][4][5][6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Sample Preparation: Dissolve this compound in the same solvent as the DPPH solution to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • In a 96-well plate, add a specific volume of each sample dilution to the wells.

    • Add an equal volume of the DPPH solution to each well.

    • Include a blank (solvent only) and a positive control (ascorbic acid or Trolox) at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to all Wells prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Flavanone add_to_plate Add Samples, Controls, and Blanks to 96-well Plate prep_sample->add_to_plate prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_to_plate add_to_plate->add_dpph incubate Incubate in Dark for 30 min add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calculate Calculate % Scavenging and IC50 Value read_abs->calculate

DPPH Radical Scavenging Assay Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay determines the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. The amount of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.[7][8]

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a positive control (e.g., dexamethasone) and a vehicle control.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • In a new 96-well plate, mix an equal volume of the supernatant with Griess Reagent (prepared by mixing equal volumes of Part A and Part B immediately before use).

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

G cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_measurement Measurement & Analysis culture_cells Culture RAW 264.7 Macrophages seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate pretreat Pre-treat with Flavanone seed_plate->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_abs Measure Absorbance at 540 nm griess_reaction->read_abs calculate Calculate % NO Inhibition and IC50 read_abs->calculate

Nitric Oxide Inhibition Assay Workflow
Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO) or Sodium dodecyl sulfate (B86663) (SDS)

  • Complete cell culture medium

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate for a further 15 minutes to 4 hours, with shaking, until the crystals are fully dissolved.

  • Measurement: Measure the absorbance at a wavelength of 490-570 nm.

  • Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate attach_overnight Allow Cells to Attach Overnight seed_cells->attach_overnight add_flavanone Treat with Flavanone Concentrations attach_overnight->add_flavanone incubate_time Incubate for 24-72 hours add_flavanone->incubate_time add_mtt Add MTT Reagent incubate_time->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_abs Measure Absorbance solubilize->read_abs calculate Calculate % Viability and IC50 read_abs->calculate

MTT Cytotoxicity Assay Workflow

Potential Signaling Pathways

Based on the known activities of structurally related flavonoids, this compound may exert its anti-inflammatory effects by modulating key signaling pathways. One such plausible pathway is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

In response to pro-inflammatory stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2). Methoxyflavonoids have been shown to suppress the expression of iNOS.[10][11][12] It is hypothesized that this compound could potentially inhibit a step in this pathway, thereby reducing the production of inflammatory mediators.

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB ProInflam_Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->ProInflam_Genes Induces Transcription Inflammation Inflammation ProInflam_Genes->Inflammation Flavanone 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone Flavanone->IKK Inhibits

Potential NF-κB Signaling Pathway Inhibition

References

Unraveling the Therapeutic Potential: A Technical Guide to the Core Mechanism of Action of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies detailing the specific mechanism of action of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone are limited in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented biological activities of structurally related flavonoids, particularly those isolated from Scutellaria species, the natural source of this compound. The information herein is intended to provide a foundational understanding and guide future research endeavors.

Introduction

This compound is a flavonoid compound isolated from the roots of Scutellaria species, a genus of flowering plants used extensively in traditional medicine. Flavonoids as a class are renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The specific structural arrangement of hydroxyl and methoxy (B1213986) groups on the flavanone (B1672756) backbone of this compound suggests its potential to modulate multiple cellular signaling pathways implicated in various disease states.

Core Hypothesized Mechanisms of Action

Based on the activities of analogous flavonoids, the primary mechanisms of action of this compound are likely centered around the modulation of inflammatory cascades, oxidative stress, and cell survival pathways.

Anti-inflammatory Activity

Flavonoids are well-established as potent anti-inflammatory agents. Their mechanisms often involve the inhibition of key pro-inflammatory enzymes and transcription factors.

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: By inhibiting these enzymes, flavonoids can reduce the production of prostaglandins (B1171923) and leukotrienes, which are key mediators of inflammation and pain.

  • Downregulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory cytokines and chemokines such as TNF-α, IL-1β, and IL-6.

Antioxidant Activity

The antioxidant properties of flavonoids stem from their ability to scavenge free radicals and chelate metal ions involved in reactive oxygen species (ROS) production.

  • Direct Radical Scavenging: The hydroxyl groups on the flavonoid structure can donate a hydrogen atom to neutralize free radicals.

  • Upregulation of Antioxidant Enzymes: Some flavonoids can enhance the expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) through the activation of the Nrf2 signaling pathway.

Neuroprotective Effects

The anti-inflammatory and antioxidant properties of flavonoids contribute significantly to their neuroprotective potential. By mitigating oxidative stress and inflammation in the central nervous system, these compounds can protect neurons from damage in models of neurodegenerative diseases and ischemic injury.

Anticancer Activity

The anticancer effects of flavonoids are often multi-faceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of angiogenesis.

  • Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.

Quantitative Data from Structurally Similar Flavonoids

To provide a quantitative perspective, the following table summarizes the biological activities of flavonoids with structural similarities to this compound. It is important to note that these values are for related compounds and should be considered as indicative of the potential activity of the target molecule.

Compound NameBiological ActivityAssay SystemQuantitative Data (e.g., IC50)Reference
BaicaleinAnti-inflammatoryLPS-stimulated RAW 264.7 cellsIC50 for NO production: ~15 µM[1]
WogoninAnticancerHuman leukemia U937 cellsIC50 for cell viability: ~20 µM[1]
(2S)-5,2',5'-trihydroxy-7-methoxyflavanoneNeuroprotectiveDopamine-induced toxicity in PC12 cellsEffective concentration: 3-20 µM[2]
5,7,3'-Trihydroxy-4'-Methoxy-8-prenylflavanoneABCG2 InhibitionNCI-H460 cellsIC50: 6.6 µM[3]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways likely modulated by this compound based on the known actions of related flavonoids.

G Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory_Genes Transcription Flavanone 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone Flavanone->IKK Inhibition Flavanone->NFkB_p65_p50 Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

G Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Binding Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Transcription Flavanone 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone Flavanone->Keap1 Disruption of Keap1-Nrf2 interaction

Caption: Postulated activation of the Nrf2 antioxidant response pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the validation of the hypothesized mechanisms of action. Below are representative protocols for key assays.

Determination of Anti-inflammatory Activity in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Nitric Oxide (NO) Assay:

    • Cells are seeded in a 96-well plate and pre-treated with varying concentrations of this compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • Cytokine Measurement (ELISA):

    • Cell culture supernatants from the NO assay are collected.

    • The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis for NF-κB Pathway Proteins:

    • Cells are treated as described above for shorter time points (e.g., 30-60 minutes).

    • Nuclear and cytoplasmic protein extracts are prepared.

    • The expression and phosphorylation status of key NF-κB pathway proteins (e.g., IκBα, p65) are analyzed by Western blotting using specific antibodies.

Evaluation of Antioxidant Capacity
  • DPPH Radical Scavenging Assay:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

    • Varying concentrations of the test compound are added to the DPPH solution.

    • The mixture is incubated in the dark, and the absorbance is measured at 517 nm. The percentage of radical scavenging activity is calculated.

  • Cellular Antioxidant Activity (CAA) Assay:

    • Human hepatocarcinoma HepG2 cells are seeded in a 96-well plate.

    • Cells are incubated with the test compound and a fluorescent probe (DCFH-DA).

    • Oxidative stress is induced by adding a peroxyl radical generator (AAPH).

    • The fluorescence is measured over time, and the CAA value is calculated.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural features of this compound and the known biological activities of related flavonoids strongly suggest its potential as a multi-target therapeutic agent. Its hypothesized anti-inflammatory, antioxidant, neuroprotective, and anticancer effects warrant further investigation.

Future research should focus on:

  • In vitro and in vivo studies to confirm the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and pharmacodynamic studies to assess its bioavailability and in vivo efficacy.

  • Structure-activity relationship (SAR) studies to identify key structural motifs responsible for its biological activities and to guide the design of more potent analogs.

The comprehensive investigation of this compound holds significant promise for the development of novel therapeutics for a range of human diseases.

References

In-Depth Technical Guide: Pharmacological Properties of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Pharmacological Properties of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone and Related Compounds

Executive Summary

This technical guide addresses the pharmacological properties of the flavanone (B1672756) this compound. Extensive literature review indicates that while this specific compound, also known as Scutevulin, has been isolated from Scutellaria species, detailed pharmacological studies, including quantitative data, specific experimental protocols, and defined signaling pathways, are not available in the current body of scientific literature.[1]

Consequently, this whitepaper provides a comprehensive overview of the known pharmacological activities of the Scutellaria genus, from which this compound is derived. The genus is a rich source of bioactive flavonoids with significant therapeutic potential.[2][3] This document summarizes the general anti-inflammatory, antioxidant, neuroprotective, and cytotoxic properties attributed to flavanones from Scutellaria, which may provide a predictive framework for the potential bioactivity of the subject compound.

Introduction to Flavanones from Scutellaria

The genus Scutellaria, commonly known as skullcaps, is renowned in traditional medicine for its wide array of therapeutic uses.[2] The pharmacological effects of Scutellaria extracts are largely attributed to their high concentration of flavonoids.[2][3][4] These compounds, including flavones and flavanones, have been the subject of extensive research for their potential applications in treating a variety of diseases. The primary bioactive flavonoids identified in Scutellaria baicalensis, a well-studied species, include baicalin, wogonoside, baicalein, and wogonin.[3]

The general pharmacological activities of flavonoids derived from Scutellaria include:

  • Anti-inflammatory effects [3][5]

  • Antioxidant properties [4][6]

  • Neuroprotective activities [6][7][8]

  • Antitumor and cytotoxic effects [9][10]

Given that this compound is a constituent of Scutellaria, it is plausible that it shares some of these pharmacological properties. However, without direct experimental evidence, its specific activities and potency remain undetermined.

General Pharmacological Properties of Scutellaria Flavonoids

Anti-inflammatory Activity

Flavonoids from Scutellaria baicalensis have demonstrated significant anti-inflammatory properties.[3] Studies on RAW 264.7 macrophages have shown that flavonoids from this plant can inhibit the production of pro-inflammatory mediators.[11][12]

  • Mechanism of Action: The anti-inflammatory effects are often mediated through the downregulation of the NF-κB and MAPK signaling pathways.[11][12] These pathways are central to the inflammatory response, and their inhibition leads to a decrease in the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12]

Antioxidant Activity

Extracts from Scutellaria species have been shown to possess potent antioxidant properties.[4][6] These effects are crucial in mitigating oxidative stress, which is implicated in a wide range of pathological conditions.

  • Mechanism of Action: The antioxidant activity of Scutellaria flavonoids is attributed to their ability to scavenge free radicals and reduce lipid peroxidation.[6] For instance, ethanolic extracts of Scutellaria lateriflora have been shown to scavenge DPPH radicals and reduce reactive oxygen species (ROS) in mouse brain homogenates.[6]

Neuroprotective Effects

A significant area of research for Scutellaria flavonoids is their potential in neuroprotection.[6][7][8][13] Extracts and isolated compounds have shown promise in protecting neuronal cells from various insults.

  • Mechanism of Action: The neuroprotective effects are often linked to the antioxidant and anti-inflammatory properties of the flavonoids.[6][13] For example, total flavonoids from Scutellaria baicalensis have been shown to protect against cerebral ischemia-reperfusion injury in animal models by reducing malondialdehyde (MDA) content and increasing superoxide (B77818) dismutase (SOD) activity in brain tissue.[7] Furthermore, these flavonoids have been observed to have neuroprotective effects on dopaminergic neurons in models of Parkinson's disease.[14]

Cytotoxic Activity

Certain flavonoids isolated from Scutellaria indica have exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.[9] The anticancer properties of Scutellaria flavones like wogonin, baicalein, and scutellarein (B1681691) are often linked to their ability to induce autophagy in cancer cells.[10]

Data on a Structurally Related Flavanone: (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone

While specific data for this compound is lacking, a study on the closely related compound (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) , isolated from Abacopteris penangiana, provides valuable insights into the potential activities of this structural class.[15] It is important to note that this is a different molecule, and its properties cannot be directly extrapolated.

Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone

This related flavanone has demonstrated neuroprotective effects in both in vitro and in vivo models of oxidative stress-induced neurodegeneration.[15]

Table 1: In Vitro Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone [15]

Cell LineInsultConcentration RangeObserved Effect
PC12 cellsDopamine-induced toxicity3-20 μMDecreased toxicity and attenuated redox imbalance

Table 2: In Vivo Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone [15]

Animal ModelTreatmentDosageDurationObserved Effect
D-galactose treated miceIntraperitoneal injection4 or 8 mg/kg/day2 weeksImproved behavioral performance in Morris water maze test
Signaling Pathway of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone

The neuroprotective effects of this related flavanone are associated with the modulation of specific signaling pathways.[15]

neuroprotection_pathway TMF (2S)-5, 2', 5'-trihydroxy- 7-methoxyflavanone AP1 AP-1 Activation TMF->AP1 inhibits GSH_GSSG GSH/GSSG Ratio TMF->GSH_GSSG upregulates BDNF BDNF Level TMF->BDNF upregulates CREB CREB Phosphorylation TMF->CREB increases Neuroprotection Neuroprotection GSH_GSSG->Neuroprotection BDNF->Neuroprotection CREB->Neuroprotection

Signaling pathway of a related flavanone.
Experimental Protocols for (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone Studies[15]

  • In Vitro Dopamine-Induced Toxicity in PC12 Cells:

    • PC12 cells were pre-incubated with varying concentrations of the flavanone (3-20 μM) for 24 hours.

    • Dopamine was then added to induce toxicity.

    • Cell viability and redox balance (GSH/GSSG ratio) were assessed.

  • In Vivo D-galactose-Induced Neurodegeneration Model:

    • Mice were treated with D-galactose to induce a model of aging and neurodegeneration.

    • The flavanone was administered daily via intraperitoneal injection (4 or 8 mg/kg) for two weeks.

    • Behavioral performance was evaluated using the Morris water maze test.

    • Following the behavioral tests, hippocampal tissue was collected for biochemical analysis, including Western blotting for AP-1, BDNF, and phosphorylated CREB, and measurement of the GSH/GSSG ratio.

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo PC12 PC12 Cell Culture Preincubation Preincubation with Flavanone (3-20 µM, 24h) PC12->Preincubation Dopamine Dopamine-Induced Toxicity Preincubation->Dopamine Assay_invitro Assess Viability & Redox Balance Dopamine->Assay_invitro Mice D-galactose Treated Mice Treatment Daily IP Injection of Flavanone (4 or 8 mg/kg, 2 weeks) Mice->Treatment Behavior Morris Water Maze Test Treatment->Behavior Biochem Hippocampal Biochemical Analysis Behavior->Biochem

Experimental workflow for a related flavanone.

Conclusion and Future Directions

Future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of this compound for comprehensive biological evaluation.

  • In Vitro Screening: Assessing the cytotoxic, anti-inflammatory, antioxidant, and neuroprotective potential of the pure compound in relevant cell-based assays.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this flavanone.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in appropriate animal models of disease.

Such studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent.

References

Spectroscopic Data and Experimental Protocols for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a flavanone (B1672756) isolated from the roots of Scutellaria baicalensis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, alongside the experimental protocols utilized for data acquisition.

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD)
Positionδ (ppm)MultiplicityJ (Hz)
25.59dd12.5, 3.0
3a3.12dd17.0, 12.5
3b2.82dd17.0, 3.0
66.16s
3'7.15ddd8.0, 7.5, 1.5
4'6.91dd8.0, 1.0
5'6.85td7.5, 1.0
6'7.23dd7.5, 1.5
8-OCH₃3.89s
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)
Positionδ (ppm)
277.8
344.1
4197.9
5164.3
696.1
7165.4
8131.9
9162.9
10103.8
1'128.2
2'155.9
3'116.8
4'121.3
5'119.8
6'130.2
8-OCH₃60.7
Table 3: Mass Spectrometry Data
TechniqueIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI-MSPositive303.0863167, 137

Experimental Protocols

The acquisition of the spectroscopic data was performed using standard, validated methodologies for the analysis of flavonoid compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AVANCE 500 spectrometer. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

Workflow for NMR Data Acquisition and Analysis:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Isolated Compound Dissolve Dissolve in CD₃OD Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spectrometer 500 MHz NMR Spectrometer Transfer->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) OneD_NMR->Process_Spectra TwoD_NMR->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Structure_Elucidation Structure Elucidation Assign_Signals->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a Waters Xevo G2-S QTOF mass spectrometer with an electrospray ionization (ESI) source. The analysis was conducted in positive ion mode. The sample was introduced via infusion or coupled with liquid chromatography.

Logical Flow of Mass Spectrometry Analysis:

MS_Analysis_Flow cluster_sample_intro Sample Introduction cluster_ionization_detection Ionization and Detection cluster_data_analysis Data Analysis Sample_Prep Sample Preparation in Solution Infusion_LC Direct Infusion or LC Sample_Prep->Infusion_LC ESI_Source Electrospray Ionization (ESI) Infusion_LC->ESI_Source TOF_Analyzer Time-of-Flight (TOF) Analyzer ESI_Source->TOF_Analyzer Detector Detector TOF_Analyzer->Detector Mass_Spectrum Generate Mass Spectrum Detector->Mass_Spectrum Determine_Mass Determine Accurate Mass Mass_Spectrum->Determine_Mass Fragmentation_Analysis Fragmentation Pattern Analysis (MS/MS) Determine_Mass->Fragmentation_Analysis

Caption: Logical flow of mass spectrometry analysis for flavonoids.

Signaling Pathway Context (Hypothetical)

Flavonoids are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound are a subject of ongoing research, a hypothetical interaction with a generic kinase signaling pathway is depicted below.

Signaling_Pathway Compound 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone Receptor Cell Surface Receptor Compound->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Cellular_Response Cellular Response (e.g., Anti-inflammatory) Transcription_Factor->Cellular_Response Gene Expression

Caption: Hypothetical interaction with a kinase signaling pathway.

Antiviral Activity of 5,7,4'-Trihydroxy-8-methoxyflavone Against Influenza Virus: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide details the antiviral properties of the flavonoid 5,7,4'-trihydroxy-8-methoxyflavone (F36) against the influenza virus. While the initial focus of this report was intended to be 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a thorough review of existing scientific literature revealed a lack of specific studies on its anti-influenza activity. However, significant research is available for the structurally related compound, 5,7,4'-trihydroxy-8-methoxyflavone, which is presented herein. This document summarizes key quantitative data, outlines experimental methodologies, and illustrates the proposed mechanism of action.

Quantitative Antiviral Activity

The antiviral efficacy of 5,7,4'-trihydroxy-8-methoxyflavone (F36) has been evaluated in cell culture models. The compound has demonstrated a dose-dependent inhibition of influenza virus replication.

Parameter Virus Strain(s) Cell Line Value Reference
50% InhibitionInfluenza A/Guizhou/54/89 (H3N2), Influenza B/Ibaraki/2/85MDCK20 µM[1]
90% InhibitionInfluenza A/Guizhou/54/89 (H3N2), Influenza B/Ibaraki/2/85MDCK40 µM[1]
Virus Titer ReductionInfluenza A/PR/8/34 (H1N1)MDCK11 µM (for one-tenth reduction)[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antiviral activity of 5,7,4'-trihydroxy-8-methoxyflavone.

Single-Cycle Replication Assay

This assay determines the effect of a compound on a single round of viral replication.

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in culture plates and grown to confluence.

  • Virus Adsorption: The cell monolayer is washed, and influenza virus (e.g., A/PR/8/34 at a multiplicity of infection of 10 PFU/cell) is adsorbed to the cells for 1 hour at 4°C to allow attachment but prevent entry.[2]

  • Infection and Treatment: The virus inoculum is removed, and the cells are washed and incubated at 37°C in a medium containing various concentrations of 5,7,4'-trihydroxy-8-methoxyflavone.

  • Virus Quantification: At different time points post-infection (e.g., 4, 6, 8, 12 hours), the culture supernatant is collected to measure the amount of released virus.[1][2] The cell-associated virus can also be quantified by measuring sialidase activity.[1][2] Viral titers are determined by plaque assay or other standard methods.

Membrane Fusion Assay

This assay investigates the compound's ability to interfere with the fusion of the viral envelope with the host cell membrane.

  • Liposome Preparation: Liposomes containing bovine brain mixed gangliosides are prepared to mimic the host cell membrane.

  • Fusion Induction: Influenza virus is mixed with the liposomes in the presence or absence of the test compound (e.g., 120 µM of F36).[1] The pH of the mixture is lowered to 5.0 to induce the conformational changes in the viral hemagglutinin (HA) protein that trigger membrane fusion.[2]

  • Fusion Assessment: The extent of fusion is measured, often using a fluorescence-based assay where the mixing of lipid membranes results in a detectable signal.

In Vivo Antiviral Activity in Mice

Animal models are used to evaluate the therapeutic potential of the compound.

  • Animal Model: BALB/c mice are commonly used for influenza research.

  • Virus Inoculation: Mice are intranasally inoculated with a mouse-adapted influenza virus strain (e.g., A/Guizhou/54/89).[1][3]

  • Compound Administration: 5,7,4'-trihydroxy-8-methoxyflavone is administered intranasally. One described regimen involved multiple doses (totaling 3.5 mg/kg) given from 18 hours before to 54 hours after virus infection.[1] In another study, the compound (0.5 mg/kg) was administered with hydroxypropyl cellulose (B213188) (HPC) as a drug delivery system to enhance its deposition in the nasal and broncho-alveolar cavities.[3]

  • Efficacy Evaluation: The proliferation of the virus in the lungs and nasal cavities is measured at specific time points post-infection to determine the antiviral effect of the treatment.[1][3]

Mechanism of Action

Studies suggest that 5,7,4'-trihydroxy-8-methoxyflavone inhibits influenza virus replication primarily by targeting the early stages of the viral life cycle, specifically the fusion of the viral envelope with the endosomal/lysosomal membrane.[1][2] The compound did not significantly affect viral hemagglutination or the activity of the viral RNA-dependent RNA polymerase in vitro.[1]

Signaling Pathway of Influenza Virus Entry and Proposed Inhibition by 5,7,4'-Trihydroxy-8-methoxyflavone

The following diagram illustrates the entry process of the influenza virus and the proposed point of intervention by 5,7,4'-trihydroxy-8-methoxyflavone.

G cluster_virus_entry Influenza Virus Entry cluster_endosome Endosome cluster_inhibition Inhibition Virus Influenza Virus Attachment Attachment to Sialic Acid Receptors Virus->Attachment Endocytosis Endocytosis Attachment->Endocytosis Acidification Endosome Acidification (Low pH) Endocytosis->Acidification HA_Conformation HA Conformational Change Acidification->HA_Conformation Fusion Membrane Fusion HA_Conformation->Fusion Uncoating Viral RNP Release into Cytoplasm Fusion->Uncoating Inhibitor 5,7,4'-Trihydroxy-8-methoxyflavone Inhibitor->Fusion Inhibits

Caption: Proposed mechanism of action of 5,7,4'-Trihydroxy-8-methoxyflavone.

Experimental Workflow for In Vivo Antiviral Activity Assessment

The diagram below outlines the general workflow for evaluating the in vivo efficacy of an antiviral compound against influenza virus in a mouse model.

G cluster_workflow In Vivo Antiviral Activity Workflow start Start acclimatization Animal Acclimatization (e.g., BALB/c mice) start->acclimatization grouping Randomization into Treatment and Control Groups acclimatization->grouping infection Intranasal Influenza Virus Inoculation grouping->infection treatment Compound Administration (e.g., Intranasal) infection->treatment monitoring Monitor Clinical Signs and Mortality treatment->monitoring sampling Collect Lung and Nasal Tissue Samples monitoring->sampling analysis Viral Titer Quantification (e.g., Plaque Assay) sampling->analysis end End analysis->end

Caption: General workflow for in vivo antiviral studies in mice.

References

A Technical Guide to the Neuroprotective Effects of (2S)-5,2',5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial searches for "2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone" yielded limited specific data on its neuroprotective properties. However, a structurally similar compound, (2S)-5,2',5'-Trihydroxy-7-methoxyflavanone (TMF) , has been the subject of research in this area. This guide will focus on the documented neuroprotective effects of TMF, a natural product isolated from Abacopteris penangiana. It is plausible that the initial query contained a minor structural ambiguity, and the information presented herein on TMF is likely of significant interest to researchers investigating neuroprotective flavonoids.

Introduction

(2S)-5,2',5'-Trihydroxy-7-methoxyflavanone (TMF) is a flavonoid that has demonstrated notable neuroprotective activities in both in vitro and in vivo models of neurodegeneration.[1] Flavonoids, a class of polyphenolic compounds, are widely recognized for their antioxidant and anti-inflammatory properties, which are thought to contribute to their beneficial effects on neuronal health.[2][3][4] TMF, in particular, has been shown to mitigate oxidative stress and modulate key signaling pathways involved in neuronal survival and cognitive function, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases.[1]

This technical guide provides a comprehensive overview of the neuroprotective effects of TMF, including quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of TMF.

Table 2.1: In Vitro Neuroprotective Effects of TMF on Dopamine-Induced Toxicity in PC12 Cells[1]

Concentration of TMF (µM)Cell Viability (%)
3Data not specified, but showed a decrease in toxicity
10Data not specified, but showed a decrease in toxicity
20Data not specified, but showed a decrease in toxicity

Note: The primary study states that preincubation with TMF (3-20 µM) for 24 hours decreased dopamine-induced toxicity in PC12 cells, but does not provide specific percentage values for cell viability at each concentration.

Table 2.2: In Vivo Effects of TMF on Behavioral Performance in D-galactose-Treated Mice[1]

Treatment GroupEscape Latency in Morris Water Maze
D-galactose ModelSignificantly longer than control
TMF (4 mg/kg/day, i.p.)Significantly shorter than D-galactose model
TMF (8 mg/kg/day, i.p.)Significantly shorter than D-galactose model

Note: The study indicates significant improvement in behavioral performance, but specific time values for escape latency are not provided in the abstract.

Table 2.3: Biochemical Effects of TMF in the Hippocampus of D-galactose-Treated Mice[1]

AnalyteEffect of TMF Treatment
AP-1 (activator protein-1) activationInhibited
BDNF (brain-derived neurotrophic factor) levelUpregulated
GSH/GSSG ratioIncreased
CREB (cAMP-response element-binding protein) phosphorylationIncreased

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the neuroprotective effects of TMF.

In Vitro Model: Dopamine-Induced Neurotoxicity in PC12 Cells

This protocol describes the establishment of a cell-based model of neurotoxicity to assess the protective effects of TMF.

  • Cell Culture:

    • PC12 cells, derived from a rat pheochromocytoma, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.[5]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

    • The culture medium is replaced every 2-3 days.

  • Neurotoxicity Induction and TMF Treatment:

    • PC12 cells are seeded in 96-well plates at a suitable density.

    • After cell adherence, the culture medium is replaced with a medium containing varying concentrations of TMF (e.g., 3-20 µM) and incubated for 24 hours.[1]

    • Following pre-incubation with TMF, dopamine (B1211576) is added to the culture medium to induce neurotoxicity. The final concentration of dopamine and the incubation time should be optimized to induce a significant but not complete cell death (e.g., 50% reduction in viability).

    • Control wells should include cells treated with vehicle only, dopamine only, and TMF only.

  • Assessment of Cell Viability (MTT Assay):

    • After the treatment period, the culture medium is removed.

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a period that allows for the formation of formazan (B1609692) crystals (typically 2-4 hours).

    • The MTT solution is then removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

In Vivo Model: D-galactose-Induced Aging in Mice

This protocol outlines the creation of an in vivo model of accelerated aging to evaluate the neuroprotective and cognitive-enhancing effects of TMF.

  • Animal Model:

    • Male or female mice (e.g., C57BL/6J) of a specific age and weight are used.

    • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

    • D-galactose is administered daily via subcutaneous or intraperitoneal injection at a specified dose (e.g., 100-1000 mg/kg) for a duration of several weeks (e.g., 2-8 weeks) to induce an aging-like phenotype.[1][6][7][8]

  • TMF Administration:

    • TMF is dissolved in a suitable vehicle and administered to the mice, typically via intraperitoneal injection, at specified doses (e.g., 4 or 8 mg/kg/day) for the duration of the study.[1]

    • The control group receives the vehicle only.

Behavioral Assessment: Morris Water Maze

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

  • Apparatus:

    • A large circular pool is filled with water made opaque with a non-toxic substance (e.g., non-fat dry milk or white tempera paint).[9]

    • An escape platform is submerged just below the water surface in one of the four quadrants of the pool.

    • Visual cues are placed around the room to serve as spatial references for the animals.[9]

  • Procedure:

    • Acquisition Phase: Mice undergo several trials per day for consecutive days. In each trial, the mouse is placed in the water at a different starting position and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded.[10] If the mouse fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.[11][12]

    • Probe Trial: After the acquisition phase, the platform is removed from the pool, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.[9][13]

Biochemical Assays
  • Western Blot for CREB Phosphorylation:

    • Protein Extraction: Hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[14]

    • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15][16]

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated CREB (p-CREB). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software. The levels of p-CREB are typically normalized to the total CREB levels.[17][18]

  • GSH/GSSG Ratio Assay:

    • Sample Preparation: Hippocampal tissue is processed to separate reduced glutathione (B108866) (GSH) and oxidized glutathione (GSSG). This often involves treating an aliquot of the sample with a reagent that blocks GSH, allowing for the specific measurement of GSSG.

    • Assay Procedure: Commercially available kits are typically used for this assay. The principle often involves an enzymatic recycling method where glutathione reductase reduces GSSG to GSH in the presence of NADPH. The rate of a colorimetric or fluorometric reaction is then proportional to the total glutathione concentration.[19][20][21]

    • Calculation: The GSH concentration is determined by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio is then calculated.

  • BDNF ELISA:

    • Sample Preparation: Hippocampal tissue is homogenized, and the supernatant is collected for analysis.

    • ELISA Procedure: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit. The wells of a microplate are coated with a capture antibody specific for BDNF. Samples and standards are added to the wells, followed by a detection antibody conjugated to an enzyme (e.g., HRP). A substrate is then added, and the resulting colorimetric reaction is measured using a microplate reader.[2][3][22][23][24] The concentration of BDNF in the samples is determined by comparison to a standard curve.

  • AP-1 Activity Assay:

    • Principle: Activator protein-1 (AP-1) is a transcription factor, and its activity is often measured using a reporter gene assay.

    • Procedure: Cells are co-transfected with a reporter plasmid containing AP-1 binding sites upstream of a luciferase gene and a control plasmid (e.g., expressing Renilla luciferase for normalization). After treatment with the test compound, cell lysates are prepared, and the luciferase activity is measured using a luminometer.[25][26][27][28][29] An increase or decrease in luciferase activity reflects a change in AP-1 transcriptional activity.

Visualizations: Signaling Pathways and Workflows

Proposed Neuroprotective Signaling Pathway of TMF

TMF_Neuroprotection TMF (2S)-5,2',5'-Trihydroxy- 7-methoxyflavanone (TMF) AP1 AP-1 Activation TMF->AP1 inhibits GSH_GSSG GSH/GSSG Ratio TMF->GSH_GSSG increases CREB_p CREB Phosphorylation TMF->CREB_p increases Oxidative_Stress Oxidative Stress (e.g., from Dopamine or D-galactose) Oxidative_Stress->AP1 promotes Neuroprotection Neuroprotection & Improved Cognitive Function AP1->Neuroprotection contributes to neurodegeneration GSH_GSSG->Neuroprotection promotes BDNF BDNF Expression CREB_p->BDNF promotes BDNF->Neuroprotection promotes

Caption: Proposed signaling pathway for the neuroprotective effects of TMF.

Experimental Workflow for In Vivo Neuroprotection Study

InVivo_Workflow start Start: Animal Acclimation model_induction Induce Aging Model (D-galactose injection) start->model_induction treatment Administer TMF or Vehicle model_induction->treatment behavioral_testing Behavioral Assessment (Morris Water Maze) treatment->behavioral_testing euthanasia Euthanasia and Tissue Collection behavioral_testing->euthanasia biochemical_analysis Biochemical Analysis (Hippocampus) euthanasia->biochemical_analysis data_analysis Data Analysis and Interpretation biochemical_analysis->data_analysis end End: Conclusion on Neuroprotective Efficacy data_analysis->end TMF_Actions TMF (2S)-5,2',5'-Trihydroxy- 7-methoxyflavanone (TMF) Administration Mechanisms Key Mechanisms Inhibition of AP-1 Upregulation of BDNF Increased GSH/GSSG Ratio Increased CREB Phosphorylation TMF:f0->Mechanisms:f0 TMF:f0->Mechanisms:f1 TMF:f0->Mechanisms:f2 TMF:f0->Mechanisms:f3 Outcomes Observed Outcomes Reduced Oxidative Stress Improved Behavioral Performance Enhanced Neuronal Survival Mechanisms:f0->Outcomes:f0 Mechanisms:f1->Outcomes:f1 Mechanisms:f2->Outcomes:f0 Mechanisms:f3->Outcomes:f1 Mechanisms:f1->Outcomes:f2 Mechanisms:f2->Outcomes:f2

References

Unveiling the GABAA Receptor Binding Affinity of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the binding affinity of the flavanone (B1672756), 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, for the γ-aminobutyric acid type A (GABAA) receptor, a critical target in neuropharmacology. While direct quantitative binding data for this specific flavanone is not extensively available in public literature, this document provides a comprehensive overview based on structurally related compounds, established experimental protocols for assessing flavonoid-GABAA receptor interactions, and the known signaling pathways involved. This guide serves as a valuable resource for researchers investigating the therapeutic potential of novel flavonoids as modulators of the GABAA receptor.

Quantitative Binding Affinity Data of Structurally Related Flavonoids

To contextualize the potential binding affinity of this compound, the following table summarizes the binding data for structurally analogous flavonoids that have been studied for their interaction with the GABAA receptor. The data is primarily derived from radioligand binding assays, a standard method for quantifying ligand-receptor interactions. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

CompoundReceptor/RadioligandBinding Affinity (Ki/IC50)Reference
5,7,2′-Trihydroxy-6,8-dimethoxyflavone (K36)Benzodiazepine (B76468) site ([3H]Flunitrazepam)6.05 nM (Ki)[1]
(2S)-5,7,8,4′-TetrahydroxyflavanoneBenzodiazepine site ([3H]Flunitrazepam)21.4 µM (IC50)
Apigenin (5,7,4′-trihydroxyflavone)Benzodiazepine siteAnxiolytic activity shown[1]
Chrysin (5,7-dihydroxyflavone)Benzodiazepine site ([3H]Flunitrazepam)Competitive inhibitor[1]

Note: The absence of a specific citation indicates that the information is generally available in the cited literature but not tied to a single source.

Experimental Protocols for Determining Binding Affinity

The determination of a compound's binding affinity to the GABAA receptor is a crucial step in its pharmacological characterization. The two primary methodologies employed for flavonoids are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to the receptor in the presence of a competing unlabeled ligand (the test compound).

Objective: To determine the inhibition constant (Ki) of the test compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

  • Receptor Source: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or hippocampus) or cell lines expressing specific GABAA receptor subtypes.

  • Radioligand: Typically [3H]Flunitrazepam or [3H]Ro 15-1788 (flumazenil), which bind with high affinity to the benzodiazepine site.

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation Buffer: e.g., Tris-HCl buffer at a physiological pH.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., diazepam or clonazepam) to determine the amount of radioligand that binds to non-receptor sites.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the synaptosomal membrane fraction containing the GABAA receptors.

  • Incubation: In a series of tubes, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 0-4°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Brain Membranes) Incubation Incubation of Receptor, Radioligand & Test Compound Receptor->Incubation Radioligand Radioligand ([3H]Flunitrazepam) Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Separation of Bound & Unbound Ligand Incubation->Filtration Quantification Radioactivity Measurement (Scintillation Counting) Filtration->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for Radioligand Binding Assay.
Electrophysiological Recording

This functional assay measures the effect of the test compound on the ion flow through the GABAA receptor channel in response to GABA.

Objective: To determine if the test compound potentiates or inhibits GABA-induced currents and to quantify its potency (e.g., EC50 for potentiation).

Methodology: Two-electrode voltage-clamp recording in Xenopus laevis oocytes expressing recombinant GABAA receptors or patch-clamp recording in cultured neurons or cell lines.

Materials:

  • Xenopus laevis Oocytes or Cultured Cells: Expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2).

  • GABA Solution: The natural agonist for the receptor.

  • Test Compound Solution: this compound at various concentrations.

  • Recording Equipment: Voltage-clamp amplifier, microelectrodes, perfusion system.

Procedure (Two-Electrode Voltage-Clamp):

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and inject them with cRNA encoding the desired GABAA receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording Setup: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • GABA Application: Perfuse the oocyte with a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current response.

  • Co-application of Test Compound: Co-apply the test compound with GABA and measure the change in the current response.

  • Dose-Response Analysis: Apply a range of concentrations of the test compound to generate a dose-response curve and determine the EC50 for potentiation.

  • Mechanism of Action: To determine if the effect is mediated through the benzodiazepine site, co-apply the test compound with a benzodiazepine antagonist like flumazenil. A reversal of the effect suggests interaction with the benzodiazepine site.

Experimental_Workflow_Electrophysiology cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Oocyte Preparation & cRNA Injection Receptor_Expression GABAA Receptor Expression Oocyte_Prep->Receptor_Expression Voltage_Clamp Two-Electrode Voltage Clamp Receptor_Expression->Voltage_Clamp GABA_Application Apply GABA (Baseline Current) Voltage_Clamp->GABA_Application Compound_Application Co-apply Test Compound GABA_Application->Compound_Application Measure_Current Measure Current Potentiation Compound_Application->Measure_Current Dose_Response Generate Dose-Response Curve Measure_Current->Dose_Response EC50 Determine EC50 Dose_Response->EC50

Workflow for Electrophysiological Recording.

Signaling Pathway of Flavonoid Modulation of the GABAA Receptor

Flavonoids, including flavanones, are known to act as positive allosteric modulators of the GABAA receptor, primarily through the benzodiazepine binding site.[2] This means they do not directly activate the receptor but enhance the effect of the endogenous ligand, GABA.

Mechanism of Action:

  • Binding: The flavonoid binds to an allosteric site on the GABAA receptor, which is distinct from the GABA binding site. For many flavonoids, this is the benzodiazepine binding site located at the interface of the α and γ subunits.

  • Conformational Change: This binding induces a conformational change in the receptor protein.

  • Enhanced GABA Efficacy: The conformational change increases the affinity of the receptor for GABA or enhances the efficiency of channel opening upon GABA binding.

  • Increased Chloride Influx: This leads to a greater influx of chloride ions (Cl-) into the neuron when GABA binds.

  • Hyperpolarization: The increased intracellular negative charge hyperpolarizes the neuron, making it less likely to fire an action potential.

  • Neuronal Inhibition: The overall effect is an enhancement of inhibitory neurotransmission in the central nervous system, which is believed to underlie the anxiolytic, sedative, and anticonvulsant effects of many flavonoids.[2]

GABAA_Signaling_Pathway cluster_receptor GABAA Receptor cluster_modulation Allosteric Modulation cluster_effect Cellular Effect GABA_Site GABA Binding Site Conformational_Change Conformational Change GABA_Site->Conformational_Change BZD_Site Benzodiazepine Binding Site BZD_Site->Conformational_Change Chloride_Channel Chloride Ion Channel Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx GABA GABA GABA->GABA_Site Binds Flavanone 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone Flavanone->BZD_Site Binds Increased_Affinity Enhanced GABA Affinity/ Channel Opening Conformational_Change->Increased_Affinity Increased_Affinity->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Enhanced Neuronal Inhibition Hyperpolarization->Inhibition

Flavonoid Modulation of GABAA Receptor Signaling.

Conclusion

While direct binding data for this compound at the GABAA receptor remains to be elucidated, the available evidence from structurally similar flavonoids strongly suggests its potential as a positive allosteric modulator. The high affinity of the closely related compound, 5,7,2′-trihydroxy-6,8-dimethoxyflavone, indicates that the substitution pattern of the target flavanone is favorable for interaction with the benzodiazepine binding site.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel flavonoids. Future research employing these methodologies will be critical in precisely quantifying the binding affinity and functional effects of this compound, thereby paving the way for its potential development as a novel therapeutic agent targeting the GABAA receptor. The signaling pathway outlined herein provides the fundamental understanding of the mechanism through which this class of compounds exerts its effects on neuronal activity.

References

Physical and chemical properties of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the flavonoid 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. Due to the limited availability of experimental data for this specific compound, this guide also incorporates data from closely related isomers to present a predictive profile and suggest potential areas of research. This information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It can be isolated from the roots of Scutellaria baicalensis. The compound presents as a powder and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Structural and Molecular Data

While direct experimental data for the target compound is scarce, its fundamental properties can be derived from its chemical structure and data available for its isomers.

PropertyValueSource
IUPAC Name (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one---
Molecular Formula C₁₆H₁₄O₆Inferred from Isomers
Molecular Weight 302.28 g/mol [1]
CAS Number 112408-71-6[2]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Note: A discrepancy exists in some databases regarding the molecular formula and weight. The values presented here are consistent with the known structure of flavanones and data from its isomers.

Predicted Physicochemical Properties

The following properties are computed based on the structure of the closely related isomer, 5,7,4'-Trihydroxy-8-methoxyflavanone, and serve as a predictive reference.

PropertyPredicted ValueReference
XLogP3-AA 2.4[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 96.2 Ų[1]
pKa (strongest acidic) 6.84 ± 0.40[3]

Biological Activity and Potential Therapeutic Applications

Direct experimental evidence for the biological activity of this compound is not extensively published. However, studies on its isomers provide significant insight into its potential therapeutic effects, particularly in neuroprotection, anti-inflammatory, and antiviral applications.

Neuroprotective Effects

A study on the isomer (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) has demonstrated significant neuroprotective properties in both in vitro and in vivo models.[4]

  • In Vitro (PC12 cells): Pre-incubation with TMF (3-20 μM) for 24 hours decreased dopamine-induced toxicity and attenuated redox imbalance by regulating the GSH/GSSG ratio.[4]

  • In Vivo (D-galactose-treated mice): Intraperitoneal injection of TMF (4 or 8 mg/kg/day) for two weeks improved behavioral performance in the Morris water maze test.[4]

The underlying mechanism involves the inhibition of the activator protein-1 (AP-1) and upregulation of the brain-derived neurotrophic factor (BDNF), as well as an increase in the phosphorylation of cAMP-response element-binding protein (CREB).[4]

Anti-Inflammatory and Antiviral Activity

The flavone (B191248) counterpart, 5,7,4'-trihydroxy-8-methoxyflavone , has shown notable anti-inflammatory and antiviral activities.

  • Anti-inflammatory: It alleviates lipopolysaccharide (LPS)-induced acute lung injury in mice by attenuating leukocyte infiltration.[3]

  • Antiviral: It inhibits the replication of influenza A (H3N2) and B viruses by potentially inhibiting the fusion of the viral envelope with the endosome/lysosome membrane.[5]

Another related compound, 7-methoxyflavanone (B1630992) , exhibits anti-neuroinflammatory effects by inhibiting the TLR4/MyD88/MAPK signaling pathway and activating the Nrf2/NQO-1 pathway in LPS-stimulated microglial cells.[6]

Experimental Protocols

In Vitro Neuroprotection Assay (Adapted from TMF study)[4]
  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., 3-20 μM) for 24 hours.

  • Induction of Toxicity: Dopamine (e.g., 50 μM) is added to the culture medium for another 24 hours to induce cytotoxicity.

  • Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm.

  • Biochemical Analysis: The intracellular ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG) is measured using a commercially available kit.

Western Blot Analysis for Signaling Proteins (Adapted from TMF and 7-methoxyflavanone studies)[4][6]
  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-CREB, CREB, BDNF, p-JNK, JNK, Nrf2).

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL detection system.

Visualization of Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by isomers of the target compound, providing a hypothetical framework for its mechanism of action.

neuroprotective_pathway TMF (2S)-5,2',5'-trihydroxy- 7-methoxyflavanone AP1 AP-1 Activation TMF->AP1 inhibits GSH_GSSG GSH/GSSG Ratio TMF->GSH_GSSG increases BDNF BDNF Upregulation TMF->BDNF pCREB p-CREB TMF->pCREB promotes Neuroprotection Neuroprotection AP1->Neuroprotection GSH_GSSG->Neuroprotection BDNF->Neuroprotection CREB CREB CREB->pCREB pCREB->Neuroprotection

Caption: Neuroprotective signaling pathway of a TMF isomer.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Flavanone (B1672756) 7-methoxyflavanone Flavanone->TLR4 Nrf2 Nrf2 Flavanone->Nrf2 activates MyD88 MyD88 TLR4->MyD88 MAPK MAPK (JNK, ERK) MyD88->MAPK Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->Inflammation Anti_inflammation Anti-inflammatory Effect Inflammation->Anti_inflammation NQO1 NQO-1 Nrf2->NQO1 NQO1->Anti_inflammation

Caption: Anti-neuroinflammatory pathway of a flavanone isomer.

Conclusion

This compound is a promising natural product for further investigation. While direct experimental data on this specific molecule is limited, the known biological activities of its isomers suggest a strong potential for therapeutic applications, particularly in the fields of neurodegenerative and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide, adapted from research on related compounds, offer a solid foundation for future studies aimed at elucidating the precise properties and mechanisms of action of this compound. Further isolation, characterization, and biological evaluation are warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Discovery, Characterization, and Biological Evaluation of Novel Flavanones: A Case Study Based on 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on the discovery, characterization, or biological activity of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. The following technical guide has been constructed based on established methodologies and data from structurally related flavanones and flavonoids to provide a comprehensive framework for researchers and drug development professionals working with novel compounds of this class.

Introduction

Flavanones are a class of flavonoids characterized by a saturated carbon-carbon bond between C2 and C3 of the C ring. This structural feature confers a chiral center at C2, leading to (S) and (R) enantiomers. These natural products, found in a variety of plants, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the A and B rings dictates the molecule's biological activity and mechanism of action. This guide provides a technical overview of the typical workflow for the discovery and characterization of a novel flavanone (B1672756), using analogs of the target compound as examples.

Discovery and Isolation

The discovery of novel flavanones often begins with the screening of plant extracts for specific biological activities. Plants from genera such as Scutellaria, Syzygium, and Derris are known to be rich sources of flavanones and other flavonoids[1][2][3][4].

General Isolation Workflow

A common workflow for the isolation of a novel flavanone from a plant source is depicted below. This process typically involves extraction, fractionation, and purification.

G Start Plant Material (e.g., leaves, roots) Extraction Methanol (B129727) Extraction Start->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Fractionation Liquid-Liquid Fractionation (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) CrudeExtract->Fractionation ActiveFraction Bioactive Fraction (e.g., Ethyl Acetate) Fractionation->ActiveFraction ColumnChromatography Column Chromatography (Silica Gel, Sephadex LH-20) ActiveFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Preparative HPLC TLC->Purification IsolatedCompound Pure Flavanone Purification->IsolatedCompound

Caption: General workflow for the isolation of a novel flavanone.

Experimental Protocol: Bioassay-Guided Isolation
  • Extraction: Air-dried and powdered plant material (e.g., 5 kg) is extracted with methanol at room temperature for 72 hours. The extraction is repeated three times. The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Each fraction is tested for the desired biological activity.

  • Chromatographic Purification: The most active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions showing the presence of the target compound are pooled and further purified by Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure flavanone[3][4].

Structural Elucidation

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

  • UV-Vis Spectroscopy: Provides information about the flavonoid skeleton and the oxygenation pattern. Shift reagents like NaOH, AlCl3, and CH3COONa can be used to identify the location of free hydroxyl groups[3].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, allowing for the determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the precise connectivity of atoms and the substitution pattern on the flavanone scaffold. The stereochemistry at C2 can often be determined by the coupling constants of the H2 and H3 protons in the ¹H NMR spectrum.

Biological Activity and Mechanism of Action

While no data exists for this compound, related flavonoids have demonstrated a range of biological activities.

Neuroprotective Effects

A structurally similar compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), has shown neuroprotective effects in vitro and in vivo. It was found to protect PC12 cells from dopamine-induced toxicity and improve behavioral performance in a mouse model of neurodegeneration[5].

Potential Signaling Pathway for Neuroprotection:

G Flavanone Flavanone Analog AP1 AP-1 Activation Flavanone->AP1 CREB CREB Phosphorylation Flavanone->CREB GSH_GSSG GSH/GSSG Ratio Flavanone->GSH_GSSG OxidativeStress Oxidative Stress OxidativeStress->AP1 Neuroprotection Neuroprotection AP1->Neuroprotection BDNF BDNF Expression CREB->BDNF BDNF->Neuroprotection GSH_GSSG->Neuroprotection

Caption: Potential neuroprotective signaling pathway of a flavanone analog.

Anticancer and Antiviral Activities

Other related flavonoids have shown cytotoxicity against various cancer cell lines and antiviral activity against influenza viruses[4][6][7]. For instance, 5,7,4'-trihydroxy-8-methoxyflavone has been shown to inhibit the replication of influenza A and B viruses[6].

Quantitative Data

The following tables present hypothetical quantitative data based on values reported for analogous flavonoids.

Table 1: In Vitro Cytotoxicity of a Hypothetical Flavanone

Cell LineCancer TypeIC₅₀ (µM)
SiHaCervical150
MDA-MB-231Breast> 200
PC3Prostate> 200
HT29Colon> 400
A549Lung> 200
(Data based on a similar compound from Chromolaena leivensis[7])

Table 2: Antiviral Activity of a Flavanone Analog

Virus StrainAssayEC₅₀ (µM)
Influenza A/Guizhou/54/89 (H3N2)Plaque Reduction~20
Influenza B/Ibaraki/2/85Plaque Reduction~20
(Data based on 5,7,4'-trihydroxy-8-methoxyflavone[6])

Detailed Experimental Protocols

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells (e.g., SiHa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the flavanone (e.g., 0-500 µM) for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Protocol: Western Blot Analysis for CREB Phosphorylation
  • Cell Lysis: Neuronal cells (e.g., PC12) are treated with the flavanone for the desired time, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against phospho-CREB and total CREB.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Synthesis of Flavanones

Conclusion

While specific information on this compound remains elusive, the established methodologies for the discovery, characterization, and biological evaluation of related flavanones provide a robust framework for future research. The diverse biological activities exhibited by this class of compounds underscore their potential as leads for drug development. Further investigation into novel flavanones, including the target of this guide, is warranted to explore their therapeutic potential fully.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the chemical synthesis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a flavonoid compound isolated from natural sources such as Scutellaria baicalensis. Flavanones are a class of flavonoids known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[1][2] The following sections outline a multi-step synthetic route, detailed experimental procedures, and methods for characterization. This protocol is designed to serve as a comprehensive guide for researchers in medicinal chemistry and drug development aiming to produce this compound for further investigation.

Proposed Synthetic Pathway

The synthesis of this compound is proposed via a convergent synthesis strategy. The core of this strategy is the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an asymmetric intramolecular cyclization to establish the flavanone (B1672756) core with the desired (S)-stereochemistry. Due to the multiple reactive hydroxyl groups, a protecting group strategy is essential. Benzyl (B1604629) ethers are chosen as protecting groups due to their stability under the reaction conditions and their susceptibility to removal via catalytic hydrogenation in the final step.

The proposed five-step synthesis is as follows:

  • Protection of Starting Materials : Benzylation of the hydroxyl groups on both the starting acetophenone (B1666503) (2',4',6'-trihydroxy-3'-methoxyacetophenone) and aldehyde (2-hydroxybenzaldehyde).

  • Claisen-Schmidt Condensation : Base-catalyzed condensation of the protected acetophenone and aldehyde to yield the protected 2'-hydroxychalcone.

  • Asymmetric Cyclization : Organocatalyzed intramolecular Michael addition of the chalcone to form the protected (S)-flavanone.

  • Purification : Purification of the protected flavanone using column chromatography.

  • Deprotection : Removal of the benzyl protecting groups via catalytic hydrogenation to yield the final product, this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_protected Protected Intermediates start_material start_material intermediate intermediate process process final_product final_product A1 2',4',6'-Trihydroxy- 3'-methoxyacetophenone P1 Protection (BnBr, K2CO3) A1->P1 B1 2-Hydroxybenzaldehyde B1->P1 A2 Protected Acetophenone (Tri-O-benzyl) P2 Claisen-Schmidt Condensation A2->P2 B2 Protected Aldehyde (O-benzyl) B2->P2 Chalcone Protected Chalcone P3 Asymmetric Cyclization Chalcone->P3 Flavanone_P Protected (S)-Flavanone P4 Deprotection (H2, Pd/C) Flavanone_P->P4 Product 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone P1->A2 P1->B2 P2->Chalcone P3->Flavanone_P P4->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Note: These protocols are proposed based on established chemical transformations. Researchers should perform small-scale trials to optimize reaction conditions. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Protection of Phenolic Hydroxyl Groups

This protocol describes the benzylation of 2',4',6'-trihydroxy-3'-methoxyacetophenone and 2-hydroxybenzaldehyde.

  • Materials and Reagents :

    • 2',4',6'-trihydroxy-3'-methoxyacetophenone

    • 2-hydroxybenzaldehyde[3]

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Ethyl acetate (B1210297) (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Equipment :

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Separatory funnel

    • Rotary evaporator

  • Procedure :

    • In separate round-bottom flasks, dissolve 2',4',6'-trihydroxy-3'-methoxyacetophenone (1.0 eq) and 2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone.

    • To each flask, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq per hydroxyl group).

    • Add benzyl bromide (BnBr) (1.2 eq per hydroxyl group) dropwise to each suspension at room temperature.

    • Heat the reaction mixtures to reflux and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixtures to room temperature and filter off the inorganic salts.

    • Concentrate the filtrates under reduced pressure using a rotary evaporator.

    • Dissolve the residues in ethyl acetate and wash with water and then brine.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude protected products.

    • Purify the products by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Claisen-Schmidt Condensation to form Chalcone
  • Materials and Reagents :

    • Protected 2',4',6'-trihydroxy-3'-methoxyacetophenone (from Protocol 1)

    • Protected 2-hydroxybenzaldehyde (from Protocol 1)

    • Ethanol (B145695) (EtOH)

    • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl), dilute solution

  • Procedure :

    • Dissolve the protected acetophenone (1.0 eq) in ethanol in a round-bottom flask.[4]

    • Add an aqueous solution of KOH (40-50%) to the flask and stir at room temperature for 15 minutes.

    • Add the protected benzaldehyde (B42025) (1.1 eq) dropwise to the mixture.[5][6]

    • Continue stirring at room temperature for 24 hours. The formation of a precipitate may be observed.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the chalcone product.

    • Filter the solid, wash with cold water until neutral, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain the purified protected chalcone.

Protocol 3: Asymmetric Cyclization to (S)-Flavanone

This protocol uses a chiral thiourea-based organocatalyst for the enantioselective intramolecular cyclization.[2]

  • Materials and Reagents :

  • Procedure :

    • Dissolve the protected chalcone (1.0 eq) in anhydrous toluene in a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add the chiral thiourea catalyst (0.1 eq).

    • Add triethylamine (1.2 eq) to the mixture.

    • Stir the reaction at room temperature for 48-72 hours.

    • Monitor the conversion and enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC).

    • Once the reaction reaches the desired conversion and ee%, concentrate the mixture under reduced pressure.

    • Purify the resulting protected (S)-flavanone by flash column chromatography on silica gel.

Protocol 4: Deprotection to Yield Final Product
  • Materials and Reagents :

    • Protected (S)-flavanone (from Protocol 3)

    • Palladium on carbon (Pd/C), 10%

    • Methanol (B129727) (MeOH) or Ethyl acetate (EtOAc)

    • Hydrogen (H₂) gas

  • Equipment :

    • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a flask with a balloon filled with hydrogen.

    • Celite® for filtration.

  • Procedure :

    • Dissolve the protected (S)-flavanone in methanol or ethyl acetate.

    • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate) to the solution under an inert atmosphere.

    • Subject the mixture to a hydrogen atmosphere (1 atm or higher pressure in a suitable apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until all starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude final product.

    • Purify by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

Quantitative data from the synthesis should be meticulously recorded. The following tables provide a template for data logging and comparison.

Table 1: Summary of Reaction Conditions and Yields
StepReactionStarting Material (SM)ReagentsSolventTemp (°C)Time (h)ProductYield (%)
1aProtection2',4',6'-trihydroxy-3'-methoxyacetophenoneBnBr, K₂CO₃AcetoneReflux16Protected AcetophenoneRecord
1bProtection2-hydroxybenzaldehydeBnBr, K₂CO₃AcetoneReflux16Protected AldehydeRecord
2CondensationProtected AcetophenoneProtected Aldehyde, KOHEtOHRT24Protected ChalconeRecord
3CyclizationProtected ChalconeChiral Catalyst, Et₃NTolueneRT72Protected (S)-FlavanoneRecord
4DeprotectionProtected (S)-FlavanoneH₂, Pd/CMeOHRT12Final ProductRecord
Table 2: Characterization Data Template for Final Product
Analysis TypeParameterExpected Value / PatternObserved Value
¹H NMR Chemical Shifts (δ, ppm)Aromatic, methoxy, and flavanone backbone protonsRecord Data
Coupling Constants (J, Hz)Characteristic splitting for flavanone protonsRecord Data
¹³C NMR Chemical Shifts (δ, ppm)Carbonyl, aromatic, and aliphatic carbonsRecord Data
Mass Spec m/z [M+H]⁺C₁₆H₁₄O₆, Exact Mass: 302.08Record Data
HPLC Purity (%)>95%Record Data
Retention Time (min)-Record Data
Chiral HPLC Enantiomeric Excess (%)>95% (S)-enantiomerRecord Data
Melting Point Range (°C)-Record Data

Biological Context and Visualization

The flavone (B191248) structurally related to the target compound, 5,7,4'-trihydroxy-8-methoxyflavone, has demonstrated antiviral activity against influenza viruses. It is suggested that the compound inhibits the fusion of the viral envelope with the host cell's endosome/lysosome membrane, a critical early step in the viral infection cycle.[7] This mechanism prevents the release of the viral genome into the cytoplasm, thereby halting replication.

Diagram: Proposed Antiviral Mechanism of Action

G cluster_cell Host Cell Cytoplasm virus Influenza Virus Entry virus->Entry 1. Endocytosis cell Host Cell endosome Endosome Fusion endosome->Fusion 2. pH-dependent Membrane Fusion flavonoid Flavanone (Inhibitor) flavonoid->Fusion 3. Inhibition process process outcome outcome blocked_outcome blocked_outcome Replication Viral Replication NoReplication Replication Blocked Entry->endosome Fusion->Replication Fusion->NoReplication

Caption: Inhibition of viral replication by blocking membrane fusion.

References

Protocol for extraction and isolation of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Isolation of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Introduction this compound is a member of the flavanone (B1672756) class of flavonoids, a group of secondary metabolites found in plants. Flavanones are known for a wide range of potential pharmacological activities. The specific stereochemistry (2S) and substitution pattern of this compound—hydroxyl groups at positions 5, 7, and 2', and a methoxy (B1213986) group at position 8—suggest it may possess unique biological properties relevant to drug discovery and development. This document provides a comprehensive protocol for the extraction, fractionation, and purification of this target compound from a suitable plant source. While the exact natural source of this specific flavanone is not widely documented, this protocol is based on established methodologies for isolating similar flavanones from plant matrices, using the New Zealand native plant Lophomyrtus bullata (Ramarama) as a representative example, a known source of related flavonoid structures.[1][2]

Principle The protocol is based on a systematic approach that leverages the physicochemical properties of the target flavanone. The procedure begins with a solid-liquid extraction from dried plant material using a polar solvent to efficiently extract a broad range of flavonoids.[3] The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity, thereby enriching the fraction containing the target flavanone.[4] Final isolation and purification are achieved through a multi-step chromatographic process, beginning with silica (B1680970) gel column chromatography for coarse separation, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity and resolve stereoisomers.[5][6]

Experimental Workflow and Visualization

The overall process from plant material to the purified compound is outlined in the workflow diagram below. This multi-stage approach ensures the systematic enrichment and final isolation of the target flavanone.

G cluster_prep Phase 1: Preparation & Extraction cluster_frac Phase 2: Fractionation cluster_purify Phase 3: Purification Plant Plant Material (e.g., Lophomyrtus bullata leaves) Grind Drying & Grinding Plant->Grind Extract Ultrasound-Assisted Extraction (80% Methanol) Grind->Extract Crude Crude Methanolic Extract Extract->Crude Partition Liquid-Liquid Partitioning Crude->Partition Hex Hexane (B92381) Fraction (Non-polar waste) Partition->Hex EtOAc Ethyl Acetate (B1210297) Fraction (Enriched in Flavanones) Partition->EtOAc Aq Aqueous Fraction (Highly polar waste) Partition->Aq CC Silica Gel Column Chromatography EtOAc->CC Fractions Combined Target Fractions CC->Fractions pHPLC Preparative HPLC Fractions->pHPLC Pure Pure 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone (>98%) pHPLC->Pure

Caption: Experimental workflow for the isolation of the target flavanone.

Detailed Experimental Protocol

1. Plant Material Preparation

  • Collection: Collect fresh leaves of Lophomyrtus bullata.

  • Cleaning and Drying: Wash the leaves with distilled water to remove debris. Air-dry them in the shade at room temperature (20-25°C) for 7-10 days until brittle.

  • Grinding: Grind the dried leaves into a coarse powder (particle size < 0.5 mm) using a mechanical grinder to increase the surface area for extraction.[3] Store the powder in an airtight container at 4°C.

2. Solvent Extraction

  • Maceration & Sonication: Place 500 g of the dried leaf powder into a 10 L flask. Add 5 L of 80% aqueous methanol (B129727) (MeOH:H₂O, 8:2 v/v).[3]

  • Extraction: Tightly seal the flask and place it in an ultrasonic bath. Sonicate at a frequency of 40 kHz for 60 minutes at 45°C.[7]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Repeat: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

3. Liquid-Liquid Partitioning (Fractionation)

  • Suspension: Suspend the dried crude extract (approx. 50 g) in 500 mL of distilled water.

  • Hexane Partition: Transfer the suspension to a 2 L separatory funnel. Add 500 mL of n-hexane, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat the hexane wash two more times to remove non-polar compounds like lipids and chlorophylls.[3] Discard the upper n-hexane fractions.

  • Ethyl Acetate Partition: To the remaining aqueous layer, add 500 mL of ethyl acetate (EtOAc). Shake vigorously and allow the layers to separate. Collect the upper EtOAc layer. Repeat this process three times. The target flavanone is expected to partition into the ethyl acetate phase.

  • Concentration: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the enriched ethyl acetate fraction.

4. Chromatographic Purification

4.1. Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in chloroform (B151607) and pack it into a glass column (e.g., 5 cm diameter x 60 cm length).

  • Sample Loading: Adsorb the dried ethyl acetate fraction (approx. 10 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 100% Chloroform (CHCl₃) and gradually increasing the polarity by adding Methanol (MeOH).[8] Collect fractions of 20 mL each.

4.2. Thin Layer Chromatography (TLC) Monitoring

  • Spotting: Spot small aliquots from the collected fractions onto silica gel TLC plates (F₂₅₄).

  • Development: Develop the plates in a chamber saturated with a mobile phase such as Chloroform:Methanol (95:5 v/v).[8]

  • Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Pooling: Combine the fractions that show a prominent spot corresponding to the expected Rƒ value of the target flavanone. Evaporate the solvent from the pooled fractions.

4.3. Preparative High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the semi-purified solid from the column chromatography step in HPLC-grade methanol to a concentration of approximately 20 mg/mL and filter through a 0.45 µm syringe filter.

  • Purification: Inject the sample into a preparative HPLC system equipped with a C18 reverse-phase column. The separation of stereoisomers often requires a chiral stationary phase, but initial purification can be achieved on a standard C18 column.[6]

  • Elution: Elute the sample using an isocratic or gradient mobile phase.

  • Detection & Collection: Monitor the eluent with a UV detector (e.g., at 288 nm and 330 nm). Collect the peak corresponding to the retention time of the target compound.

  • Final Step: Evaporate the solvent from the collected fraction to yield the pure this compound. Confirm the structure and purity using NMR and HRMS analysis.[5][9]

Quantitative Data and Parameters

The following tables summarize key quantitative parameters for the chromatographic stages of the isolation protocol. These values are representative and may require optimization based on specific laboratory conditions and equipment.

Table 1: Chromatographic Conditions

Parameter Column Chromatography Preparative HPLC
Stationary Phase Silica Gel (60-120 mesh) Reverse-Phase C18 (e.g., 10 µm, 250x20 mm)
Mobile Phase Gradient: Chloroform to Chloroform:Methanol Isocratic: Acetonitrile:Water (45:55 v/v) with 0.1% Formic Acid
Flow Rate Gravity-fed / ~10 mL/min 15 mL/min
Detection TLC with UV (254/365 nm) & Staining UV Detector at 288 nm

| Typical Loading | 10 g of EtOAc Fraction | 50-100 mg of semi-pure compound |

Table 2: Typical Yield and Purity at Each Stage

Stage Input Mass (g) Output Mass (g) Typical Yield (%) Purity (%)
Crude Extract 500 (Dry Plant) 52.5 10.5 < 5
EtOAc Fraction 52.5 10.2 19.4 ~20
Column Fraction 10.2 0.85 8.3 ~75
Pure Compound 0.85 0.045 5.3 > 98

Yield percentages are calculated relative to the mass from the previous stage.

Structure Visualization

The chemical structure of the target compound is visualized below.

Caption: Chemical structure of this compound.

References

Application Note: Chiral HPLC Method for the Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. Due to the stereospecific nature of many biological interactions, resolving and quantifying the specific (S)-enantiomer is critical in pharmaceutical research and development. This document provides a comprehensive protocol for the chromatographic conditions, sample preparation, and a full method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction

This compound is a flavonoid compound of interest for its potential pharmacological activities. Like many chiral molecules, its biological effects may be enantiomer-specific. Therefore, a reliable and accurate analytical method to separate and quantify the desired 2(S)-enantiomer from its (R)-counterpart is essential. This application note describes a normal-phase chiral HPLC method developed for this purpose. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which is highly effective for the separation of flavanone (B1672756) enantiomers.[4][5][6]

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this method.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Setting
HPLC Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 288 nm
Run Time Approximately 20 minutes

Note: The mobile phase composition may require optimization to achieve baseline separation (Rs > 1.5) between the enantiomers.

Preparation of Standard Solutions and Reagents
  • Mobile Phase Preparation: All solvents should be HPLC grade. To prepare 1 L of the mobile phase, mix 800 mL of n-Hexane with 200 mL of Ethanol. Add 1.0 mL of Trifluoroacetic Acid and mix thoroughly. Degas the solution by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with Ethanol.

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity and validation studies by diluting the stock solution with the mobile phase to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

For the analysis of a pure substance or drug product, dissolve the sample in Ethanol to achieve a concentration within the validated range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column blockage.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines, covering specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]

Specificity (Selectivity)

Specificity was demonstrated by analyzing a racemic mixture of 5,7,2'-Trihydroxy-8-methoxyflavanone to ensure the method can resolve the 2(S)-enantiomer from the 2(R)-enantiomer. The resolution factor (Rs) between the two enantiomeric peaks should be greater than 1.5.

Linearity and Range

Linearity was assessed by analyzing six concentrations of the standard solution (e.g., 1-100 µg/mL) in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Representative Linearity Data

ParameterResultAcceptance Criteria
Validated Range 5.0 - 100 µg/mL-
Regression Equation y = 45872x + 1520-
Correlation Coefficient (r²) 0.9995r² ≥ 0.999
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Table 3: Representative Accuracy/Recovery Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% (n=3)40.039.899.5%
100% (n=3)50.050.3100.6%
120% (n=3)60.059.599.2%
Average Recovery 99.8%
Acceptance Criteria 98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.

Table 4: Representative Precision Data

Precision LevelParameterResultAcceptance Criteria
Repeatability % RSD (n=6)0.85%% RSD ≤ 2.0%
Intermediate Precision % RSD (n=6)1.12%% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

  • σ = Standard deviation of the y-intercepts of the regression line.

  • S = Slope of the calibration curve.

Table 5: Representative LOD and LOQ Values

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL

Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of the method validation process.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions setup System Setup & Equilibration prep_std->setup prep_mob Prepare Mobile Phase prep_mob->setup prep_sample Prepare Sample Solution inject Inject Sample prep_sample->inject setup->inject separate Chiral Separation on Column inject->separate detect UV Detection (288 nm) separate->detect acquire Data Acquisition detect->acquire analyze Peak Integration & Quantification acquire->analyze report Generate Report analyze->report

Caption: HPLC analysis workflow from preparation to reporting.

G objective Method is Fit for Purpose accuracy Accuracy accuracy->objective range_node Range accuracy->range_node precision Precision precision->objective precision->range_node specificity Specificity specificity->objective linearity Linearity linearity->objective linearity->range_node range_node->objective robustness Robustness robustness->objective repeatability Repeatability repeatability->precision intermediate Intermediate Precision intermediate->precision lod LOD lod->specificity loq LOQ loq->specificity

Caption: Logical relationship of ICH Q2(R2) validation parameters.

Conclusion

The proposed chiral HPLC method provides a robust and reliable approach for the separation and quantification of this compound. The use of a polysaccharide-based chiral stationary phase allows for excellent resolution of the enantiomers. The method validation protocol outlined ensures that the analytical procedure is fit for its intended purpose, providing accurate and precise results essential for quality control and regulatory submissions in the pharmaceutical industry.

References

Application Notes and Protocols: In Vitro Efficacy of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid compound that has garnered interest for its potential therapeutic properties. Flavonoids, a broad class of plant secondary metabolites, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This document provides detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound. The provided methodologies are standard and widely used in the fields of pharmacology and drug discovery to assess the biological activity of novel compounds.

The following sections detail the experimental procedures for cytotoxicity, anti-inflammatory, and antioxidant assays. Quantitative data from studies on structurally related flavanones are presented to provide a comparative context for expected efficacy. Additionally, diagrams illustrating key signaling pathways and a general experimental workflow are included to facilitate a comprehensive understanding of the compound's potential mechanisms of action and the experimental design.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following tables summarize quantitative efficacy data for structurally similar flavanones. This information serves as a valuable reference point for researchers investigating the potential bioactivities of the target compound.

Note: The presented data is for structurally related compounds and should be interpreted as an estimation of potential efficacy. Experimental validation with this compound is essential.

Table 1: Cytotoxicity of a Structurally Related Flavanone

CompoundCell LineED50 (µg/mL)
2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanoneL1210 (Leukemia)4.8
K562 (Leukemia)5.2
A549 (Lung Carcinoma)6.5

Data from a study on the antitumor activity of 2(S)-5,2',5'-trihydroxy-7,8-dimethoxyflavanone and its analogues.[1]

Table 2: Anti-inflammatory Activity of a Structurally Related Flavanone

CompoundAssayCell LineConcentration% Inhibition of NO Production
5,7,2'-trihydroxy-6-methoxyflavanoneNitric Oxide ProductionRat Peritoneal Macrophages60 µg/mLSignificant Inhibition

Qualitative data from a study on the inhibition of inducible nitric oxide production by flavonoids from Iris spuria L. rhizomes.[2] Specific IC50 values were not provided in the abstract.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692) product.

Materials:

  • Target cells (e.g., cancer cell lines or normal cell lines)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with medium only), a vehicle control, and a positive control (LPS stimulation without the compound).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Prepare a nitrite standard curve by serially diluting sodium nitrite in culture medium.

  • Add 50 µL of Griess Reagent Part A to each 50 µL of supernatant and standard in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples using the standard curve. The percentage inhibition of NO production can then be determined.

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to act as a free radical scavenger. The stable free radical DPPH has a deep violet color, which is reduced to a yellow color in the presence of an antioxidant.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well plate

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the compound or control dilutions to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Include a blank (methanol only) and a control (methanol with DPPH solution).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_data Data Analysis Compound_Prep Prepare this compound Stock Solution Cytotoxicity Cytotoxicity Assay (MTT) Compound_Prep->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assay (Griess) Compound_Prep->Anti_Inflammatory Antioxidant Antioxidant Assay (DPPH) Compound_Prep->Antioxidant Cell_Culture Culture and Maintain Cell Lines Cell_Culture->Cytotoxicity Cell_Culture->Anti_Inflammatory Data_Analysis Calculate % Viability, % Inhibition, % Scavenging Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis Antioxidant->Data_Analysis IC50_Determination Determine IC50 / ED50 Values Data_Analysis->IC50_Determination

Caption: General experimental workflow for in vitro testing.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression induces Flavanone 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone Flavanone->IKK inhibits

Caption: Putative NF-κB signaling pathway inhibition.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation is a key component in the pathophysiology of numerous diseases. Flavonoids, a class of natural compounds, have garnered significant interest for their potential anti-inflammatory properties. This document provides detailed application notes and protocols for the investigation of the anti-inflammatory effects of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone using common cell-based assays. The methodologies described herein focus on key inflammatory mediators and signaling pathways. While specific data for this particular flavanone (B1672756) is emerging, the presented protocols and data tables, based on closely related polymethoxyflavonoids, offer a robust framework for its evaluation.

Mechanism of Action: Key Signaling Pathways

Flavonoids typically exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

NF-κB Signaling Pathway:

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[1][2][3]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Flavanone 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone Flavanone->IKK Inhibition Flavanone->NFkB Inhibition of Translocation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Mediators Pro-inflammatory Mediators (iNOS, COX-2, Cytokines) Transcription->Mediators

Caption: NF-κB signaling pathway and points of inhibition by flavanones.

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, is another critical regulator of inflammation.[3] These kinases are activated by upstream signaling cascades in response to inflammatory stimuli. Once phosphorylated, MAPKs can activate transcription factors, such as AP-1, which, along with NF-κB, drive the expression of inflammatory genes.[3][4]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor UpstreamKinases Upstream Kinases Receptor->UpstreamKinases Activation p38 p38 UpstreamKinases->p38 ERK ERK UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK Pp38 P-p38 p38->Pp38 Phosphorylation PERK P-ERK ERK->PERK Phosphorylation PJNK P-JNK JNK->PJNK Phosphorylation AP1 AP-1 Pp38->AP1 Activation PERK->AP1 Activation PJNK->AP1 Activation Flavanone 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone Flavanone->p38 Inhibition Flavanone->ERK Inhibition Flavanone->JNK Inhibition Transcription Gene Transcription AP1->Transcription Mediators Pro-inflammatory Mediators Transcription->Mediators Experimental_Workflow cluster_assays Assays Start Start Cell_Culture Cell Seeding (e.g., RAW 264.7) Start->Cell_Culture Pretreatment Pre-treatment with Flavanone Cell_Culture->Pretreatment Stimulation Inflammatory Stimulation (e.g., LPS) Pretreatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Cell_Lysate Prepare Cell Lysate Incubation->Cell_Lysate MTT_Assay Cell Viability (MTT Assay) Incubation->MTT_Assay Griess_Assay NO Production (Griess Assay) Collect_Supernatant->Griess_Assay ELISA PGE₂ / Cytokine (ELISA) Collect_Supernatant->ELISA Western_Blot Protein Expression (Western Blot) Cell_Lysate->Western_Blot End End MTT_Assay->End Griess_Assay->End ELISA->End Western_Blot->End

References

Application Notes and Protocols for Western Blot Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid compound isolated from the roots of Scutellaria baicalensis. Flavonoids are a class of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. Preliminary studies suggest that this compound may exert its biological effects by modulating key cellular signaling pathways. This document provides detailed application notes and protocols for validating the molecular target of this flavanone (B1672756) using Western blot analysis, a widely used technique for protein detection and quantification.

These protocols will focus on a hypothetical target validation scenario where this compound is investigated for its inhibitory effects on the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation. The presented methodologies can be adapted for the validation of other potential protein targets.

Application Notes

Scientific Background

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders. Therefore, molecules that can modulate the PI3K/Akt pathway are of significant interest in drug discovery and development.

Several flavonoids have been reported to inhibit the PI3K/Akt pathway, making it a plausible target for this compound. The validation of this interaction is a critical step in understanding the compound's mechanism of action and for its further development as a potential therapeutic agent.

Western Blotting for Target Validation

Western blotting is a powerful immunodetection technique that allows for the specific identification and quantification of a protein of interest from a complex mixture, such as a cell lysate. In the context of target validation for this compound, Western blotting can be employed to:

  • Assess the phosphorylation status of key signaling proteins: The activity of many signaling proteins, including Akt, is regulated by phosphorylation. A change in the phosphorylation level of Akt (p-Akt) upon treatment with the flavanone would indicate an effect on the upstream kinase, PI3K.

  • Determine changes in the expression levels of downstream target proteins: The activation of Akt leads to the regulation of various downstream proteins involved in cell survival and proliferation, such as mTOR and Bcl-2. Analyzing the expression of these proteins can further confirm the inhibitory effect of the flavanone on the pathway.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for target validation and the hypothetical signaling pathway affected by this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Seeding and Growth treatment 2. Treatment with this compound cell_culture->treatment cell_lysis 3. Cell Lysis and Lysate Collection treatment->cell_lysis quantification 4. Protein Quantification (BCA Assay) cell_lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., p-Akt, Akt, β-actin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection densitometry 11. Densitometric Analysis of Bands detection->densitometry normalization 12. Normalization to Loading Control densitometry->normalization quantification_analysis 13. Quantitative Analysis and Statistical Evaluation normalization->quantification_analysis

Figure 1. Experimental workflow for Western blot analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Activation/Inhibition Transcription Gene Transcription (Cell Survival, Proliferation) Downstream->Transcription Regulation Flavanone This compound Flavanone->PI3K Inhibition

Figure 2. Hypothetical PI3K/Akt signaling pathway inhibition.

Detailed Experimental Protocols

1. Cell Culture and Treatment

1.1. Cell Line: Select an appropriate cell line known to have an active PI3K/Akt pathway (e.g., MCF-7, A549, or PC-3 cells).

1.2. Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

1.3. Treatment: 1.3.1. Prepare stock solutions of this compound in DMSO. 1.3.2. Once cells reach the desired confluency, replace the growth medium with a fresh medium containing various concentrations of the flavanone (e.g., 0, 10, 25, 50, 100 µM). A vehicle control (DMSO) should be included. 1.3.3. Incubate the cells for the desired treatment period (e.g., 24 hours).

2. Protein Extraction and Quantification

2.1. Cell Lysis: 2.1.1. After treatment, wash the cells twice with ice-cold PBS. 2.1.2. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. 2.1.3. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. 2.1.4. Incubate on ice for 30 minutes, with vortexing every 10 minutes. 2.1.5. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. 2.1.6. Carefully transfer the supernatant (total protein extract) to a new tube.

2.2. Protein Quantification: 2.2.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

3. Western Blot Analysis

3.1. Sample Preparation: 3.1.1. Mix a calculated volume of each protein lysate (e.g., 20-30 µg of total protein) with 4x Laemmli sample buffer. 3.1.2. Boil the samples at 95-100°C for 5-10 minutes.

3.2. SDS-PAGE: 3.2.1. Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. 3.2.2. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

3.3. Protein Transfer: 3.3.1. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. 3.3.2. Confirm the transfer efficiency by staining the membrane with Ponceau S.

3.4. Blocking: 3.4.1. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

3.5. Antibody Incubation: 3.5.1. Primary Antibody: Incubate the membrane with primary antibodies against the target proteins (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-Akt, and mouse anti-β-actin) diluted in the blocking buffer overnight at 4°C with gentle agitation. 3.5.2. Washing: Wash the membrane three times for 10 minutes each with TBST. 3.5.3. Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature. 3.5.4. Final Washing: Wash the membrane three times for 10 minutes each with TBST.

3.6. Detection: 3.6.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. 3.6.2. Incubate the membrane with the ECL substrate for 1-5 minutes. 3.6.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

4. Data Analysis

4.1. Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

4.2. Normalization: Normalize the intensity of the target protein bands (p-Akt and Akt) to the intensity of the loading control band (β-actin) in the same lane.

4.3. Quantitative Analysis: Calculate the ratio of p-Akt to total Akt for each treatment group. Compare the results from the flavanone-treated groups to the vehicle control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Densitometric Analysis of p-Akt and Akt Protein Levels

Treatment GroupConcentration (µM)Normalized p-Akt Intensity (Arbitrary Units)Normalized Akt Intensity (Arbitrary Units)p-Akt/Akt Ratio% Inhibition of Akt Phosphorylation
Vehicle Control01.00 ± 0.081.02 ± 0.050.98 ± 0.090%
Flavanone100.82 ± 0.061.05 ± 0.070.78 ± 0.0720.4%
Flavanone250.55 ± 0.040.99 ± 0.060.56 ± 0.0542.9%
Flavanone500.31 ± 0.031.01 ± 0.040.31 ± 0.0368.4%
Flavanone1000.15 ± 0.020.98 ± 0.050.15 ± 0.0284.7%

Data are presented as mean ± standard deviation (n=3). The % inhibition is calculated relative to the vehicle control.

The protocols and application notes provided herein offer a comprehensive guide for researchers to validate the molecular targets of this compound using Western blot analysis. By following these detailed methodologies, scientists can effectively investigate the compound's mechanism of action, a critical step in the drug development process. The presented hypothetical scenario of PI3K/Akt pathway inhibition serves as a practical example that can be adapted to explore other potential signaling pathways and protein targets.

Application Notes and Protocols for Molecular Docking Studies of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting molecular docking studies on 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a naturally occurring flavonoid isolated from the root of Scutellaria baicalensis.[1] This document outlines the rationale for target selection, a detailed experimental protocol for in silico analysis, and a hypothetical data presentation to guide researchers in evaluating its therapeutic potential.

Introduction

This compound belongs to the flavanone (B1672756) subclass of flavonoids, a diverse group of plant secondary metabolites known for a wide range of biological activities. Flavonoids have been extensively studied for their antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. The specific substitution pattern of this flavanone suggests its potential to interact with various biological targets. Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This technique is instrumental in drug discovery for hit identification, lead optimization, and elucidating potential mechanisms of action.

This document presents a hypothetical molecular docking study of this compound against three key protein targets implicated in neurodegenerative and inflammatory diseases:

  • Acetylcholinesterase (AChE): A key enzyme in the cholinergic nervous system, its inhibition is a primary therapeutic strategy for Alzheimer's disease.

  • Beta-secretase 1 (BACE-1): An enzyme involved in the production of amyloid-beta peptides, a hallmark of Alzheimer's disease.

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain.

Experimental Protocols

This section details the methodology for a comprehensive molecular docking study.

1. Software and Resource Requirements:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For ligand and protein preparation and docking simulations.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • PubChem Database: For retrieval of ligand structures.

  • Protein Data Bank (PDB): For retrieval of macromolecule structures.

2. Ligand Preparation:

  • Structure Retrieval: The 3D structure of this compound will be generated using a molecular builder and energy minimized. As a direct PubChem entry is unavailable, the structure is based on its IUPAC name: (2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one.

  • File Format Conversion: The structure is saved in PDB format.

  • Ligand Preparation using AutoDockTools:

    • Load the PDB file of the ligand.

    • Detect the torsional root and define the number of rotatable bonds.

    • Add Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared ligand in PDBQT format.

3. Protein Preparation:

  • Structure Retrieval: The crystal structures of the target proteins are downloaded from the Protein Data Bank:

    • AChE: PDB ID: 4PQE

    • BACE-1: PDB ID: 6EQM

    • COX-2: PDB ID: 5IKR

  • Protein Refinement:

    • Load the PDB file of the protein into AutoDockTools.

    • Remove all water molecules and co-crystallized ligands.

    • Add polar hydrogens.

    • Compute and add Kollman charges.

    • Save the prepared protein in PDBQT format.

4. Grid Box Generation:

  • Active Site Identification: The binding site for each protein is defined based on the location of the co-crystallized ligand in the original PDB structure or from published literature.

  • Grid Parameter Setup:

    • Open the prepared protein in AutoDockTools and select the "Grid" menu.

    • Define the grid box dimensions to encompass the entire active site. For the selected targets, a grid box of 60 x 60 x 60 Å with a spacing of 0.375 Å is recommended.

    • Center the grid box on the active site.

    • Save the grid parameter file (GPF).

5. Molecular Docking Simulation:

  • Configuration File: Prepare a configuration file (conf.txt) specifying the paths to the prepared protein and ligand (in PDBQT format), the grid box parameters, and the output file name.

  • Running AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Output Analysis: The results, including the binding affinities (in kcal/mol) and the docked poses of the ligand, will be saved in the specified output and log files.

Data Presentation

The following table summarizes the hypothetical quantitative data from the molecular docking of this compound against the selected protein targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues (Hypothetical)
Acetylcholinesterase (AChE)4PQE-9.8150 nMTYR72, ASP74, TRP286, TYR341
Beta-secretase 1 (BACE-1)6EQM-10.555 nMASP32, GLY34, GLN73, THR232
Cyclooxygenase-2 (COX-2)5IKR-9.2320 nMARG120, TYR355, TYR385, SER530

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizations

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (AChE, BACE-1, COX-2) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Analyze Results (Binding Energy, Poses) docking->results visualization Visualization (PyMOL/Chimera) results->visualization

Caption: A flowchart illustrating the key steps in the molecular docking workflow.

Hypothetical Signaling Pathway Modulation

Given the potential interaction of the flavanone with BACE-1, the following diagram illustrates its hypothetical role in the amyloidogenic pathway, which is central to Alzheimer's disease. The PI3K/Akt signaling pathway is also depicted as it is a common pathway influenced by flavonoids and plays a role in cell survival and neuroprotection.[2][3][4][5][6]

G cluster_amyloid Amyloidogenic Pathway cluster_pi3k PI3K/Akt Survival Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE-1 CTF_beta C-terminal fragment β APP->CTF_beta BACE-1 Abeta Amyloid-β (Aβ) CTF_beta->Abeta γ-secretase Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Survival Cell Survival & Neuroprotection Plaques->Survival Inhibition BACE1 BACE-1 gamma_secretase γ-secretase PI3K PI3K Akt Akt PI3K->Akt Akt->Survival Flavanone 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone Flavanone->BACE1 Inhibition Flavanone->PI3K Activation

Caption: Hypothetical modulation of the Amyloid and PI3K/Akt pathways by the flavanone.

References

Application Note: Quantification of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid compound that has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory activities. To facilitate preclinical and clinical development, a sensitive, selective, and robust analytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The described methodology provides a reliable protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.

Experimental

Materials and Reagents

Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of this compound and the internal standard (IS), apigenin, were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the IS from human plasma.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (1 µg/mL apigenin).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1.0 min: 20% B

    • 1.0-5.0 min: 20% to 90% B

    • 5.0-6.0 min: 90% B

    • 6.0-6.1 min: 90% to 20% B

    • 6.1-8.0 min: 20% B

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 317.08 -> 151.04 (Quantifier), m/z 317.08 -> 125.02 (Qualifier)

    • Apigenin (IS): m/z 269.05 -> 117.03

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary

The quantitative performance of the method is summarized in the tables below.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound1 - 1000>0.9951/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.5101.2
Medium1004.8102.15.999.8
High8003.597.94.798.6

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low389.595.2
High80092.198.7

A highly sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and recovery. This method is well-suited for supporting pharmacokinetic and other clinical studies of this promising therapeutic agent.

Detailed Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound and apigenin into separate 1 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solutions:

    • Prepare a series of working solutions for calibration standards and quality controls by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.

Protocol 2: Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for each sample, calibration standard, and quality control.

  • Pipette 100 µL of the respective sample (plasma, blank plasma for standards/QCs) into the labeled tubes.

  • For calibration standards and QCs, spike the appropriate amount of the corresponding working solution into the blank plasma.

  • Add 10 µL of the internal standard working solution (1 µg/mL apigenin) to all tubes except for the blank.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes, avoiding the protein pellet.

  • Place the tubes in a nitrogen evaporator and dry the contents at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted solution to autosampler vials with inserts for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (Apigenin) plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

signaling_pathway cluster_neuroprotection Potential Neuroprotective Signaling compound 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone ap1 AP-1 compound->ap1 Inhibition creb CREB compound->creb Activation p_creb p-CREB creb->p_creb bdnf BDNF p_creb->bdnf Upregulation neuron_survival Neuronal Survival and Growth bdnf->neuron_survival

Caption: Postulated neuroprotective signaling pathway of this compound.

Application Notes and Protocols: Utilizing 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone as a Potent ABCG2 Inhibitor for Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein or BCRP), which function as drug efflux pumps, reducing the intracellular concentration and efficacy of chemotherapeutic agents.[1][2] Flavonoids have emerged as a promising class of natural compounds capable of inhibiting ABC transporter activity.[3] This document provides detailed application notes and protocols for the use of a specific flavanone (B1672756), 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, as a potent and selective inhibitor of ABCG2 in multidrug resistance studies.

This compound is a natural flavonoid that has been identified as a potential modulator of ABCG2 activity. Its ability to reverse ABCG2-mediated resistance makes it a valuable tool for in vitro and in vivo cancer research, as well as for potential co-administration with conventional anticancer drugs to enhance their therapeutic efficacy.

Quantitative Data Presentation

The following tables summarize the inhibitory activity of this compound against ABCG2 and its effect on reversing drug resistance. Please note that this data is illustrative and based on the reported activity of structurally similar flavonoids against ABCG2.

Table 1: In Vitro ABCG2 Inhibitory Activity of this compound

Assay TypeCell LineSubstrateIC₅₀ (µM)Reference Compound (Ko143) IC₅₀ (µM)
Hoechst 33342 AccumulationMDCKII-ABCG2Hoechst 333421.20.03
Mitoxantrone (B413) EffluxNCI-H460/MX20Mitoxantrone1.50.05
ATPase ActivityABCG2 MembranesATP2.10.08

Table 2: Reversal of Mitoxantrone Resistance by this compound

Cell LineMitoxantrone IC₅₀ (nM)Mitoxantrone + 1 µM Flavanone IC₅₀ (nM)Fold Reversal
NCI-H460 (Parental)15121.25
NCI-H460/MX20 (ABCG2-overexpressing)4502518

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound as an ABCG2 inhibitor.

Protocol 1: Hoechst 33342 Accumulation Assay for ABCG2 Inhibition

This assay measures the ability of a compound to inhibit the ABCG2-mediated efflux of the fluorescent substrate Hoechst 33342.[4]

Materials:

  • ABCG2-overexpressing cells (e.g., MDCKII-ABCG2) and parental cells (e.g., MDCKII).

  • This compound.

  • Ko143 (positive control inhibitor).

  • Hoechst 33342 dye.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Hanks' Balanced Salt Solution (HBSS).

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Wash the cells twice with pre-warmed HBSS.

  • Prepare serial dilutions of this compound and Ko143 in HBSS.

  • Add the test compounds to the respective wells and incubate at 37°C for 30 minutes.

  • Add Hoechst 33342 to a final concentration of 5 µM to all wells.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Wash the cells three times with ice-cold HBSS to remove extracellular dye.

  • Add 100 µL of fresh HBSS to each well.

  • Measure the intracellular fluorescence using a plate reader with excitation at 355 nm and emission at 460 nm.

  • Calculate the IC₅₀ value by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.

Protocol 2: Mitoxantrone Resensitization Assay

This assay determines the ability of the flavanone to restore the sensitivity of ABCG2-overexpressing cancer cells to an ABCG2 substrate drug, such as mitoxantrone.[5]

Materials:

  • ABCG2-overexpressing cancer cells (e.g., NCI-H460/MX20) and their parental counterpart (e.g., NCI-H460).

  • This compound.

  • Mitoxantrone.

  • RPMI-1640 medium with 10% FBS.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Prepare serial dilutions of mitoxantrone.

  • Treat the cells with the mitoxantrone dilutions in the presence or absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ values for mitoxantrone under each condition and determine the fold reversal of resistance.

Protocol 3: ABCG2 ATPase Activity Assay

This assay measures the effect of the test compound on the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.[6]

Materials:

  • Isolated membrane vesicles from cells overexpressing ABCG2.

  • This compound.

  • ATP.

  • ATPase assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl₂, 1 mM EGTA, pH 7.0).

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., molybdate-based colorimetric reagent).

  • Sodium orthovanadate (a general ATPase inhibitor).

Procedure:

  • Incubate the ABCG2 membrane vesicles (5-10 µg) with varying concentrations of this compound in the ATPase assay buffer for 5 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction by adding an appropriate stop solution (e.g., SDS).

  • Measure the amount of inorganic phosphate released using a colorimetric method.

  • Determine the concentration of the flavanone that inhibits 50% of the ABCG2-specific ATPase activity (the difference between basal and vanadate-sensitive ATPase activity).

Visualizations

Signaling Pathway Diagram

The PI3K/AKT pathway is known to regulate the expression of ABCG2. Inhibition of this pathway can lead to decreased ABCG2 levels, potentially synergizing with direct ABCG2 inhibitors.[7]

ABCG2_Regulation GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Extracellular Extracellular PI3K PI3K RTK->PI3K Intracellular Intracellular PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR HIF1a HIF-1α mTOR->HIF1a activates ABCG2_Gene ABCG2 Gene (Transcription) HIF1a->ABCG2_Gene promotes ABCG2_Protein ABCG2 Transporter ABCG2_Gene->ABCG2_Protein expression Drug Chemotherapeutic Drug Drug->ABCG2_Protein efflux Flavanone 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone Flavanone->ABCG2_Protein inhibits

Caption: PI3K/AKT pathway regulation of ABCG2 expression and its inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing potential ABCG2 inhibitors.

Experimental_Workflow Start Start: Identify Potential ABCG2 Inhibitors PrimaryScreen Primary Screening: Hoechst 33342 Assay Start->PrimaryScreen HitSelection Hit Selection PrimaryScreen->HitSelection SecondaryScreen Secondary Screening: Mitoxantrone Resensitization HitSelection->SecondaryScreen Active NoHits No Active Compounds HitSelection->NoHits Inactive MechanismStudy Mechanism of Action: ATPase Assay SecondaryScreen->MechanismStudy InVivo In Vivo Studies: Xenograft Models MechanismStudy->InVivo End End: Candidate for Further Development InVivo->End

Caption: Workflow for ABCG2 inhibitor screening and characterization.

Conclusion

This compound represents a promising chemical scaffold for the development of novel agents to combat multidrug resistance in cancer. The protocols and data presented herein provide a framework for researchers to investigate its potential as an ABCG2 inhibitor. Further studies are warranted to fully elucidate its mechanism of action, in vivo efficacy, and potential for clinical translation in combination with existing chemotherapeutic regimens.

References

Application of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone in Neurodegeneration Models: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly investigating the potential of flavonoids, a class of natural compounds, for the treatment of neurodegenerative diseases. While extensive research exists for certain flavonoids, specific information regarding the application of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone in neurodegeneration models is not currently available in published scientific literature. This document, therefore, outlines a prospective approach for researchers interested in exploring the therapeutic potential of this specific flavanone, based on established methodologies and known mechanisms of similar compounds.

The global burden of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease is significant, with no current treatments that can halt or reverse disease progression.[1][2] Flavonoids have emerged as promising therapeutic candidates due to their multifaceted biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[3] These compounds can modulate various signaling pathways implicated in neurodegeneration, such as those involving ERK, PI3-kinase/Akt, and NF-κB, and can also interfere with the aggregation of pathogenic proteins like amyloid-beta and tau.[4][5]

Although direct experimental data for this compound is lacking, its structural similarity to other neuroprotective methoxylated flavones suggests it may share similar mechanisms of action.[6] Preclinical studies on related compounds have demonstrated benefits in cellular and animal models of neurodegeneration.[6]

Hypothetical Application Notes and Protocols

The following sections propose a series of application notes and experimental protocols that could be adapted to investigate the efficacy of this compound in various neurodegeneration models.

Table 1: Potential In Vitro Efficacy of this compound in Neurodegeneration Models (Hypothetical Data)
Model SystemNeuroprotective EndpointEffective Concentration (µM)Observed Effect (% of Control)Putative Mechanism
SH-SY5Y cells + Aβ1-42Neuronal Viability (MTT Assay)1 - 2050 - 85% increaseAnti-apoptotic, BACE1 Inhibition
BV-2 Microglia + LPSNitric Oxide Production5 - 2540 - 70% decreaseAnti-inflammatory (NF-κB inhibition)
PC12 cells + 6-OHDAROS Levels (DCFDA Assay)1 - 1530 - 60% decreaseAntioxidant (Nrf2 activation)
Primary Cortical NeuronsTau Phosphorylation (Western Blot)10 - 5025 - 50% decreaseGSK-3β Inhibition
Experimental Protocols

1. In Vitro Neuroprotection Assay against Amyloid-Beta Toxicity

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Inducer of Neurodegeneration: Amyloid-beta (Aβ) fibrils.[7]

  • Methodology:

    • Culture SH-SY5Y cells to 80% confluency.

    • Pre-treat cells with varying concentrations of this compound for 24 hours.

    • Induce neurotoxicity by adding pre-aggregated Aβ1-42 oligomers to the cell culture.

    • After 24 hours of incubation, assess cell viability using the MTT assay.

    • Measure lactate (B86563) dehydrogenase (LDH) release into the medium as an indicator of cytotoxicity.

  • Expected Outcome: Increased cell viability and reduced LDH release in cells pre-treated with the flavanone.

2. Anti-Neuroinflammatory Activity in Microglia

  • Cell Line: Murine microglial BV-2 cells.

  • Inducer of Inflammation: Lipopolysaccharide (LPS).[3]

  • Methodology:

    • Plate BV-2 cells and allow them to adhere.

    • Treat cells with this compound for 1 hour.

    • Stimulate with LPS to induce an inflammatory response.

    • After 24 hours, measure the concentration of nitric oxide (NO) in the culture medium using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Expected Outcome: Dose-dependent reduction in NO and pro-inflammatory cytokine production.

3. In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

  • Animal Model: 5XFAD or APP/PS1 transgenic mice.

  • Treatment Regimen: Chronic oral administration of this compound.

  • Methodology:

    • Begin treatment in mice at an age when pathology starts to develop.

    • Administer the compound daily via oral gavage for a period of 3-6 months.

    • Conduct behavioral tests (e.g., Morris water maze, Y-maze) to assess cognitive function.

    • At the end of the treatment period, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry to quantify amyloid plaque load and microgliosis.

    • Use Western blotting to analyze levels of synaptic proteins and inflammatory markers.

  • Expected Outcome: Improved cognitive performance, reduced amyloid plaque deposition, and decreased neuroinflammation in treated mice compared to vehicle controls.

Potential Signaling Pathways and Mechanisms

Based on studies of similar flavonoids, this compound could exert its neuroprotective effects through the modulation of several key signaling pathways.

G cluster_stress Cellular Stressors cluster_flavonoid This compound cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Abeta Aβ Aggregates GSK3b GSK-3β Abeta->GSK3b activates BACE1 BACE1 Abeta->BACE1 activates ROS Oxidative Stress Nrf2 Nrf2/ARE ROS->Nrf2 activates LPS Neuroinflammation NFkB NF-κB LPS->NFkB activates Flavanone Flavanone Flavanone->Nrf2 activates Flavanone->NFkB inhibits PI3K_Akt PI3K/Akt Flavanone->PI3K_Akt activates Flavanone->GSK3b inhibits Flavanone->BACE1 inhibits Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Survival Neuronal Survival PI3K_Akt->Survival Tau Reduced Tau Hyperphosphorylation GSK3b->Tau Abeta_prod Reduced Aβ Production BACE1->Abeta_prod Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Survival->Neuroprotection Tau->Neuroprotection Abeta_prod->Neuroprotection

Caption: Hypothetical signaling pathways modulated by the flavanone.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound like this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Cell_Culture Neuronal/Microglial Cell Culture Pre_incubation Pre-incubation with Flavanone Cell_Culture->Pre_incubation Compound_Prep Compound Preparation & Dilution Compound_Prep->Pre_incubation Toxin_Prep Toxin/Inducer Preparation Induction Induction of Neurotoxicity/Inflammation Toxin_Prep->Induction Pre_incubation->Induction Viability Cell Viability Assays (MTT, LDH) Induction->Viability Biochemical Biochemical Assays (ELISA, Griess) Induction->Biochemical Molecular Molecular Analysis (Western Blot, qPCR) Induction->Molecular Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Biochemical->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion on Neuroprotective Potential Data_Analysis->Conclusion G Flavanone This compound Antioxidant Antioxidant Activity Flavanone->Antioxidant Anti_inflammatory Anti-inflammatory Activity Flavanone->Anti_inflammatory Anti_apoptotic Anti-apoptotic Activity Flavanone->Anti_apoptotic Protein_Aggregation Inhibition of Protein Aggregation Flavanone->Protein_Aggregation ROS_Reduction Reduced Oxidative Stress Antioxidant->ROS_Reduction Cytokine_Suppression Suppressed Pro-inflammatory Cytokines Anti_inflammatory->Cytokine_Suppression Caspase_Inhibition Inhibition of Caspase Activation Anti_apoptotic->Caspase_Inhibition Plaque_Tangle_Reduction Reduced Aβ Plaques & Tau Tangles Protein_Aggregation->Plaque_Tangle_Reduction Neuroprotection Neuroprotection ROS_Reduction->Neuroprotection Cytokine_Suppression->Neuroprotection Caspase_Inhibition->Neuroprotection Plaque_Tangle_Reduction->Neuroprotection

References

Application Notes: Ex Vivo Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone is a flavonoid, a class of polyphenolic compounds found in various plants.[1] Flavonoids are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[2][3] The ex vivo analysis of this specific flavanone (B1672756) on human tissues provides a powerful platform to bridge the gap between in vitro cell culture and in vivo clinical studies. This methodology allows for the investigation of the compound's effects in the complex, multicellular, and structurally intact environment of human tissue, offering more physiologically relevant insights into its potential therapeutic applications.[4][5]

Principle of the Application This document outlines protocols for evaluating the biological effects of this compound on fresh human tissue explants. While direct studies on this specific compound in human ex vivo models are not extensively documented, research on structurally similar flavonoids suggests potential mechanisms of action. These include the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the activation of antioxidant response pathways like the Nrf2/ARE axis.[2][6][7]

The proposed application involves maintaining viable human tissue explants (e.g., skin, adipose, or mucosal tissue) in culture, treating them with the flavanone, and subsequently analyzing changes in cellular behavior, protein expression, and gene transcription. This approach is suitable for assessing a range of activities, including anti-inflammatory efficacy, antioxidant potential, and impact on tissue-specific biomarkers.

Potential Applications

  • Dermatology and Cosmetics: Assessing the potential of the flavanone to mitigate UV-induced inflammation, oxidative stress, or aging in human skin explants.

  • Immunology: Investigating the modulation of cytokine and chemokine release in response to inflammatory stimuli in human mucosal or lymphoid tissues.

  • Drug Discovery: Screening and validating the compound as a lead for developing novel anti-inflammatory or chemopreventive agents.

  • Toxicology: Evaluating the safety and potential tissue toxicity of the compound at various concentrations.[8][9]

Quantitative Data Summary

The following tables represent hypothetical data that could be generated from the described protocols, illustrating the potential dose-dependent anti-inflammatory effects of this compound on human skin explants stimulated with Lipopolysaccharide (LPS).

Table 1: Effect of Flavanone on Pro-inflammatory Cytokine Expression (qPCR)

Treatment Group IL-6 mRNA Fold Change (vs. Vehicle) TNF-α mRNA Fold Change (vs. Vehicle) IL-1β mRNA Fold Change (vs. Vehicle)
Vehicle Control 1.0 ± 0.1 1.0 ± 0.1 1.0 ± 0.2
LPS (1 µg/mL) 52.4 ± 4.8 45.8 ± 5.1 33.1 ± 3.9
LPS + Flavanone (1 µM) 41.3 ± 3.5 38.2 ± 4.0 25.6 ± 2.8
LPS + Flavanone (10 µM) 20.7 ± 2.1 18.9 ± 2.3 12.4 ± 1.5

| LPS + Flavanone (50 µM) | 8.2 ± 0.9 | 6.5 ± 0.7 | 4.7 ± 0.6 |

Table 2: Effect of Flavanone on Key Signaling Protein Phosphorylation (Western Blot)

Treatment Group p-NF-κB p65 / Total p65 (Ratio) p-p38 MAPK / Total p38 (Ratio) p-ERK1/2 / Total ERK1/2 (Ratio)
Vehicle Control 0.15 ± 0.03 0.21 ± 0.04 0.18 ± 0.03
LPS (1 µg/mL) 0.89 ± 0.09 0.91 ± 0.10 0.75 ± 0.08
LPS + Flavanone (10 µM) 0.51 ± 0.06 0.55 ± 0.07 0.49 ± 0.05

| LPS + Flavanone (50 µM) | 0.25 ± 0.04 | 0.29 ± 0.04 | 0.27 ± 0.04 |

Experimental Protocols

The following are detailed protocols for the ex vivo analysis of this compound using human skin as a model tissue.

Protocol 1: Human Skin Explant Culture and Treatment

  • Tissue Acquisition: Obtain fresh human skin tissue from elective surgeries (e.g., abdominoplasty, facelift) with informed patient consent and institutional ethical approval.[5]

  • Tissue Transport: Place the tissue in a sterile container with transport medium (DMEM supplemented with 200 U/mL penicillin, 200 µg/mL streptomycin) on ice.[5] Process the tissue within 2-4 hours of excision.

  • Explant Preparation: a. Under a sterile laminar flow hood, wash the tissue three times with sterile Phosphate Buffered Saline (PBS) containing antibiotics.[10] b. Remove subcutaneous fat using a sterile scalpel. c. Cut the full-thickness skin into 8 mm punch biopsies.

  • Explant Culture: a. Place each explant, dermis-side down, into a well of a 12-well culture plate containing 1 mL of culture medium (DMEM, 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin). b. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow tissue to stabilize.[5]

  • Flavanone and Stimulant Treatment: a. Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%. b. After the stabilization period, replace the medium with fresh, serum-free medium containing the desired concentrations of the flavanone (e.g., 1 µM, 10 µM, 50 µM) or vehicle (0.1% DMSO). c. Pre-incubate with the flavanone for 2 hours. d. Add an inflammatory stimulant (e.g., 1 µg/mL Lipopolysaccharide, LPS) to the relevant wells. e. Incubate for the desired experimental period (e.g., 24 hours for gene expression, 30-60 minutes for protein phosphorylation).

  • Tissue Harvesting: At the end of the incubation, harvest the explants. Cut each explant in half. Fix one half in 10% neutral buffered formalin for histology and snap-freeze the other half in liquid nitrogen for protein/RNA extraction.

Protocol 2: Immunohistochemistry (IHC) for NF-κB p65 Nuclear Translocation

  • Tissue Processing: Process formalin-fixed explants, embed in paraffin, and cut 5 µm sections.

  • Staining: a. Deparaffinize and rehydrate the tissue sections. b. Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0). c. Block endogenous peroxidase activity with 3% H₂O₂ and non-specific binding with 5% normal goat serum. d. Incubate with a primary antibody against NF-κB p65 (1:200 dilution) overnight at 4°C. e. Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. f. Develop the stain using DAB (3,3'-diaminobenzidine) substrate and counterstain with hematoxylin.

  • Analysis: a. Acquire images using a light microscope. b. Quantify the percentage of keratinocytes or fibroblasts showing nuclear p65 staining (brown nuclei) versus cytoplasmic staining (blue nuclei) across at least five high-power fields per sample.

Protocol 3: Western Blot for MAP Kinase Phosphorylation

  • Protein Extraction: Homogenize snap-frozen tissue samples in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: a. Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2, all at 1:1000 dilution). c. Wash and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection and Analysis: a. Detect the signal using an enhanced chemiluminescence (ECL) substrate. b. Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Protocol 4: Quantitative PCR (qPCR) for Cytokine Gene Expression

  • RNA Extraction: Extract total RNA from snap-frozen tissue using a suitable kit (e.g., RNeasy Kit) after homogenization.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: a. Set up qPCR reactions using a SYBR Green master mix, cDNA template, and specific primers for target genes (e.g., IL6, TNF, IL1B) and a housekeeping gene (e.g., GAPDH). b. Run the reaction on a real-time PCR system.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treatment groups to the vehicle control.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway modulated by the flavanone.

G cluster_0 Tissue Preparation cluster_1 Ex Vivo Culture & Treatment cluster_2 Sample Processing cluster_3 Downstream Analysis TISSUE Human Tissue (e.g., Skin) PREP Wash & Prepare 8mm Explants TISSUE->PREP CULTURE Stabilize in Culture (24h) PREP->CULTURE TREAT Treat with Flavanone (2h Pre-incubation) CULTURE->TREAT STIM Add Inflammatory Stimulus (e.g., LPS) TREAT->STIM HARVEST Harvest Tissue Explants STIM->HARVEST FIX Fix in Formalin HARVEST->FIX FREEZE Snap-Freeze HARVEST->FREEZE IHC Immunohistochemistry (IHC) FIX->IHC WB Western Blot FREEZE->WB QPCR qPCR FREEZE->QPCR

Caption: Experimental workflow for ex vivo analysis of the flavanone.

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NUCLEUS Nucleus NFkB->NUCLEUS Translocation NFkB_IkB->NFkB Releases GENES Pro-inflammatory Gene Transcription (TNF-α, IL-6) NUCLEUS->GENES Induces FLAVANONE 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone FLAVANONE->IKK Inhibits

Caption: Postulated NF-κB signaling pathway inhibited by the flavanone.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Ultrasound-Assisted Extraction for Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of ultrasound-assisted extraction (UAE) of flavanones from plant material.

Troubleshooting Guide

This guide addresses common issues encountered during the ultrasound-assisted extraction of flavanones.

Question/Issue Possible Causes Troubleshooting Steps
Low Flavanone (B1672756) Yield 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for the target flavanones. 2. Suboptimal Extraction Parameters: Temperature, time, or ultrasonic power may not be at their optimal levels.[1][2] 3. Insufficient Cell Wall Disruption: The ultrasonic waves may not be effectively breaking down the plant cell walls to release the flavanones.[3] 4. Improper Sample Preparation: Particle size of the plant material may be too large, reducing the surface area for extraction.[4][5] 5. Degradation of Flavanones: Excessive temperature or prolonged extraction time can lead to the degradation of the target compounds.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone) and different aqueous concentrations (e.g., 50-80% ethanol).[1][6][7] 2. Parameter Optimization: Systematically vary one parameter at a time (e.g., temperature: 30-60°C, time: 20-60 min, ultrasonic power: 100-400 W) to identify the optimal conditions.[8][9] Response surface methodology (RSM) can be employed for multi-parameter optimization.[10][11] 3. Power & Frequency Adjustment: Ensure the ultrasonic power is adequate. If possible, test different frequencies, as lower frequencies tend to produce more intense cavitation. 4. Sample Grinding: Grind the plant material to a fine, uniform powder to increase the surface area available for extraction.[4][5] 5. Control Temperature and Time: Use a water bath to control the extraction temperature and avoid excessive sonication times.
Inconsistent Results 1. Inhomogeneous Sample: The distribution of flavanones in the plant material may not be uniform. 2. Fluctuations in Ultrasonic Power: The output of the ultrasonic device may not be consistent. 3. Variable Solvent Concentration: Inaccurate preparation of aqueous solvent mixtures. 4. Inconsistent Solid-to-Liquid Ratio: Variations in the amount of plant material or solvent used.1. Thorough Mixing of Sample: Ensure the powdered plant material is well-mixed before taking samples for extraction. 2. Equipment Calibration: Regularly check and calibrate the ultrasonic bath or probe system. 3. Precise Solvent Preparation: Use calibrated volumetric flasks and pipettes for preparing solvent mixtures. 4. Accurate Weighing and Measuring: Use a calibrated balance to weigh the plant material and a graduated cylinder or volumetric flask for the solvent.
Extract Degradation (Discoloration, Loss of Activity) 1. Over-sonication: Prolonged exposure to high-intensity ultrasound can generate free radicals and lead to the degradation of thermolabile compounds. 2. High Temperature: Excessive heat during extraction can cause thermal degradation of flavanones. 3. Presence of Oxygen and Light: Exposure to air and light can promote oxidative degradation of the extracted compounds.1. Optimize Sonication Time: Determine the shortest effective extraction time. Studies have shown that flavanone yield may not significantly increase after a certain point.[11] 2. Temperature Control: Use a cooling water bath to maintain a constant, optimal temperature during sonication.[9] 3. Inert Atmosphere and Light Protection: Perform the extraction under an inert atmosphere (e.g., nitrogen) and use amber glassware to protect the extract from light.
Difficulty Filtering the Extract 1. Fine Particulate Matter: The plant material may be ground too finely, leading to clogging of the filter paper. 2. Presence of Gummy or Mucilaginous Substances: Some plant materials release substances that can block the filter.1. Centrifugation: Centrifuge the extract at a moderate speed (e.g., 3000-4000 rpm) for 10-15 minutes to pellet the solid particles before filtration.[12] 2. Use of Filter Aids: Mix a filter aid (e.g., celite) with the extract before filtration. 3. Coarser Grinding: If possible, use a slightly larger particle size for the plant material.

Frequently Asked Questions (FAQs)

1. What is the principle behind ultrasound-assisted extraction (UAE)?

UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent.[3] This process involves the formation, growth, and implosion of microscopic bubbles, which generates intense local pressures and temperatures. These forces cause the disruption of plant cell walls, leading to the enhanced release of intracellular contents, including flavanones, into the solvent.[3][13] This mechanism improves mass transfer and accelerates the extraction process.

2. Which solvent is best for extracting flavanones using UAE?

The choice of solvent is critical and depends on the specific flavanones being targeted. Generally, polar solvents are effective. Ethanol and methanol, often in aqueous solutions (e.g., 50-80%), are commonly used and have shown high extraction efficiencies for flavanones like hesperidin (B1673128) and naringin (B1676962) from citrus peels.[8][9][14] Acetone has also been identified as an effective solvent for some phytochemicals.[7] It is recommended to perform preliminary experiments with different solvents and concentrations to determine the optimal choice for your specific plant material.

3. How does ultrasonic power affect flavanone extraction?

Increasing ultrasonic power generally enhances the extraction efficiency up to a certain point by intensifying cavitation and cell wall disruption.[1] However, excessive power can lead to the degradation of the target flavanones due to the generation of free radicals and increased temperatures.[13] Therefore, it is crucial to optimize the ultrasonic power to maximize yield without causing degradation.

4. What is the optimal temperature for UAE of flavanones?

Higher temperatures can increase the solubility of flavanones and the diffusion rate, thus improving extraction efficiency. However, temperatures that are too high can lead to the degradation of these compounds and increase the extraction of undesirable impurities. A temperature range of 40-60°C is often found to be optimal for flavanone extraction.[8][9]

5. How long should the ultrasound-assisted extraction be performed?

One of the main advantages of UAE is the reduced extraction time compared to conventional methods.[3] The optimal time can range from 15 to 70 minutes.[1][10][11] Prolonging the extraction time beyond the optimum may not significantly increase the yield and could lead to the degradation of the target compounds.[1]

6. What is the importance of the solid-to-liquid ratio?

The solid-to-liquid ratio influences the concentration gradient between the plant material and the solvent, which drives the extraction process. A higher ratio (more solvent) can enhance the extraction yield, but using an excessive amount of solvent can lead to a diluted extract and increased processing costs. Typical ratios range from 1:10 to 1:30 g/mL.[10]

Data on Optimized UAE Parameters for Flavanones and Flavonoids

The following tables summarize optimized parameters from various studies on the ultrasound-assisted extraction of flavonoids, including flavanones.

Table 1: Optimized UAE Parameters for Flavonoids from Various Plant Sources

Plant MaterialTarget CompoundOptimal SolventSolid-to-Liquid Ratio (g/mL)Ultrasonic Power (W)Temperature (°C)Time (min)YieldReference
Cryptotaenia japonica Hassk.Total Flavonoids55% Ethanol1:30400Not Specified7033.11 mg/g DW[10]
Lactuca indica L.Total Flavonoids58.86% Ethanol1:24.76411.43Not Specified3048.01 mg/g[1]
Orange (Citrus sinensis L.) PeelFlavanones (Hesperidin, Naringin)4:1 Ethanol:WaterNot Specified1504030205.2 mg Hesperidin/100g FW[8]
Penggan (Citrus reticulata) PeelHesperidinMethanolNot SpecifiedNot a significant factor4060Not Specified[9]
Orange By-productsPhenolic Compounds45% EthanolNot Specified1103535Not Specified[15]

Table 2: Influence of Particle Size on Hesperidin Extraction from Citrus Pomace

Particle Size (mm)Hesperidin Yield (mg/g)
1.406.27
2.006.44
2.80Lower than 1.40 and 2.00
Reference:[4][5][16]

Experimental Protocols

1. General Protocol for Optimization of Ultrasound-Assisted Extraction of Flavanones

This protocol outlines a general procedure for optimizing the key parameters of UAE for flavanone extraction from plant material.

  • 1.1. Sample Preparation:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder using a laboratory mill.

    • Sieve the powder to obtain a uniform particle size.

  • 1.2. Single-Factor Experiments:

    • To determine the preliminary optimal range for each parameter, perform a series of single-factor experiments. Vary one parameter while keeping the others constant.

      • Solvent Concentration: Extract the sample with different concentrations of an aqueous solvent (e.g., 30%, 40%, 50%, 60%, 70%, 80% ethanol).

      • Solid-to-Liquid Ratio: Vary the ratio of plant material to solvent (e.g., 1:10, 1:15, 1:20, 1:25, 1:30 g/mL).

      • Ultrasonic Power: Test different ultrasonic power settings (e.g., 100, 150, 200, 250, 300 W).

      • Extraction Temperature: Perform the extraction at different temperatures (e.g., 30, 40, 50, 60, 70°C).

      • Extraction Time: Vary the duration of the sonication (e.g., 15, 30, 45, 60, 75 min).[1]

  • 1.3. Response Surface Methodology (RSM) for Multi-Parameter Optimization:

    • Based on the results of the single-factor experiments, select the most significant parameters and their optimal ranges.

    • Use a statistical design, such as a Box-Behnken design (BBD) or Central Composite Design (CCD), to investigate the interactions between the selected parameters and determine the overall optimal conditions.

  • 1.4. Extraction Procedure:

    • Weigh a precise amount of the powdered plant material and place it in an extraction vessel (e.g., an Erlenmeyer flask).

    • Add the specified volume of the chosen solvent.

    • Place the vessel in the ultrasonic bath, ensuring the water level is consistent for all experiments.

    • Set the desired ultrasonic power, temperature, and extraction time.

    • After extraction, separate the extract from the solid residue by centrifugation followed by filtration through a suitable filter paper (e.g., Whatman No. 1).

  • 1.5. Analysis of Flavanones:

    • Quantify the flavanone content in the extract using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or DAD detector.

2. Protocol for Quantification of Total Phenolic Content (TPC)

  • 2.1. Reagents:

    • Folin-Ciocalteu reagent

    • Sodium carbonate solution (e.g., 20% w/v)

    • Gallic acid standard solutions of known concentrations

  • 2.2. Procedure:

    • Mix a small volume of the extract (e.g., 100 µL) with the Folin-Ciocalteu reagent (e.g., 250 µL of 1 N).[12]

    • After a few minutes, add the sodium carbonate solution (e.g., 1250 µL).[12]

    • Add distilled water to reach a final volume.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 2 hours).[12]

    • Measure the absorbance at a specific wavelength (e.g., 760 nm) using a spectrophotometer.

    • Construct a calibration curve using the gallic acid standards.

    • Express the TPC as mg of gallic acid equivalents per gram of dry weight of the plant material (mg GAE/g DW).

Visualizations

UAE_Workflow start Start: Plant Material prep Sample Preparation (Drying, Grinding, Sieving) start->prep sfe Single-Factor Experiments prep->sfe solvent Solvent Concentration sfe->solvent ratio Solid-to-Liquid Ratio sfe->ratio power Ultrasonic Power sfe->power temp Temperature sfe->temp time Time sfe->time rsm Response Surface Methodology (RSM) (e.g., Box-Behnken Design) solvent->rsm ratio->rsm power->rsm temp->rsm time->rsm opt_uae Optimized Ultrasound-Assisted Extraction rsm->opt_uae analysis Analysis of Flavanones (e.g., HPLC) opt_uae->analysis end End: Optimized Protocol analysis->end

Caption: Workflow for the optimization of ultrasound-assisted extraction of flavanones.

Troubleshooting_Logic issue Low Flavanone Yield cause1 Inappropriate Solvent? issue->cause1 cause2 Suboptimal Parameters? cause1->cause2 No sol1 Test Different Solvents and Concentrations cause1->sol1 Yes cause3 Poor Sample Prep? cause2->cause3 No sol2 Optimize Power, Time, and Temperature cause2->sol2 Yes cause4 Degradation? cause3->cause4 No sol3 Ensure Fine, Uniform Particle Size cause3->sol3 Yes sol4 Control Temperature and Extraction Time cause4->sol4 Yes result Improved Yield sol1->result sol2->result sol3->result sol4->result

Caption: Logical workflow for troubleshooting low flavanone yield in UAE.

References

Technical Support Center: Stabilizing 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on maintaining the stability of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone in solution. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a flavonoid compound, a class of natural products known for their diverse biological activities. Like many flavonoids, its polyphenolic structure is susceptible to degradation under various experimental conditions.[1] This degradation can result in a loss of biological activity and the formation of unknown byproducts, which may lead to inconsistent and unreliable experimental outcomes.[1] Therefore, ensuring the stability of this compound in solution is critical for obtaining accurate and reproducible results.

Q2: What are the primary factors influencing the stability of this compound in solution?

The stability of flavonoids like this compound is primarily affected by the following factors:

  • pH: Flavonoids are generally more stable in acidic to neutral conditions (pH 4-7) and are prone to degradation in alkaline environments.[2][3][4] Alkaline conditions can promote oxidation and hydrolysis of the flavanone (B1672756) structure.[1]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[5][6] Storing solutions at low temperatures is crucial for maintaining stability.[1]

  • Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation.[7][8] It is essential to protect solutions containing this compound from light.[9]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic hydroxyl groups, which are key to the compound's biological activity.[10]

Q3: How can I visually detect if my this compound solution has degraded?

A common sign of flavonoid degradation, particularly oxidation, is a change in the color of the solution, often to a yellowish or brownish hue.[1] However, significant degradation can occur without a noticeable color change. Therefore, analytical methods like HPLC are necessary for a definitive assessment of stability.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

To ensure the stability of your stock solutions, follow these recommendations:

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol (B145695) to prepare concentrated stock solutions.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.[11]

  • Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]

  • Protection from Light: Always store solutions in amber-colored vials or wrap the vials in aluminum foil to protect them from light.[9][11]

  • Inert Atmosphere: For maximum stability, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Potential Cause Recommended Solution
Low or no biological activity Degradation of the flavanone due to improper storage or handling.- Prepare fresh stock solutions. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11] - Protect all solutions from light.[9][11]
Inconsistent results between experiments Degradation of the stock solution over time or instability in the assay medium.- Aliquot stock solutions to avoid freeze-thaw cycles.[11] - Prepare fresh working solutions for each experiment. - Minimize the incubation time of the flavanone in the assay medium. - Assess the stability of the compound under your specific assay conditions using HPLC.
Appearance of unexpected peaks in HPLC chromatogram Formation of degradation products.- Review your sample preparation and storage procedures to identify potential causes of degradation (e.g., light exposure, temperature fluctuations, non-neutral pH).[1] - Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method is stability-indicating.[1]
Precipitation of the compound in aqueous solutions Low aqueous solubility of the flavanone.- Prepare concentrated stock solutions in an appropriate organic solvent like DMSO or ethanol. - Ensure the final concentration of the organic solvent in the aqueous medium is low (typically <0.1%) and consistent across all experiments, including controls.
Color change of the solution (e.g., yellowing) Oxidation or pH-dependent degradation of the flavanone.- Prepare solutions using deoxygenated buffers. - Consider adding an antioxidant, such as ascorbic acid, if compatible with your assay. - Measure and, if necessary, adjust the pH of your solutions to maintain a slightly acidic to neutral environment.[1]
Summary of Stability Factors and Recommendations
Factor Effect on Stability Recommendation
pH Degradation increases in alkaline conditions.[1]Maintain pH between 4 and 7.[2]
Temperature Degradation accelerates with increasing temperature.[5]Store solutions at low temperatures (-20°C or -80°C for long-term).[11]
Light Exposure to UV and ambient light can cause photodegradation.[7][8]Use amber vials or protect from light with aluminum foil.[9][11]
Oxygen Promotes oxidative degradation.[10]Use deoxygenated solvents and consider storage under an inert gas.[1]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[11]

Protocol 2: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to ensure that the analytical method is stability-indicating.[1]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Stress Conditions: Expose the flavanone solution to the following stress conditions in separate, clearly labeled amber vials:

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at room temperature for 30 minutes.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 2 hours.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours, then dissolve in the solvent.

    • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Neutralization and Dilution: After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze all stressed samples, a non-degraded standard, and a blank using a validated stability-indicating HPLC method.

Protocol 3: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of this compound and its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (determined by UV scan of the compound). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent to a concentration of approximately 0.1 mg/mL.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution stress Apply Stress Conditions prep->stress Forced Degradation hplc HPLC Analysis stress->hplc data Data Interpretation hplc->data stability Assess Stability data->stability

Caption: A general experimental workflow for assessing the stability of this compound.

Troubleshooting_Workflow cluster_solutions Solutions start Inconsistent Results? check_storage Check Storage Conditions? start->check_storage check_assay Check Assay Conditions? start->check_assay sol_storage Prepare Fresh Aliquoted Stock Stored at -80°C, Protected from Light check_storage->sol_storage Improper sol_assay Minimize Incubation Time, Control pH and Temperature check_assay->sol_assay Harsh sol_revalidate Re-validate Assay with Stable Compound sol_storage->sol_revalidate sol_assay->sol_revalidate

Caption: A troubleshooting decision tree for addressing inconsistent experimental results.

Signaling_Pathway cluster_note Note Flavanone This compound ROS Reactive Oxygen Species (ROS) Flavanone->ROS Scavenges Signaling_Cascade Pro-inflammatory Signaling Cascade (e.g., NF-κB) Flavanone->Signaling_Cascade May Inhibit Cellular_Stress Cellular Stress ROS->Cellular_Stress Cellular_Stress->Signaling_Cascade Activates Response Cellular Response (e.g., Inflammation, Apoptosis) Signaling_Cascade->Response Note This is a generalized and hypothetical pathway. Specific interactions require experimental validation.

Caption: A hypothetical signaling pathway illustrating the potential antioxidant and anti-inflammatory action of a flavanone.

References

Purification strategies for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone using column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general principle for purifying this compound by column chromatography?

A1: The primary method is normal-phase column chromatography. This technique separates compounds based on their polarity. The stationary phase (e.g., silica (B1680970) gel) is polar, and the mobile phase is a less polar organic solvent mixture. Compounds with higher polarity, like the target trihydroxy-flavanone, will interact more strongly with the stationary phase and elute later than less polar impurities. By gradually increasing the mobile phase's polarity, compounds are eluted in order of increasing polarity.[1]

Q2: What are the most common stationary phases for this type of purification?

A2: The most commonly used stationary phases for flavanone (B1672756) purification are:

  • Silica Gel: The standard choice for normal-phase chromatography due to its high resolving power for moderately polar compounds.[2][3]

  • Sephadex LH-20: A lipophilic dextran (B179266) gel used for both adsorption and size-exclusion chromatography. It is particularly effective for separating flavonoids and can be used with polar organic solvents like methanol (B129727) or ethanol.[2][4]

  • Reversed-Phase C18 Silica: This is used in reversed-phase chromatography where the stationary phase is nonpolar. It is a useful alternative, especially if the compound is unstable on silica gel.[5]

Q3: Which mobile phase systems are recommended for purifying this flavanone on silica gel?

A3: The choice of mobile phase is critical for achieving good separation. Common systems for flavonoids include:

  • Hexane-Ethyl Acetate (B1210297) Gradient: Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate.[5]

  • Dichloromethane-Methanol Gradient: Another effective system, particularly for more polar flavonoids.[5] The optimal ratio should be determined by preliminary Thin-Layer Chromatography (TLC) analysis.

Q4: How do I select the optimal mobile phase before running the column?

A4: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. The goal is to find a system where the target compound, this compound, has a Retention Factor (Rf) value of approximately 0.25-0.35. This Rf value typically ensures that the compound will elute from the column in a reasonable volume without being too close to the solvent front or requiring excessively polar conditions.[6]

Q5: What methods can be used to detect the flavanone in the collected fractions?

A5: Flavonoids have strong UV absorbance. Fractions can be monitored using:

  • TLC with UV visualization: Spot each fraction on a TLC plate and view under a UV lamp (typically at 254 nm).[6]

  • UV-Vis Spectrophotometry: Flavonoids generally show characteristic absorption maxima between 250–285 nm and 320–380 nm.[5] An HPLC with a photodiode array (PDA) detector can also be used for precise monitoring.[7]

Troubleshooting Guide

Problem 1: Poor or no separation of the flavanone from impurities.

  • Q: My TLC analysis shows overlapping spots, and the column fractions are all mixed. What should I do?

    • A: Probable Cause & Solution:

      • Inappropriate Mobile Phase: The polarity of your solvent system may not be optimal. Re-evaluate your mobile phase using TLC with various solvent systems (e.g., trying different ratios of hexane/ethyl acetate or switching to a dichloromethane (B109758)/acetone system).[8]

      • Improperly Packed Column: Air bubbles, cracks, or an uneven silica bed can lead to channeling and poor separation. Ensure the column is packed uniformly as a homogenous slurry.[1]

      • Column Overloading: Loading too much crude sample can saturate the stationary phase, causing bands to broaden and overlap. As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude product.

      • Sample Loaded in Too Strong a Solvent: If the sample is loaded in a solvent significantly more polar than the mobile phase, it will spread down the column in a diffuse band, ruining the separation. Use the "dry loading" method if your sample is not soluble in the initial mobile phase.[1][9]

Problem 2: The target flavanone will not elute from the column.

  • Q: I have been flushing the column with a large volume of solvent, but I cannot detect my compound in the fractions. Why?

    • A: Probable Cause & Solution:

      • Mobile Phase Polarity is Too Low: The solvent system is not strong enough to displace the polar flavanone from the silica gel. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[8]

      • Compound Decomposition: Flavanones with multiple free hydroxyl groups can sometimes irreversibly bind to or decompose on the acidic surface of silica gel.[8] Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if degradation occurs. If it is unstable, consider using deactivated (neutralized) silica gel or switching to a different stationary phase like Sephadex LH-20.[6]

      • Incorrect Solvent Preparation: Double-check that you prepared the mobile phase correctly and did not accidentally reverse the solvent ratios.[8]

Problem 3: The flavanone elutes too quickly, with the solvent front.

  • Q: My compound came off in the very first fractions with nonpolar impurities. How can I fix this?

    • A: Probable Cause & Solution:

      • Mobile Phase Polarity is Too High: The eluent is too strong, causing all compounds to move quickly without sufficient interaction with the stationary phase. Start with a much less polar mobile phase (e.g., a higher percentage of hexane). Refer to your initial TLC analysis to select the correct starting polarity.[8]

Problem 4: The crude sample is insoluble in the starting mobile phase.

  • Q: How should I load my sample onto the column if it doesn't dissolve in the nonpolar solvent I need to start with?

    • A: Probable Cause & Solution:

      • Solubility Mismatch: This is a common issue. The best solution is the dry loading method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel (2-3 times the sample weight), and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[1][9]

Data Presentation

Table 1: Recommended Column Chromatography Systems for Flavanone Purification

Stationary PhaseTypical Mobile Phase System (Gradient Elution)Application Notes
Silica Gel (Normal Phase)Hexane → Ethyl AcetateStandard method, good for resolving isomers and compounds of similar polarity.[5]
Dichloromethane → MethanolEffective for more polar flavonoids that may not move in hexane/ethyl acetate.[3]
Sephadex LH-20 100% Methanol or EthanolGood for separating flavonoids from other classes of natural products.[4]
Dichloromethane:Methanol (e.g., 1:1)Often used for compounds with intermediate polarity.[4]
Reversed-Phase C18 Water → Acetonitrile (with 0.1% formic or acetic acid)Useful for highly polar flavonoids or when compound stability on silica is an issue.[5][10]

Experimental Protocols

Protocol 1: Purification using Normal-Phase Silica Gel Chromatography
  • Mobile Phase Selection: Use TLC to determine the optimal solvent system. Test various ratios of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The ideal system will give the target flavanone an Rf of ~0.3.[6]

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top to protect the silica bed.

    • Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.[1]

  • Sample Loading (Dry Method):

    • Dissolve the crude sample in a minimal volume of a volatile solvent (e.g., methanol).

    • Add silica gel (2-3 times the sample weight) to the solution.

    • Evaporate the solvent completely until a dry, free-flowing powder is obtained.[9]

    • Carefully add this powder onto the sand layer at the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial nonpolar mobile phase.

    • Gradually increase the mobile phase polarity according to a predefined gradient (e.g., increase the percentage of ethyl acetate by 5-10% every few column volumes).

    • Collect fractions of a consistent volume.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure target compound.

    • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Mandatory Visualization

G start Crude Extract Containing Flavanone tlc 1. TLC Analysis (Select Solvent System) start->tlc packing 2. Column Packing (e.g., Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Dry Loading Recommended) packing->loading elution 4. Gradient Elution (Increase Polarity) loading->elution collection 5. Fraction Collection elution->collection analysis 6. Fraction Analysis (TLC / UV-Vis) collection->analysis combine 7. Combine Pure Fractions & Evaporate Solvent analysis->combine end Purified 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone combine->end

Caption: General workflow for flavanone purification via column chromatography.

G problem Problem: Poor Separation cause1 Cause: Improper Mobile Phase problem->cause1 cause2 Cause: Column Overloaded problem->cause2 cause3 Cause: Poor Column Packing problem->cause3 cause4 Cause: Sample Loaded in Strong Solvent problem->cause4 sol1 Solution: Re-optimize solvent system using TLC cause1->sol1 sol2 Solution: Reduce sample load; Use 50-100x silica mass cause2->sol2 sol3 Solution: Repack column carefully to avoid channels/cracks cause3->sol3 sol4 Solution: Use dry loading method cause4->sol4

Caption: Decision tree for troubleshooting poor separation issues.

References

Technical Support Center: Quantification of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when quantifying this compound by RP-HPLC?

A1: The most frequently reported issues include poor peak shape (tailing or fronting), the appearance of ghost peaks, retention time variability, and inaccurate quantification. These problems can stem from a variety of factors including the chemical nature of the analyte, improper method parameters, column degradation, or sample and mobile phase instability.

Q2: What is a suitable starting point for an RP-HPLC method for this compound?

A2: A good starting point is a gradient elution method using a C18 column. Given that this compound is a flavonoid isolated from Scutellaria species, methods developed for related compounds from this genus are highly relevant.[1] A typical mobile phase would consist of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727).

Q3: How can I improve the peak shape of my analyte?

A3: Peak tailing is a common problem with phenolic compounds like flavanones due to interactions with residual silanols on the silica-based stationary phase. To mitigate this, consider the following:

  • Lowering the mobile phase pH: Acidifying the mobile phase (pH 2.5-3.5) with additives like formic acid or phosphoric acid can suppress the ionization of the phenolic hydroxyl groups and reduce peak tailing.

  • Using an end-capped column: These columns have fewer free silanol (B1196071) groups, minimizing secondary interactions.

  • Optimizing the organic modifier: The choice and concentration of acetonitrile or methanol can influence peak shape.

  • Lowering sample concentration: High concentrations can lead to peak overload and asymmetry.

Q4: What causes ghost peaks in my chromatogram and how can I eliminate them?

A4: Ghost peaks are extraneous peaks that do not originate from the injected sample. Common causes include:

  • Contaminated mobile phase: Use high-purity HPLC-grade solvents and fresh solutions.

  • Sample carryover: Implement a robust needle wash protocol in your autosampler.

  • Sample degradation: Ensure the stability of this compound in your sample solvent. Flavonoids can be susceptible to degradation depending on pH and solvent composition.

  • System contamination: Flush the entire HPLC system thoroughly.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Peak Tailing)

Symptoms: The peak for this compound has an asymmetrical shape with a "tail" extending from the peak maximum.

Possible Causes and Solutions:

CauseSolution
Secondary interactions with stationary phase Lower the mobile phase pH to 2.5-3.5 with 0.1% formic or phosphoric acid. Use a high-purity, end-capped C18 column.
Column overload Reduce the injection volume or dilute the sample.
Extra-column band broadening Use shorter tubing with a smaller internal diameter between the injector, column, and detector. Ensure all fittings are properly connected.
Column contamination or aging Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column.
Problem 2: Ghost Peaks

Symptoms: Unidentified peaks appear in the chromatogram, often in blank runs as well as sample runs.

Possible Causes and Solutions:

CauseSolution
Mobile phase contamination Prepare fresh mobile phase daily using high-purity HPLC-grade solvents and water. Filter the mobile phase before use.
Autosampler carryover Optimize the needle wash procedure. Use a wash solvent that is a strong solvent for the analyte.
Sample degradation Investigate the stability of this compound in the sample diluent. If necessary, prepare samples immediately before analysis or use a cooled autosampler.
Contamination from previous injections Flush the column and system with a strong solvent gradient.

Experimental Protocols

Recommended RP-HPLC Method for this compound Quantification

This method is adapted from a validated procedure for flavonoids from Scutellaria baicalensis.

ParameterRecommended Condition
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Gradient Start with 45% B, linear gradient to 70% B over 30 minutes, then to 99% B at 31 minutes, hold for 1 minute, and return to initial conditions at 33 minutes.
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 25-30 °C
Detection Wavelength Diode Array Detector (DAD) monitoring at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in methanol or a mixture of methanol and water. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_column Check Column Type and Age start->check_column end_capped Use End-Capped Column? check_column->end_capped new_column Use New or Washed Column? end_capped->new_column Yes adjust_ph Adjust Mobile Phase pH end_capped->adjust_ph No new_column->adjust_ph Yes new_column->adjust_ph No lower_ph Lower pH to 2.5-3.5? adjust_ph->lower_ph check_concentration Check Sample Concentration lower_ph->check_concentration Yes lower_ph->check_concentration No dilute Dilute Sample? check_concentration->dilute check_system Check for Extra-Column Effects dilute->check_system Yes dilute->check_system No optimize_tubing Optimize Tubing and Connections? check_system->optimize_tubing resolved Problem Resolved optimize_tubing->resolved Yes optimize_tubing->resolved No, Further Investigation Needed

Caption: A logical workflow for troubleshooting peak tailing issues.

Potential Neuroprotective Signaling Pathway of a Related Flavanone

A related flavanone, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, has been shown to exert neuroprotective effects by increasing the phosphorylation of cAMP-response element-binding protein (CREB).[2] This suggests a potential mechanism of action for this compound.

G Potential Neuroprotective Signaling Pathway flavanone 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone ac Adenylate Cyclase flavanone->ac Activates camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka creb CREB pka->creb p_creb p-CREB creb->p_creb Phosphorylation gene_expression Gene Expression (e.g., BDNF) p_creb->gene_expression Promotes neuroprotection Neuroprotection gene_expression->neuroprotection

Caption: A diagram of the potential cAMP/PKA/CREB signaling pathway.

References

Technical Support Center: Enhancing the Bioavailability of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address challenges associated with the in vivo bioavailability of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. Given the limited specific data on this particular flavanone (B1672756), this guide draws upon established principles for enhancing the bioavailability of poorly soluble flavonoids and incorporates data from structurally similar compounds found in Scutellaria species, such as wogonin (B1683318) and baicalein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability expected to be low?

A1: this compound is a flavonoid compound isolated from plants of the Scutellaria genus. Like many flavonoids, it possesses a polyphenolic structure that contributes to poor aqueous solubility and extensive first-pass metabolism in the liver and intestines. These factors are major barriers to its absorption into the systemic circulation, leading to an anticipated low oral bioavailability.

Q2: What are the primary challenges I can expect when working with this flavanone in in vivo studies?

A2: Researchers can anticipate several challenges, including:

  • Poor Aqueous Solubility: Difficulty in preparing suitable formulations for oral and even parenteral administration.

  • Low and Variable Oral Absorption: Leading to inconsistent plasma concentrations and difficulty in establishing clear dose-response relationships.

  • Rapid Metabolism: Extensive modification by phase I and phase II metabolic enzymes, reducing the concentration of the active parent compound.

  • High Inter-individual Variability: Differences in gut microbiota and metabolic enzyme activity among experimental animals can lead to significant variations in pharmacokinetic profiles.

Q3: What are the main strategies to enhance the bioavailability of this compound?

A3: Key strategies focus on improving its solubility, dissolution rate, and protecting it from premature metabolism. These include:

  • Particle Size Reduction: Micronization and nanonization to increase the surface area for dissolution.

  • Amorphous Solid Dispersions: Dispersing the flavanone in a polymer matrix to prevent crystallization and improve dissolution.

  • Lipid-Based Formulations: Encapsulating the compound in lipidic systems like nanoemulsions, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS).

  • Co-administration with Bio-enhancers: Using compounds like piperine (B192125) to inhibit metabolic enzymes and efflux transporters.

Q4: How can I predict the absorption, distribution, metabolism, and excretion (ADME) properties of this flavanone before starting expensive in vivo experiments?

A4: In the absence of experimental data, in silico models can provide valuable predictions for ADME properties. Various software and web-based tools can estimate parameters like solubility, LogP, permeability, and potential metabolic sites based on the chemical structure of the compound. These predictions can help in the early stages of formulation development and experimental design.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental process of enhancing the bioavailability of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low and inconsistent drug loading in formulation. - Poor solubility of the flavanone in the chosen vehicle/polymer.- Inefficient encapsulation process.- Perform solubility screening in various pharmaceutically acceptable solvents and polymers.- Optimize formulation parameters (e.g., drug-to-carrier ratio, homogenization speed, sonication time).
Precipitation of the flavanone upon dilution of the formulation in aqueous media. - Supersaturation of the compound.- Insufficient stabilization of the amorphous or nanoparticle form.- Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation.- For lipid-based systems, ensure the formation of stable micelles or droplets upon dispersion.
High variability in plasma concentrations between animal subjects. - Inconsistent dosing volume or technique.- Food effects on absorption.- Genetic or gut microbiota differences among animals.- Ensure accurate and consistent administration (e.g., oral gavage).- Standardize the fasting period before dosing.- Increase the number of animals per group to improve statistical power.
No detectable levels of the parent compound in plasma. - Extremely low bioavailability.- Very rapid metabolism or clearance.- Insufficient sensitivity of the analytical method.- Consider a more advanced formulation strategy (e.g., nanoformulation).- Analyze for major metabolites in addition to the parent compound.- Develop and validate a highly sensitive analytical method (e.g., LC-MS/MS).

Data Presentation

Due to the scarcity of specific quantitative data for this compound, this section presents data for structurally related flavonoids from Scutellaria baicalensis to provide a comparative context for their pharmacokinetic challenges.

Table 1: Predicted Physicochemical Properties of this compound and Related Flavonoids.

Compound Molecular Weight ( g/mol ) Predicted LogP Predicted Aqueous Solubility (mg/L)
This compound316.292.5 - 3.5Low
Wogonin284.262.810.5
Baicalein270.242.321.8

Note: Predicted values are generated from in silico models and should be experimentally verified.

Table 2: Comparative Oral Pharmacokinetic Parameters of Baicalin (B1667713) and Baicalein in Rats.

Compound Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%)
Baicalin100~150~8~12002.2%[1]
Baicalein50~300~0.5~60027.8%[2]

This data highlights the poor oral bioavailability of baicalin, the glycoside form, and the improved but still incomplete absorption of its aglycone, baicalein.[1][2] It is anticipated that this compound, as an aglycone, will also face significant bioavailability challenges.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (B11928114) (HPMC)

  • Methanol or Acetone (analytical grade)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and the polymer (e.g., PVP K30) in a 1:4 drug-to-polymer mass ratio.

  • Dissolve both components in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask with gentle stirring until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once a solid film is formed on the flask wall, continue drying under high vacuum for at least 24 hours to remove residual solvent.

  • Scrape the solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and store it in a desiccator.

Protocol 2: Formulation of a Nanoemulsion by High-Pressure Homogenization

Objective: To encapsulate this compound in a lipid-based nanoemulsion to improve its solubility and absorption.

Materials:

  • This compound

  • Medium-chain triglycerides (MCT) oil

  • Lecithin (B1663433) (as an emulsifier)

  • Polysorbate 80 (as a co-surfactant)

  • Glycerin

  • Purified water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve this compound and lecithin in MCT oil with gentle heating and stirring to form a clear oil phase.

  • Aqueous Phase Preparation: Dissolve Polysorbate 80 and glycerin in purified water to form the aqueous phase.

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer at 5000 rpm for 10 minutes to form a coarse pre-emulsion.

  • Nanoemulsion Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles) until a translucent nanoemulsion is formed.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a this compound formulation after oral administration to rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation

  • Oral gavage needles

  • Heparinized microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water before the experiment.

  • Dosing: Administer the this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.

Mandatory Visualizations

bioavailability_enhancement_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation solubility Solubility Assessment particle_size Particle Size Reduction solubility->particle_size permeability Permeability (Caco-2) lipid_based Lipid-Based Systems permeability->lipid_based stability pH & Metabolic Stability solid_dispersion Solid Dispersion stability->solid_dispersion dissolution Dissolution Testing particle_size->dissolution solid_dispersion->dissolution lipid_based->dissolution pk_study Pharmacokinetic Study dissolution->pk_study physicochem Physicochemical Analysis (Size, PDI, Zeta) physicochem->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Workflow for enhancing the in vivo bioavailability of a poorly soluble compound.

signaling_pathway cluster_nfkb NF-κB Activation LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK nucleus Nucleus MAPK->nucleus IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibition NFkB->nucleus translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines gene expression flavanone Scutellaria Flavanones (e.g., Wogonin) flavanone->MAPK inhibit flavanone->IKK inhibit

Caption: Putative anti-inflammatory signaling pathways modulated by Scutellaria flavonoids.

References

Technical Support Center: Refining Liquid-Liquid Partitioning for Flavanone Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for flavanone (B1672756) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for refining liquid-liquid partitioning experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of liquid-liquid partitioning in flavanone purification?

A1: Liquid-liquid partitioning, also known as solvent extraction, is a technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The primary goal in flavanone purification is to selectively move the target flavanone from a complex mixture (like a crude plant extract) into one phase, leaving impurities behind in the other. This method is crucial for enriching the flavanone content before further chromatographic purification.

Q2: How do I choose the right solvents for my flavanone extraction?

A2: Solvent selection is critical and depends on the polarity of your target flavanone. Flavanone aglycones (without sugar moieties) are less polar and will partition into nonpolar organic solvents like ethyl acetate (B1210297), diethyl ether, or chloroform (B151607). Flavanone glycosides (with sugar moieties) are more polar and will have a higher affinity for more polar solvents like ethanol (B145695) or methanol (B129727), often used in combination with water. The choice of the organic solvent should be immiscible with the aqueous phase to ensure proper layer separation.

Q3: What role does pH play in the liquid-liquid partitioning of flavanones?

A3: pH is a critical parameter that can be adjusted to improve the selectivity of the extraction. Flavanones possess weakly acidic hydroxyl groups. By adjusting the pH of the aqueous phase, you can change the ionization state of the flavanone and other phenolic compounds in the mixture.

  • Acidic Conditions (pH 2-5): In an acidic aqueous solution, the hydroxyl groups of flavanones remain protonated, making them less polar. This promotes their partitioning into the organic phase. This is often the desired condition for extracting flavanones from an aqueous solution into an organic solvent.[1]

  • Alkaline Conditions (pH > 7): In a basic aqueous solution, the hydroxyl groups can deprotonate, forming a phenolate (B1203915) ion. This increases the polarity of the flavanone, making it more soluble in the aqueous phase. This principle can be used to wash the organic phase and remove acidic impurities. However, prolonged exposure to high pH can cause degradation of some flavonoids.[2]

Q4: My flavanone extract is changing color (e.g., turning brown). What does this indicate?

A4: A color change, particularly darkening or browning, is often a visual sign of flavonoid degradation. This is typically due to the oxidation of the phenolic hydroxyl groups, which leads to the formation of quinones and other colored degradation products. This can be accelerated by exposure to high temperatures, high pH, light, and oxygen.[3]

Q5: What are common impurities co-extracted with flavanones and how can I remove them?

A5: Common impurities include chlorophylls, waxes, resins, and other classes of flavonoids or phenolic compounds.[4] Chlorophylls and waxes are less polar and can be removed by a preliminary wash of the crude extract with a nonpolar solvent like hexane. Other phenolic compounds with different acidic properties can be removed by adjusting the pH of the aqueous phase during extraction. For instance, more acidic phenolic acids can be removed from the organic phase by washing with a sodium bicarbonate solution, which is a weak base.

Troubleshooting Guide

This guide addresses common issues encountered during the liquid-liquid partitioning of flavanones.

ProblemPotential Cause(s)Recommended Solution(s)
Low Flavanone Yield Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for your target flavanone.Test a range of solvents with varying polarities. For flavanone aglycones, try ethyl acetate or diethyl ether. For glycosides, consider n-butanol.[4]
Suboptimal pH: The pH of the aqueous phase may not be suitable for partitioning the flavanone into the organic phase.Adjust the pH of the aqueous phase to be acidic (e.g., pH 2-4) to ensure the flavanones are in their neutral, less polar form.[1]
Insufficient Solvent Volume: The volume of the organic solvent may not be enough to efficiently extract the flavanone.Increase the solvent-to-sample ratio. A common starting point is a 1:1 ratio, but this can be optimized.[1]
Incomplete Phase Mixing: Inadequate mixing of the two phases leads to poor mass transfer.Ensure thorough mixing by gentle inversion of the separatory funnel. Avoid vigorous shaking to prevent emulsion formation.
Insufficient Number of Extractions: A single extraction may not be sufficient to recover all of the flavanone.Perform multiple extractions (e.g., 3 times) with fresh portions of the organic solvent and combine the organic phases.[5]
Emulsion Formation High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that act as emulsifiers.Prevention: Gently swirl or invert the separatory funnel instead of vigorous shaking. Resolution: - Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase. - Centrifuge the mixture to break the emulsion. - Filter the mixture through a bed of Celite or glass wool.
High Agitation Speed: Vigorous shaking can lead to the formation of a stable emulsion.Mix the phases gently by inverting the separatory funnel 5-10 times.
Flavanone Degradation High Temperature: Flavanones can be sensitive to heat, leading to degradation.Perform the extraction at room temperature. If concentration is required, use a rotary evaporator at a low temperature (e.g., < 40°C).[3][6]
Extreme pH: Highly alkaline or acidic conditions can cause the degradation of flavanones.Maintain the pH within a stable range, typically slightly acidic to neutral, unless specifically using pH changes for separation, in which case exposure time should be minimized.[4]
Exposure to Light and Oxygen: Photodegradation and oxidation can occur with prolonged exposure.Work in a fume hood with the sash down to minimize light exposure and consider using deoxygenated solvents or working under an inert atmosphere (e.g., nitrogen) for highly sensitive compounds.[3] Add an antioxidant like ascorbic acid to the extraction solvent.[3]
Poor Phase Separation Similar Densities of the Two Phases: If the densities of the aqueous and organic phases are too close, they will not separate well.Choose an organic solvent with a density significantly different from water. For example, ethyl acetate has a lower density and will form the top layer, while chloroform is denser and will be the bottom layer.
Mutual Solubility of Solvents: Some organic solvents have partial solubility in water, leading to a blurry interface.Select a solvent with low water solubility. If using a slightly soluble solvent, pre-saturate it with water before the extraction.
Co-extraction of Impurities Non-selective Solvent: The chosen organic solvent may be dissolving a wide range of compounds.Back-extraction: After extracting the flavanone into the organic phase, wash the organic phase with an aqueous solution of a specific pH to remove acidic or basic impurities. For example, a wash with a dilute sodium bicarbonate solution can remove strongly acidic impurities.
Presence of Structurally Similar Compounds: The crude extract may contain other flavonoids or phenolic compounds with similar polarities.Further purification steps after liquid-liquid partitioning, such as column chromatography or preparative HPLC, are necessary to isolate the target flavanone.

Data Presentation

The following tables summarize quantitative data relevant to flavanone purification.

Table 1: Octanol-Water Partition Coefficients (Log P) of Selected Flavanones

The Log P value indicates the lipophilicity of a compound. A higher Log P value suggests greater partitioning into a nonpolar organic solvent.

FlavanoneLog PReference
Naringenin2.75[7]
Hesperetin2.67Data extrapolated from similar flavonoid structures
Eriodictyol2.21[7]

Table 2: Example Yield and Purity Data from Flavanone Purification Studies

This table provides examples of yields and purities achieved for flavanones using methods that often include a liquid-liquid partitioning step.

FlavanoneSourceYieldPurityReference
NaringinCitrus maxima36.25 mg/g>95% (after further purification)[8]
HesperidinCitrus sinensis peel4.97%>95% (after crystallization)[9]
NaringeninPterocarpus santalinus16 mg from 500 mg extract>90% (after CPC)[10]
Flavanones (general)Polygonum perfoliatum L.14.98 mg/g (crude)59.02% (after resin purification)[11]

Experimental Protocols

Protocol 1: General Liquid-Liquid Partitioning for Flavanone Aglycone Purification

This protocol describes a general procedure for extracting flavanone aglycones (e.g., naringenin, hesperetin) from a crude plant extract.

  • Sample Preparation:

    • Start with a crude extract obtained from plant material using a solvent like methanol or ethanol.

    • Evaporate the extraction solvent completely using a rotary evaporator at a temperature below 40°C.

    • Redissolve the dried extract in a suitable volume of distilled water. The solution may be cloudy, which is acceptable.

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous extract solution to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent with low polarity, such as ethyl acetate.

    • Gently invert the separatory funnel 10-15 times to allow for partitioning of the compounds between the two phases. Caution: Do not shake vigorously to avoid emulsion formation.

    • Periodically vent the separatory funnel by opening the stopcock while it is inverted to release any pressure buildup.

    • Place the separatory funnel in a ring stand and allow the layers to fully separate.

    • Drain the lower layer (the identity of the lower layer depends on the relative densities of the solvents used) into a clean flask.

    • Drain the upper layer into a separate clean flask.

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of the organic solvent.

    • Combine all the organic fractions.

  • Washing the Organic Phase (Optional):

    • To remove any remaining water-soluble impurities, wash the combined organic phase with a small volume of distilled water.

    • Allow the layers to separate and discard the aqueous wash layer.

  • Drying and Concentration:

    • Dry the combined organic phase by adding a suitable drying agent, such as anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.

    • Filter the dried organic phase to remove the drying agent.

    • Concentrate the organic phase using a rotary evaporator at a temperature below 40°C to obtain the purified flavanone-rich extract.

Protocol 2: pH-Based Liquid-Liquid Partitioning for Separation of Acidic Compounds

This protocol is useful for separating flavanones from more acidic or neutral compounds.

  • Initial Extraction:

    • Follow steps 1 and 2 from Protocol 1 to extract the flavanones and other compounds into an organic solvent like ethyl acetate.

  • Acidic Wash:

    • Wash the combined organic phase with a 5% aqueous HCl solution to remove any basic impurities. Discard the aqueous layer.

  • Bicarbonate Wash:

    • Wash the organic phase with a saturated aqueous sodium bicarbonate solution. This will deprotonate and remove strongly acidic compounds (like carboxylic acids) into the aqueous layer.

    • Separate and collect the aqueous layer. Repeat this wash if necessary.

  • Hydroxide (B78521) Wash (Optional and with caution):

    • To separate the weakly acidic flavanones from neutral compounds, you can wash the organic phase with a dilute (e.g., 1-2%) aqueous sodium hydroxide solution. The flavanones will partition into the aqueous basic layer.

    • Quickly separate the aqueous layer containing the flavanones and immediately neutralize it with dilute HCl to re-protonate the flavanones, which may precipitate out. This step should be done quickly to avoid degradation of the flavanones at high pH.

  • Final Processing:

    • The desired fraction (either the washed organic phase or the neutralized aqueous phase) can then be dried and concentrated as described in Protocol 1.

Mandatory Visualizations

Flavanone_Antioxidant_Pathway Flavanone Antioxidant Signaling Pathway ROS Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Flavanones Flavanones (e.g., Naringenin, Hesperetin) Flavanones->Nrf2_Keap1 promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Flavanone antioxidant signaling pathway.

LLE_Troubleshooting Troubleshooting Liquid-Liquid Partitioning for Flavanones Start Low Flavanone Yield? Check_pH Is aqueous pH acidic (2-4)? Start->Check_pH Yes Check_Emulsion Emulsion formed? Start->Check_Emulsion No, but phase separation issue Adjust_pH Adjust pH to 2-4 with dilute HCl Check_pH->Adjust_pH No Check_Solvent Is organic solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH->Check_Solvent Change_Solvent Test alternative solvents (e.g., ethyl acetate, n-butanol) Check_Solvent->Change_Solvent No Check_Repetitions Performed multiple extractions? Check_Solvent->Check_Repetitions Yes Change_Solvent->Check_Repetitions Break_Emulsion Add brine (NaCl solution) or centrifuge Check_Emulsion->Break_Emulsion Yes Success Yield Improved Break_Emulsion->Success Repeat_Extraction Extract aqueous phase 2-3 times with fresh solvent Check_Repetitions->Repeat_Extraction No Check_Degradation Is extract discolored? Check_Repetitions->Check_Degradation Yes Repeat_Extraction->Check_Degradation Prevent_Degradation Use lower temp (<40°C) Protect from light Add antioxidant (e.g., ascorbic acid) Check_Degradation->Prevent_Degradation Yes Check_Degradation->Success No Prevent_Degradation->Success Further_Purification Consider further purification (e.g., column chromatography) Success->Further_Purification

Caption: Decision tree for troubleshooting low flavanone yield.

References

Addressing experimental artifacts in 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. The information provided addresses common experimental artifacts and offers solutions to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: My cell viability results with this compound using an MTT assay are inconsistent and show an unexpected increase in signal at high concentrations. What could be the cause?

A1: This is a common artifact observed with flavonoids. Due to their antioxidant properties, flavonoids like this compound can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false positive signal, suggesting increased cell viability when, in fact, the compound may be cytotoxic. It is highly recommended to use an alternative endpoint for assessing cell viability that is not based on tetrazolium reduction.

Q2: What is a more reliable method for assessing the cytotoxicity of this compound?

A2: The Sulforhodamine B (SRB) assay is a recommended alternative. The SRB assay is a colorimetric assay that relies on the binding of the dye to cellular proteins. This method is less susceptible to interference from reducing compounds like flavonoids and provides a more accurate measure of cell density.

Q3: I am observing unexpected cellular stress or toxicity in my control wells (vehicle only). What could be the issue?

A3: Flavonoids, when dissolved in cell culture media, can lead to the rapid generation of hydrogen peroxide (H₂O₂). This can cause oxidative stress and toxicity in your cell cultures, confounding the interpretation of your results. It is crucial to include appropriate controls to assess the effect of the vehicle and the compound on the media itself.

Q4: How can I mitigate the effects of hydrogen peroxide generation in my cell-based assays?

A4: To minimize this artifact, consider the following:

  • Freshly prepare solutions: Prepare your dilutions of this compound immediately before adding them to the cells.

  • Minimize incubation time: Reduce the pre-incubation time of the compound in the media before adding it to the cells, if the experimental design allows.

  • Use antioxidants in media: In some cases, the addition of catalase to the culture medium can help to neutralize the generated H₂O₂. However, this should be carefully validated to ensure it does not interfere with your experimental endpoint.

  • Phenol (B47542) red-free media: Phenol red in culture media can contribute to the generation of reactive oxygen species. Using phenol red-free media can sometimes reduce this artifact.

Q5: I am using this compound in a fluorescence-based assay and am experiencing high background or autofluorescence. What are the potential causes and solutions?

A5: Flavonoids are known to be autofluorescent, typically in the blue and green spectra. This can interfere with assays that use fluorescent probes. To troubleshoot this:

  • Spectral scan: Perform a spectral scan of this compound at your experimental concentrations to determine its excitation and emission profile.

  • Choose appropriate fluorophores: Select fluorescent probes with excitation and emission spectra that do not overlap with that of the flavanone (B1672756). Red or far-red probes are often a good choice.

  • Include compound-only controls: Always run controls containing only the compound in media to quantify its contribution to the overall fluorescence signal. This background can then be subtracted from your experimental wells.

  • Optimize imaging settings: Adjust the gain and exposure settings on your fluorescence microscope or plate reader to minimize the background signal from the compound.

Troubleshooting Guides

Guide 1: Inconsistent Cytotoxicity Data (MTT Assay)
Symptom Possible Cause Suggested Solution
Increased absorbance at high compound concentrations.Direct reduction of MTT by the flavanone.Switch to a non-tetrazolium-based assay like the Sulforhodamine B (SRB) assay.
High variability between replicate wells.Uneven dissolution of the compound or formation of precipitates.Ensure complete solubilization of the compound in the vehicle (e.g., DMSO) before diluting in media. Visually inspect for precipitates.
Unexpected toxicity in vehicle controls.Generation of hydrogen peroxide in the culture medium.Prepare solutions fresh. Include a "compound in media without cells" control to check for colorimetric interference.
Guide 2: High Background in Fluorescence Assays
Symptom Possible Cause Suggested Solution
High fluorescence signal in wells with compound but without fluorescent probe.Autofluorescence of this compound.Perform a spectral scan of the compound. Choose fluorescent probes with non-overlapping spectra (e.g., red or far-red).
Uniformly high background across the entire plate.Non-specific binding of the fluorescent probe or autofluorescence from the media or plate.Include appropriate controls (unstained cells, compound-only). Test different blocking buffers. Use low-autofluorescence plates.
Signal bleed-through between channels.Spectral overlap between the flavanone's autofluorescence and the fluorescent probe.Use sequential imaging to acquire signals from different channels separately. Apply spectral unmixing algorithms if available.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted for determining cell density in a 96-well format.

Materials:

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% Acetic acid

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound and vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with slow-running tap water and allow them to air-dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air-dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 515 nm using a microplate reader.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Quercetin (as a positive control)

Procedure:

  • Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate and grow to confluence.

  • Wash the cells twice with warm HBSS.

  • Load the cells with 25 µM DCFH-DA in HBSS and incubate at 37°C for 60 minutes.

  • Wash the cells twice with warm HBSS.

  • Add HBSS containing various concentrations of this compound, a positive control (e.g., quercetin), and a vehicle control to the respective wells.

  • Induce oxidative stress by adding AAPH (final concentration ~600 µM) to all wells except for the no-stress control.

  • Immediately begin kinetic fluorescence measurements using a plate reader with excitation at ~485 nm and emission at ~535 nm. Record readings every 5 minutes for 1 hour.

  • Calculate the area under the curve (AUC) for each treatment. The CAA is expressed as the percentage reduction in AUC compared to the vehicle control.

Visualizations

experimental_workflow Troubleshooting Workflow for Flavanone Bioassays start Start: Inconsistent Bioassay Results check_assay_type Is the assay tetrazolium-based (e.g., MTT)? start->check_assay_type switch_assay Artifact Likely: Switch to SRB Assay check_assay_type->switch_assay Yes continue_troubleshooting Continue with current assay troubleshooting check_assay_type->continue_troubleshooting No end_point Problem Resolved switch_assay->end_point check_controls Are controls (vehicle, compound-only) behaving as expected? continue_troubleshooting->check_controls investigate_media_effects Potential H2O2 generation or direct compound interference. Run media-only controls. check_controls->investigate_media_effects No check_fluorescence Is it a fluorescence assay with high background? check_controls->check_fluorescence Yes investigate_media_effects->end_point address_autofluorescence Potential autofluorescence. Perform spectral scan and use red-shifted probes. check_fluorescence->address_autofluorescence Yes review_protocol Review protocol for errors in pipetting, incubation times, or reagent preparation. check_fluorescence->review_protocol No address_autofluorescence->end_point review_protocol->end_point

Caption: Troubleshooting workflow for flavanone bioassays.

srb_assay_workflow SRB Assay Workflow seed_cells 1. Seed Cells treat_cells 2. Treat with Flavanone seed_cells->treat_cells fix_cells 3. Fix with TCA treat_cells->fix_cells stain_cells 4. Stain with SRB fix_cells->stain_cells wash_cells 5. Wash with Acetic Acid stain_cells->wash_cells solubilize_dye 6. Solubilize Dye with Tris wash_cells->solubilize_dye read_absorbance 7. Read Absorbance at 515 nm solubilize_dye->read_absorbance signaling_pathway_artifact Potential Artifact Signaling Pathway flavanone This compound h2o2 Hydrogen Peroxide (H2O2) flavanone->h2o2 media Cell Culture Media media->h2o2 cell Cell h2o2->cell oxidative_stress Oxidative Stress cell->oxidative_stress cellular_response Altered Cellular Response (e.g., Apoptosis, Senescence) oxidative_stress->cellular_response confounded_results Confounded Experimental Results cellular_response->confounded_results

Validation & Comparative

Structure-activity relationship (SAR) of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 2(S)-Flavanone Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of analogs related to 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. The structure-activity relationship (SAR) of these compounds is crucial for the development of novel therapeutics. Below, we present quantitative data on their cytotoxic and neuroprotective effects, detailed experimental protocols for key assays, and a visualization of a key signaling pathway modulated by these flavanones.

Data Presentation: Comparative Biological Activities of Flavanone (B1672756) Analogs

The following table summarizes the in vitro biological activities of a selection of 2(S)-flavanone analogs, highlighting the influence of substitution patterns on their efficacy. The data is compiled from various studies to illustrate the structure-activity relationship.

Compound/AnalogStructureBiological ActivityCell Line/ModelIC50/Effective ConcentrationReference
(2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF) 2(S)-flavanone with hydroxyl groups at C5, C2', C5' and a methoxy (B1213986) group at C7.Neuroprotection (decreased dopamine-induced toxicity)PC12 cells3-20 µM[1]
6,7,4'-Trihydroxyflavanone (THF) Flavanone with hydroxyl groups at C6, C7, and C4'.Cytoprotection against hypoxia-induced neurotoxicitySH-SY5y cellsPre-treatment with 0-40 µM showed protective effects[2][3]
Flavanone-derived γ-oxa-ε-lactone (Parent) Unsubstituted flavanone-derived γ-oxa-ε-lactone.CytotoxicityCanine lymphoma/leukemia cell lines~20-30 µM[4][5]
2'-Methoxy-flavanone-derived γ-oxa-ε-lactone Flavanone-derived γ-oxa-ε-lactone with a methoxy group at C2'.CytotoxicityCanine lymphoma/leukemia cell lines~15-25 µM[4][5]
4'-Methoxy-flavanone-derived γ-oxa-ε-lactone Flavanone-derived γ-oxa-ε-lactone with a methoxy group at C4'.CytotoxicityCanine lymphoma/leukemia cell lines~10 µM (Most Potent) [4][5]
8-Methoxy-flavanone-derived γ-oxa-ε-lactone Flavanone-derived γ-oxa-ε-lactone with a methoxy group at C8.CytotoxicityCanine lymphoma/leukemia cell lines>30 µM (Weakest Activity)[4][5]
Chalcone (B49325) 9d (Aliphatic amino-substituted) Chalcone with an aliphatic amino moiety.CytotoxicityHL-600.96 µM [6][7]
Chalcone 9d (Aliphatic amino-substituted) Chalcone with an aliphatic amino moiety.CytotoxicityECA-1091.0 µM[6][7]
Chalcone 9d (Aliphatic amino-substituted) Chalcone with an aliphatic amino moiety.CytotoxicityA5491.5 µM[6][7]
Chalcone 9d (Aliphatic amino-substituted) Chalcone with an aliphatic amino moiety.CytotoxicityPC-33.9 µM[6][7]

Key SAR Observations:

  • Hydroxylation Pattern: The presence and position of hydroxyl groups are critical for neuroprotective activity. For instance, (2S)-5,2',5'-trihydroxy-7-methoxyflavanone demonstrated significant neuroprotective effects.[1]

  • Methoxylation Pattern: The position of methoxy groups significantly influences cytotoxic activity. In the case of flavanone-derived lactones, a methoxy group at the 4'-position of the B ring enhanced cytotoxicity, while substitution at the C-8 position of the A ring reduced activity.[4][5] This suggests that modifications to the B ring are more favorable for this particular activity.

  • Open Chain Analogs: The chalcone skeleton, an open-chain precursor to flavanones, with certain substitutions can exhibit very high cytotoxic potency, as seen with chalcone 9d.[6][7]

Experimental Protocols

Cytotoxicity Assessment via MTT Assay

This protocol is a standard method for assessing cell viability and cytotoxicity based on the metabolic activity of cells.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

b. Materials:

  • 96-well plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Test compounds (flavanone analogs)

  • Control vehicle (e.g., DMSO)

  • Microplate reader

c. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the flavanone analogs in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Visualization of a Key Signaling Pathway

Several flavanone analogs exert their protective effects by modulating the Nrf2/HO-1 signaling pathway, a critical cellular defense mechanism against oxidative stress.

Nrf2_HO1_Pathway stress Oxidative Stress (e.g., Hypoxia) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Induces dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free Nrf2 release nrf2_nucleus Nrf2 nrf2_free->nrf2_nucleus Translocation ho1_protein Heme Oxygenase-1 (HO-1) ho1_protein->stress Neutralizes antioxidant_proteins Antioxidant Proteins (e.g., SOD, CAT) antioxidant_proteins->stress Neutralizes are Antioxidant Response Element (ARE) nrf2_nucleus->are Binds to ho1_gene HO-1 Gene are->ho1_gene Activates transcription antioxidant_genes Antioxidant Genes are->antioxidant_genes Activates transcription ho1_gene->ho1_protein Translation antioxidant_genes->antioxidant_proteins Translation flavanone Flavanone Analog (e.g., THF) flavanone->nrf2_free Promotes release and translocation

Caption: Nrf2/HO-1 signaling pathway and the action of flavanone analogs.

References

A Comparative Analysis of the Neuroprotective Activities of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone and Other Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the neuroprotective potential of select flavanones, with a focus on 2(S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF), a structurally similar analogue to the target compound, alongside hesperetin, naringenin (B18129), and eriodictyol (B191197). This guide provides a comparative overview of their efficacy, underlying mechanisms, and detailed experimental protocols.

Introduction

Flavanones, a subclass of flavonoids, have garnered significant attention in neuroscience for their potential to mitigate neuronal damage in various neurodegenerative disorders. Their therapeutic effects are largely attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate critical intracellular signaling pathways. This guide offers a comparative analysis of the neuroprotective activities of several prominent flavanones: 2(S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF), hesperetin, naringenin, and eriodictyol. While the primary focus is on 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, the available research predominantly features its structural isomer, TMF, which will be the focus of this comparison.

Comparative Neuroprotective Efficacy: In Vitro and In Vivo Evidence

The neuroprotective effects of these flavanones have been substantiated through a variety of in vitro and in vivo experimental models. The following tables summarize key quantitative data from these studies, offering a direct comparison of their protective capabilities.

In Vitro Neuroprotection Data
Flavanone (B1672756)Model SystemInsultConcentrationOutcomeReference
(2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF) PC12 cellsDopamine3-20 µMDecreased toxicity, attenuated redox imbalance (increased GSH/GSSG ratio)[1]
Hesperetin PC12 cellsHydrogen Peroxide (H₂O₂)0.1, 1, 50 µMInhibited decrease in cell viability, reduced ROS and intracellular calcium, decreased caspase-3 activity[2]
Naringenin PC12 cellsAmyloid-β (Aβ)Not specifiedAttenuation of apoptosis and neurotoxicity[3]
Eriodictyol PC12 cellsHydrogen Peroxide (H₂O₂)20, 40, 80 µMInhibited H₂O₂-induced cell death[4]
In Vivo Neuroprotection Data
FlavanoneAnimal ModelInsult/Disease ModelDosageOutcomeReference
(2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF) MiceD-galactose-induced aging4 or 8 mg/kg/day (i.p.) for 2 weeksImproved behavioral performance in Morris water maze, inhibited AP-1 activation, upregulated BDNF and GSH/GSSG ratio in the hippocampus[1]
Hesperetin RatsFocal cerebral ischemia50 mg/kg/day (in diet) for 7 daysReduced ischemic lesion size by 30%, decreased MDA levels, and increased total antioxidant activity in the penumbra[5]
Naringenin RatsExperimental strokeNot specifiedImproved functional outcomes, abrogated ischemic brain injury[6]
Eriodictyol Diabetic RatsStreptozotocin-induced50 mg/kg orally for 45 daysAmeliorated hyperglycemia, reversed oxidative stress markers, and preserved the structural integrity of hippocampal neurons.[7]

Mechanistic Insights: Modulation of Signaling Pathways

The neuroprotective actions of these flavanones are mediated through their interaction with several key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

Key Signaling Pathways in Flavanone-Mediated Neuroprotection
  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Flavanones like eriodictyol have been shown to activate this pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][8][9]

  • NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Naringenin has been demonstrated to suppress the NF-κB signaling pathway, thereby reducing neuroinflammation.[6] Eriodictyol also exhibits anti-inflammatory effects through the modulation of this pathway.[8]

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade is crucial for promoting cell survival and proliferation. Naringenin has been shown to activate the PI3K/Akt pathway, contributing to its anti-apoptotic effects.[3] Hesperetin also stimulates the activation of Akt.[2]

  • MAPK Pathway: The Mitogen-activated protein kinase (MAPK) pathway is involved in a variety of cellular processes, including inflammation and apoptosis. Naringenin and eriodictyol have been shown to modulate MAPK signaling as part of their anti-inflammatory and neuroprotective mechanisms.[3][8]

  • CREB Signaling: cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity and survival. (2S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF) has been found to increase the phosphorylation of CREB, suggesting a role in promoting neuronal health.[1]

Visualizing the Mechanisms: Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by the compared flavanones.

TMF_Signaling_Pathway TMF 2(S)-5,2',5'-trihydroxy- 7-methoxyflavanone (TMF) CREB CREB TMF->CREB Induces Phosphorylation GSH_GSSG GSH/GSSG Ratio TMF->GSH_GSSG Increases AP1 AP-1 Activation TMF->AP1 Inhibits pCREB pCREB CREB->pCREB BDNF BDNF pCREB->BDNF Upregulates Neuroprotection Neuroprotection BDNF->Neuroprotection GSH_GSSG->Neuroprotection AP1->Neuroprotection

Signaling pathway for TMF.

Hesperetin_Signaling_Pathway Hesperetin Hesperetin Akt Akt Hesperetin->Akt Activates ERK ERK Hesperetin->ERK Activates CREB CREB Hesperetin->CREB Activates ROS ROS Production Hesperetin->ROS Inhibits Caspase3 Caspase-3 Activity Hesperetin->Caspase3 Inhibits pAkt pAkt Akt->pAkt Neuroprotection Neuroprotection pAkt->Neuroprotection pERK pERK ERK->pERK pERK->Neuroprotection pCREB pCREB CREB->pCREB pCREB->Neuroprotection ROS->Neuroprotection Caspase3->Neuroprotection

Signaling pathway for Hesperetin.

Naringenin_Signaling_Pathway Naringenin Naringenin PI3K_Akt PI3K/Akt Pathway Naringenin->PI3K_Akt Activates NF_kB NF-κB Pathway Naringenin->NF_kB Inhibits MAPK MAPK Pathway Naringenin->MAPK Modulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Neuroinflammation Neuroinflammation NF_kB->Neuroinflammation Promotes MAPK->Neuroinflammation Modulates Neuroprotection Neuroprotection Apoptosis->Neuroprotection Neuroinflammation->Neuroprotection

Signaling pathway for Naringenin.

Eriodictyol_Signaling_Pathway Eriodictyol Eriodictyol Nrf2 Nrf2 Eriodictyol->Nrf2 Activates NF_kB NF-κB Pathway Eriodictyol->NF_kB Inhibits MAPK MAPK Pathway Eriodictyol->MAPK Modulates ARE ARE Nrf2->ARE Binds to HO1_NQO1 HO-1, NQO1 ARE->HO1_NQO1 Upregulates Oxidative_Stress Oxidative Stress HO1_NQO1->Oxidative_Stress Reduces Neuroinflammation Neuroinflammation NF_kB->Neuroinflammation Promotes MAPK->Neuroinflammation Modulates Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Neuroinflammation->Neuroprotection

Signaling pathway for Eriodictyol.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

Objective: To assess the protective effect of flavanones against toxin-induced cell death.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test flavanone (e.g., 1-100 µM) for a specified period (e.g., 2-24 hours).

  • Induction of Toxicity: Following pre-treatment, expose the cells to a neurotoxic agent (e.g., H₂O₂, 6-OHDA, or Aβ peptide) at a pre-determined toxic concentration for 24 hours. Include control wells with untreated cells and cells treated only with the toxin.

  • MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for Protein Expression

Objective: To quantify the expression levels of key proteins involved in neuroprotective signaling pathways.

Protocol:

  • Protein Extraction: Following treatment with flavanones and/or neurotoxins, lyse the cells or homogenized brain tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Nrf2, NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.

Morris Water Maze for Spatial Learning and Memory

Objective: To assess the in vivo effects of flavanones on cognitive function in animal models of neurodegeneration.

Protocol:

  • Apparatus: Use a circular pool (e.g., 150 cm in diameter) filled with opaque water maintained at 22-25°C. A hidden escape platform is submerged 1-2 cm below the water surface in one of the four quadrants.

  • Acquisition Training: For 5 consecutive days, subject each animal to four trials per day. In each trial, the animal is released from one of four starting positions and allowed to swim for a maximum of 60-90 seconds to find the hidden platform. If the animal fails to find the platform within the time limit, it is gently guided to it.

  • Probe Trial: On the 6th day, remove the platform and allow the animal to swim freely for 60 seconds.

  • Data Collection: Record the escape latency (time to find the platform), path length, and swimming speed during the acquisition trials. In the probe trial, measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Analyze the escape latency across training days to assess learning. A shorter latency indicates improved learning. In the probe trial, a significantly greater amount of time spent in the target quadrant compared to other quadrants indicates memory retention.

Conclusion

The flavanones 2(S)-5,2',5'-trihydroxy-7-methoxyflavanone (TMF), hesperetin, naringenin, and eriodictyol all demonstrate significant neuroprotective potential through their antioxidant, anti-inflammatory, and signaling-modulatory activities. While they share common mechanisms, such as the modulation of the NF-κB and MAPK pathways, there are also distinct features, such as the prominent role of the Nrf2/ARE pathway for eriodictyol and CREB activation for TMF. This comparative guide provides a valuable resource for researchers in the field of neuropharmacology, offering a foundation for further investigation into the therapeutic applications of these promising natural compounds in the context of neurodegenerative diseases. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative potency and therapeutic advantages of each flavanone.

References

Comparative Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone and Alternative Flavanones in Modulating Key Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

In the landscape of flavonoid research, specific compounds are continuously being evaluated for their therapeutic potential. This guide provides a comparative analysis of the biological target validation of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a novel flavanone (B1672756), against well-characterized alternatives, Hesperetin and Naringenin. Due to the limited direct experimental data on this compound, its potential biological activities are inferred from structurally related 2'-hydroxyflavanones. This guide is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of its potential mechanisms and to guide future experimental design.

Introduction to this compound

This compound belongs to the flavanone subclass of flavonoids. The presence of a hydroxyl group at the 2'-position and a methoxy (B1213986) group at the 8-position of the flavanone backbone are key structural features that are anticipated to influence its biological activity. While direct evidence is pending, studies on analogous 2'-hydroxyflavanones suggest potential anti-inflammatory and anti-cancer properties through the modulation of critical cellular signaling pathways.

Comparative Biological Activities

This section compares the reported biological activities of 2'-hydroxyflavanone (B191500) (as a proxy for the title compound), Hesperetin, and Naringenin. The data is presented to highlight their relative potencies and therapeutic potential in key disease-relevant areas.

Anti-Cancer Activity

Flavanones have demonstrated significant potential as anti-cancer agents by influencing cell proliferation, apoptosis, and key signaling pathways.

CompoundCell LineAssayIC50/GI50 (µM)Reference
2'-HydroxyflavanoneH1417 (SCLC)Growth Inhibition21[1]
2'-HydroxyflavanoneH1618 (SCLC)Growth Inhibition21[1]
2'-HydroxyflavanoneH520 (NSCLC)Growth Inhibition52[1]
2'-HydroxyflavanoneH358 (NSCLC)Growth Inhibition52[1]
Hesperetin derivative (3f)MCF-7 (Breast Cancer)MTT Assay5.3[2]
Hesperetin derivative (3f)HepG2 (Liver Cancer)MTT Assay8.8[2]
Hesperetin derivative (3f)HeLa (Cervical Cancer)MTT Assay8.6[2]

SCLC: Small Cell Lung Cancer, NSCLC: Non-Small Cell Lung Cancer, MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

Anti-Inflammatory Activity

The anti-inflammatory effects of flavanones are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

CompoundCell LineAssayIC50 (µM)Reference
Hesperetin derivative (4d)RAW264.7NO Production19.32[3]
Hesperetin derivative (4k)RAW264.7NO Production16.63[3]
Naringenin---[4][5][6][7]

NO: Nitric Oxide. Naringenin's anti-inflammatory effects are well-documented, though specific IC50 values from a single comparative study were not available in the provided search results.

Neuroprotective Activity

Neuroprotection is a significant area of investigation for flavonoids, with mechanisms involving the modulation of oxidative stress and neuronal signaling pathways.

CompoundActivityModelReference
NaringeninNeuroprotectiveIn vitro and in vivo models of neurodegeneration[4][5][6][7]
HesperetinNeuroprotective--

Specific EC50 values for the neuroprotective effects of Naringenin and Hesperetin were not available in the provided search results, but their activity is widely reported.

Potential Signaling Pathways and Molecular Targets

Based on the activities of structurally similar flavanones, this compound is hypothesized to modulate the following key signaling pathways.

Flavanone_Signaling_Pathways cluster_0 This compound (Hypothesized Targets) cluster_1 Signaling Pathways cluster_2 Cellular Outcomes F1 Flavanone PI3K_Akt PI3K/Akt Pathway F1->PI3K_Akt Inhibition STAT3 STAT3 Pathway F1->STAT3 Inhibition RLIP RLIP Transporter F1->RLIP Inhibition Reduced_Inflammation Reduced Inflammation F1->Reduced_Inflammation Neuroprotection Neuroprotection F1->Neuroprotection Apoptosis Apoptosis PI3K_Akt->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest STAT3->Apoptosis STAT3->Cell_Cycle_Arrest RLIP->Apoptosis

Caption: Hypothesized signaling pathways modulated by this compound.

Experimental Protocols for Target Validation

To validate the biological targets of this compound and compare its efficacy with other flavanones, the following experimental protocols are recommended.

Western Blot Analysis for PI3K/Akt and STAT3 Pathway Activation

This protocol allows for the semi-quantitative determination of the phosphorylation status of key proteins in the PI3K/Akt and STAT3 signaling pathways.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with BSA or Milk transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Akt, p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis Caspase_3_Assay_Workflow start Induce Apoptosis & Prepare Cell Lysate reaction_setup Incubate Lysate with DEVD-AFC Substrate start->reaction_setup measurement Measure Fluorescence (Ex/Em = 400/505 nm) reaction_setup->measurement analysis Calculate Caspase-3 Activity measurement->analysis

References

A Comparative Analysis of Trihydroxyflavones: Antioxidant Efficacy Versus Anticancer Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivities of flavonoids is paramount. This guide provides a comparative analysis of the antioxidant versus anticancer activities of three prominent trihydroxyflavones: 3,5,7-trihydroxyflavone (galangin), 3',4',7-trihydroxyflavone (fisetin), and 5,7,8-trihydroxyflavone (norwogonin). By presenting key experimental data and outlining the underlying molecular mechanisms, this document aims to facilitate a deeper understanding of their therapeutic potential.

Trihydroxyflavones, a subclass of flavonoids, are widely recognized for their health-promoting properties, primarily attributed to their antioxidant and anticancer capabilities. While these two activities are often interlinked, the potency and mechanisms can vary significantly among different isomers. This comparison guide delves into the specifics of galangin (B1674397), fisetin, and norwogonin (B192581) to elucidate their structure-activity relationships and differential effects.

Quantitative Comparison of Bioactivities

The efficacy of these trihydroxyflavones as both antioxidant and anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). Lower values indicate greater potency. The following tables summarize the reported IC50/EC50 values from various in vitro studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Antioxidant Activity of Trihydroxyflavones (IC50/EC50 in µM)

TrihydroxyflavoneDPPH Radical ScavengingABTS Radical Scavenging
Galangin 15.6[1]Data not readily available
Fisetin 10.3[1]5.8[1]
Norwogonin 0.28 mmol/mL*[2]Data not readily available

Note: The value for norwogonin is presented in mmol/mL as per the source and indicates very high potency.

Table 2: Comparative Anticancer Activity of Trihydroxyflavones (IC50 in µM)

TrihydroxyflavoneCancer Cell LineIC50 (µM)
Galangin MGC 803 (Gastric)~20 (for 48h)[3]
A2780/CP70 (Ovarian)42.3[4][5][6]
OVCAR-3 (Ovarian)34.5[4][5][6]
MCF-7 (Breast)61.06 - 84.74[7]
A549 (Lung)>100[7]
Fisetin A549 (Lung)214.47[8]
A549-CR (Cisplatin-Resistant Lung)320.42[8]
MG-63 (Osteosarcoma)18[9]
HeLa (Cervical)36[10]
K562 (Leukemia)163 (48h), 120 (72h)[10]
HL-60 (Leukemia)82 (48h), 45 (72h)[10]
Norwogonin PC-3 (Prostate)57.29[11]

Delving into the Mechanisms: Anticancer Signaling Pathways

The anticancer effects of these trihydroxyflavones are not solely dependent on their antioxidant capacity but are also intricately linked to their ability to modulate specific cellular signaling pathways that govern cell proliferation, survival, and apoptosis.

Galangin's Anticancer Mechanisms

Galangin has been demonstrated to induce apoptosis and inhibit proliferation in various cancer cells through the modulation of several key signaling pathways.[11][12] It can trigger the intrinsic and extrinsic apoptotic pathways, often in a p53-dependent manner.[4][5] Key modulated pathways include:

  • PI3K/Akt/mTOR Pathway: Galangin can suppress this critical survival pathway, leading to decreased cell proliferation and induction of apoptosis.[12]

  • MAPK Pathway: Modulation of the mitogen-activated protein kinase (MAPK) pathway is another mechanism through which galangin exerts its anticancer effects.[11]

  • STAT3 Pathway: Galangin can enhance the production of reactive oxygen species (ROS) mediated by STAT3, leading to cancer cell death.[3]

Galangin_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis Induction Galangin Galangin PI3K PI3K Galangin->PI3K Inhibits MAPK MAPK Galangin->MAPK Modulates STAT3 STAT3 Galangin->STAT3 Enhances Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis ROS ROS STAT3->ROS Fisetin_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Effects Fisetin Fisetin PI3K_F PI3K Fisetin->PI3K_F Inhibits MAPK_F MAPK/ERK Fisetin->MAPK_F Modulates Wnt Wnt/β-catenin Fisetin->Wnt Inhibits NFkB NF-κB Fisetin->NFkB Inhibits Akt_F Akt PI3K_F->Akt_F mTOR_F mTOR Akt_F->mTOR_F Proliferation Inhibits Proliferation Apoptosis_F Induces Apoptosis Norwogonin_Signaling_Pathways cluster_cdk9 CDK9 Inhibition cluster_trail TRAIL Pathway cluster_jak JAK/STAT Pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis Induction Norwogonin Norwogonin/Wogonin CDK9 CDK9 Norwogonin->CDK9 Inhibits TRAIL TRAIL Norwogonin->TRAIL Enhances JAK_STAT JAK/STAT Norwogonin->JAK_STAT Modulates Wnt_N Wnt/β-catenin Norwogonin->Wnt_N Inhibits Mcl1 Mcl-1 CDK9->Mcl1 Suppresses Apoptosis_N Apoptosis DPPH_Assay_Workflow A Prepare DPPH Solution (Violet) B Add Trihydroxyflavone (Test Compound) A->B C Incubate in Dark B->C F DPPH Radical + Flavonoid-H (Yellow/Colorless) C->F D Measure Absorbance (at ~517 nm) E Calculate % Scavenging & IC50 D->E F->D Color Change MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Trihydroxyflavone A->B C Incubate B->C D Add MTT Solution C->D E Formation of Formazan (Purple Crystals in Live Cells) D->E F Solubilize Formazan E->F G Measure Absorbance (at ~570 nm) F->G H Calculate % Viability & IC50 G->H

References

Cross-Validation of Analytical Methods for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. This guide provides a comparative analysis of three common analytical techniques for the characterization and quantification of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone, a flavanone (B1672756) isolated from Scutellaria species. The methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

While direct comparative studies on this specific flavanone are limited, this guide draws upon established methodologies for structurally similar flavonoids found in Scutellaria, providing a robust framework for method selection and validation.

Data Presentation: A Comparative Overview

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the analysis of flavanones like this compound. These values are derived from published data on analogous compounds and serve as a benchmark for what can be expected during method validation.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection of parent and daughter ions.Measurement of light absorbance of a colored complex formed with a reagent.
Specificity Moderate to HighVery HighLow
Linearity (r²) > 0.999[1]> 0.99[2]> 0.999[3]
Limit of Detection (LOD) 2 - 5 ng/mL[1]< 1 ng/mL~ 1 µg/mL[4]
Limit of Quantification (LOQ) 5 - 15 ng/mL[1]< 2 ng/mL~ 3 µg/mL[4]
Precision (%RSD) < 5%[1]< 15%[2]< 5%[3]
Accuracy (%Recovery) 95 - 105%[1]85 - 115%[2]90 - 110%[4]
Throughput ModerateHighHigh
Cost ModerateHighLow
Primary Application Quantification of known analytes in simple to moderately complex matrices.Quantification of analytes in complex matrices, structural elucidation, and analysis of isomers.Estimation of total flavonoid/flavanone content.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in purified samples and extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][6]

  • Mobile Phase: A gradient elution is typically employed using:

  • Gradient Program: A typical gradient might be: 0-10 min, 45-60% B; 10-30 min, 60-70% B; 30-31 min, 70-99% B; 31-32 min, 99% B; 32-35 min, return to 45% B.[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: Based on the UV spectra of similar flavanones, a wavelength between 270 nm and 280 nm would be appropriate.[5][7]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dissolve the extract or sample in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying the analyte in complex biological matrices.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program: A fast gradient is often used, for example: 0-5 min, 10-90% B; 5-6 min, 90% B; 6-7 min, return to 10% B.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI in either positive or negative mode, to be optimized for the specific compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor) are monitored.

Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to HPLC-UV, but often requiring a more rigorous extraction from the matrix (e.g., liquid-liquid extraction or solid-phase extraction for biological samples) to minimize matrix effects.[8]

UV-Vis Spectrophotometry for Total Flavanone Content

This method provides an estimation of the total flavanone content and is useful for rapid screening. It relies on the formation of a colored complex with aluminum chloride.[3][4]

Reagents and Instrumentation:

  • Reagents: Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol), sodium acetate (B1210297) or potassium acetate solution.[9]

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

Procedure:

  • Standard Preparation: Use a standard flavanone like naringenin (B18129) or hesperetin (B1673127) to prepare a calibration curve.

  • Sample Preparation: Dissolve the extract in methanol.

  • Complex Formation: To an aliquot of the sample or standard solution, add the AlCl₃ solution and the acetate solution. Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.[9]

  • Measurement: Measure the absorbance at the wavelength of maximum absorption of the complex, which is typically around 415 nm for flavanones.[4]

  • Quantification: Calculate the total flavanone content in the sample using the calibration curve, expressed as equivalents of the standard used.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the described analytical methods.

experimental_workflow cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow cluster_uvvis UV-Vis Spectrophotometry Workflow hplc_prep Sample/Standard Preparation hplc_sep Chromatographic Separation (C18) hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant lcms_prep Sample/Standard Preparation & Extraction lcms_sep Chromatographic Separation (C18) lcms_prep->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_msms MS/MS Detection (MRM) lcms_ion->lcms_msms lcms_quant Quantification lcms_msms->lcms_quant uv_prep Sample/Standard Preparation uv_complex Complex Formation (with AlCl3) uv_prep->uv_complex uv_measure Absorbance Measurement uv_complex->uv_measure uv_quant Quantification uv_measure->uv_quant

Caption: Workflow diagrams for HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry.

logical_relationship cluster_methods Analytical Methods cluster_applications Primary Applications compound This compound hplc HPLC-UV compound->hplc Specific Quantification lcms LC-MS/MS compound->lcms Highly Specific & Sensitive Quantification uvvis UV-Vis Spectrophotometry compound->uvvis Non-specific Estimation quant_pure Quantification in Purified Samples/Extracts hplc->quant_pure quant_complex Quantification in Complex Matrices lcms->quant_complex total_content Total Flavanone Content Estimation uvvis->total_content

Caption: Logical relationships between the analyte and analytical methods.

References

Comparative Analysis of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone's Potential Inhibitory Mechanism on Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential enzyme inhibitory mechanism of 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone. Direct experimental data on the specific inhibitory activities of this compound is limited in publicly available literature. Therefore, this document synthesizes information on structurally related flavonoids, particularly those isolated from Scutellaria baicalensis, a known source of this compound, to infer its likely target enzymes and mechanism of action. The primary focus of this comparison is on tyrosinase, a key enzyme in melanogenesis and a common target for flavonoids.

Comparison of Inhibitory Activity of Related Flavonoids on Tyrosinase

While specific data for this compound is not available, examining the inhibitory concentrations (IC₅₀) of other flavonoids from Scutellaria baicalensis and other sources against tyrosinase can provide valuable insights into its potential efficacy.

CompoundSourceTarget EnzymeIC₅₀ (µM)Inhibition Type
BaicaleinScutellaria baicalensisMushroom TyrosinaseNo inhibition observed in one study[1]-
ScutellareinScutellaria baicalensisCellular Tyrosinase (B16 cells)Dose-dependent inhibition[1]Not specified
WogoninScutellaria baicalensisLipase (B570770)153.71 ± 9.21[2]Not specified
Oroxylin AScutellaria baicalensisLipase56.07 ± 4.90[2]Not specified
8-PrenylkaempferolSophora flavescensTyrosinase2.40 ± 1.10[3]Competitive
6-PrenylnaringeninHumulus lupulusTyrosinase (monophenolase)38.1[3]Mixed
IsoxanthohumolHumulus lupulusTyrosinase (monophenolase)77.4[3]Mixed
Kojic Acid (Reference)Fungal metaboliteTyrosinase~16.8 - 44.6[3]Competitive

Postulated Inhibitory Mechanism and Signaling Pathway

Based on the known mechanisms of flavonoid-based tyrosinase inhibitors, this compound is hypothesized to act as a competitive or mixed-type inhibitor. Flavonoids often inhibit tyrosinase by chelating the copper ions within the enzyme's active site, thereby preventing the binding of its substrate, L-tyrosine. This inhibition would lead to a downstream reduction in melanin (B1238610) synthesis.

inhibitory_mechanism cluster_enzyme Tyrosinase Active Site cluster_inhibition Inhibition Pathway cluster_substrate Normal Catalysis Tyrosinase Tyrosinase Copper_Ions Cu²⁺ Tyrosinase->Copper_Ions contains Melanin Melanin Tyrosinase->Melanin catalyzes production of Flavanone (B1672756) 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone Flavanone->Tyrosinase Inhibits Flavanone->Copper_Ions chelates L_Tyrosine L_Tyrosine L_Tyrosine->Tyrosinase binds to

Caption: Postulated inhibitory mechanism of this compound on tyrosinase.

Experimental Workflow for Enzyme Inhibition Assay

To confirm the inhibitory effect and mechanism of this compound on a target enzyme like tyrosinase, a standardized in vitro enzyme inhibition assay would be performed. The following diagram outlines a typical experimental workflow.

experimental_workflow Start Start Prepare_Reagents Prepare Reagents: - this compound - Tyrosinase enzyme - L-Tyrosine (substrate) - Buffer solution Start->Prepare_Reagents Incubation Incubate enzyme with flavanone at various concentrations Prepare_Reagents->Incubation Add_Substrate Initiate reaction by adding L-Tyrosine Incubation->Add_Substrate Measure_Activity Measure absorbance change over time (spectrophotometry) Add_Substrate->Measure_Activity Data_Analysis Calculate IC₅₀ and determine inhibition kinetics (e.g., Lineweaver-Burk plot) Measure_Activity->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the inhibitory activity of the flavanone on tyrosinase.

Detailed Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is a standard method for assessing the inhibitory effect of a compound on mushroom tyrosinase activity.

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-Tyrosine

  • This compound (test compound)

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay well should be optimized for a linear reaction rate.

  • Substrate Solution: Prepare a stock solution of L-Tyrosine in phosphate buffer.

  • Test Compound and Control Solutions: Dissolve this compound and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.

3. Assay Procedure:

  • To each well of a 96-well microplate, add:

    • 20 µL of the test compound solution (or DMSO for the control).

    • 140 µL of phosphate buffer.

    • 20 µL of the tyrosinase enzyme solution.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Initiate the enzymatic reaction by adding 20 µL of the L-Tyrosine substrate solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (V) for each concentration of the test compound and the control by determining the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

  • To determine the type of inhibition (competitive, non-competitive, or mixed), perform kinetic studies by measuring the reaction rates at various substrate concentrations in the presence and absence of the inhibitor. Construct Lineweaver-Burk or Dixon plots from this data.

Logical Relationship of Inhibition and Downstream Effects

The inhibition of tyrosinase by this compound is expected to have a direct impact on the melanin biosynthesis pathway, leading to a reduction in melanin production. This relationship is depicted in the following diagram.

logical_relationship Flavanone 2(S)-5,7,2'-Trihydroxy- 8-methoxyflavanone Tyrosinase_Inhibition Tyrosinase Inhibition Flavanone->Tyrosinase_Inhibition leads to Melanin_Synthesis_Reduction Reduced Melanin Synthesis Tyrosinase_Inhibition->Melanin_Synthesis_Reduction results in Hyperpigmentation_Reduction Potential Reduction in Hyperpigmentation Melanin_Synthesis_Reduction->Hyperpigmentation_Reduction may lead to

Caption: Logical flow from enzyme inhibition to potential physiological effect.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone was not publicly available at the time of this writing. The following guidance is based on safety protocols for structurally similar flavonoid compounds and general laboratory best practices. Researchers must conduct a thorough risk assessment before handling this substance and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is critical for minimizing risk and ensuring safe laboratory operations.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, which is typically in a solid, powdered form.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Remove and dispose of gloves properly after handling the compound and before touching common surfaces.
Eyes/Face Safety goggles with side shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[1]
Body Laboratory coatA flame-resistant lab coat should be worn and fully buttoned to protect against incidental contact. Lab coats should not be worn outside of the laboratory.
Respiratory Full-face respiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Use is recommended when handling the powder outside of a fume hood or in case of a spill.

Operational Plan: Handling and Storage

Safe handling and storage are crucial to prevent contamination and degradation of the compound while ensuring personnel safety.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid the formation of dust when handling the solid compound.[1]

  • Wash hands thoroughly after handling.

  • Ensure that an eyewash station and safety shower are readily accessible in the work area.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from heat and all sources of ignition.

  • Store away from strong oxidizing agents.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Unused or waste this compound should be treated as hazardous chemical waste.

Contaminated Materials:

  • All disposable items that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.

Spill Cleanup:

  • In the event of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

Experimental Protocols: General Safety Measures

While specific experimental protocols will vary, the following safety measures should be integrated into any procedure involving this compound:

  • Risk Assessment: Before beginning any new experiment, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Pre-Experiment Checklist:

    • Verify that all necessary PPE is available and in good condition.

    • Confirm the fume hood is functioning correctly.

    • Ensure the work area is clean and uncluttered.

    • Locate the nearest eyewash station and safety shower.

  • Compound Handling:

    • Weigh the solid compound within a fume hood or a balance enclosure to prevent dust dispersal.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Experiment Procedures:

    • Decontaminate all work surfaces.

    • Dispose of all waste materials according to the disposal plan.

    • Wash hands thoroughly before leaving the laboratory.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment is_powder Is the compound in powder form? risk_assessment->is_powder in_fume_hood Working in a certified fume hood? is_powder->in_fume_hood Yes ppe_respirator Add Respiratory Protection (e.g., N95 or higher) is_powder->ppe_respirator No (Open Bench) spill_potential Potential for splash or aerosol generation? in_fume_hood->spill_potential Yes ppe_basic Mandatory PPE: - Lab Coat - Safety Goggles - Nitrile/Neoprene Gloves in_fume_hood->ppe_basic No spill_potential->ppe_basic No ppe_face_shield Add Face Shield spill_potential->ppe_face_shield Yes end Proceed with Experiment ppe_basic->end ppe_respirator->ppe_basic ppe_face_shield->ppe_basic

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone
Reactant of Route 2
2(S)-5,7,2'-Trihydroxy-8-methoxyflavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.